molecular formula C31H52O2 B1209406 Cholesteryl butyrate CAS No. 521-13-1

Cholesteryl butyrate

Katalognummer: B1209406
CAS-Nummer: 521-13-1
Molekulargewicht: 456.7 g/mol
InChI-Schlüssel: CKDZWMVGDHGMFR-GTPODGLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RN given for (3beta)-isomer;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDZWMVGDHGMFR-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341216
Record name Cholesteryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-13-1
Record name Cholesteryl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl butanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-butanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholesteryl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-ol butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cholesteryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl butyrate (B1204436) is a cholesteryl ester of butyric acid. It functions as a prodrug, delivering the biologically active short-chain fatty acid, butyrate, to target cells. Butyrate is a well-documented inhibitor of histone deacetylases (HDACs) and plays a significant role in the regulation of gene expression, cell proliferation, differentiation, and apoptosis.[1][2] Cholesteryl butyrate, often formulated in solid lipid nanoparticles (SLNs), offers a delivery system that can enhance the bioavailability and cellular uptake of butyrate, overcoming the limitations of butyrate's short half-life and rapid metabolism.[3][4] This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cellular effects, with a focus on its role as an HDAC inhibitor and its impact on key signaling pathways implicated in cancer and inflammation.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action of butyrate, the active metabolite of this compound, is the inhibition of class I and II histone deacetylases (HDACs).[5][6] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2][7] By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes the chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of target genes.[1][6] This epigenetic modification is central to the anti-cancer and anti-inflammatory effects of butyrate.[2][8]

The inhibition of HDACs by butyrate leads to the transcriptional regulation of several key genes involved in cell cycle control and apoptosis, such as p21.[1][9] The upregulation of the cyclin-dependent kinase inhibitor p21 is a frequent outcome of butyrate treatment, leading to cell cycle arrest, typically at the G1 phase.[1][9]

dot

HDAC_Inhibition cluster_delivery Delivery & Metabolism cluster_epigenetic Epigenetic Regulation cluster_outcome Cellular Outcomes Cholesteryl_Butyrate_SLN This compound (in SLN) Butyrate Butyrate Cholesteryl_Butyrate_SLN->Butyrate Cellular Uptake & Esterase Activity HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., p21 up) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Caption: this compound's primary mechanism via HDAC inhibition.

Modulation of Key Signaling Pathways

This compound, through the action of butyrate, influences multiple intracellular signaling pathways that are critical for cell survival, proliferation, and metastasis.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and migration.[10] In many cancer cells, this pathway is constitutively active. Butyrate has been shown to inhibit the PI3K/Akt pathway.[11] This inhibition can occur through the upregulation of the tumor suppressor PTEN, a negative regulator of the pathway.[11] Furthermore, studies have demonstrated that this compound SLNs can decrease the phosphorylation and subsequent activation of Akt in various cancer cell lines, including colon and prostate cancer.[4][12] The inactivation of the PI3K/Akt pathway contributes to reduced cell growth and increased inflammation.[13]

dot

PI3K_Akt_Pathway Cholesteryl_Butyrate This compound Butyrate Butyrate Cholesteryl_Butyrate->Butyrate PI3K PI3K Butyrate->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Inhibits Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Inhibits Apoptosis Apoptosis Downstream_Targets->Apoptosis Promotes

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Apoptosis Induction

This compound is a potent inducer of apoptosis in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic (mitochondrial) apoptosis pathway. Butyrate has been shown to upregulate pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins such as Bcl-xL.[14] This shift in the balance of Bcl-2 family members leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[14][15] Butyrate can also induce apoptosis through the generation of reactive oxygen species (ROS).[16]

dot

Apoptosis_Pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Cholesteryl_Butyrate This compound Butyrate Butyrate Cholesteryl_Butyrate->Butyrate Bcl_xL Bcl-xL (Anti-apoptotic) Butyrate->Bcl_xL Downregulates Bak Bak (Pro-apoptotic) Butyrate->Bak Upregulates Cytochrome_c Cytochrome c Release Bcl_xL->Cytochrome_c Inhibits Bak->Cytochrome_c Promotes Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

Cell Cycle Arrest

As mentioned, a primary consequence of HDAC inhibition by butyrate is the upregulation of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[1] This leads to the arrest of the cell cycle, most commonly in the G1 phase.[1] Studies have shown that treatment with this compound SLNs leads to cell cycle arrest in the S and G2/M phases in some cancer cell lines.[4] Butyrate can also influence the expression of other cell cycle regulatory proteins, including cyclins D1 and D3.[6][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound and its active metabolite, butyrate.

Table 1: Anti-proliferative and Cytotoxic Effects

CompoundCell LineAssayConcentrationEffectCitation
This compound SLNHT29, HCT116, HCT15, PC-3MTT Assay50-300 µMTime- and dose-dependent inhibition of cell viability[4]
Sodium ButyrateHCT116MTT Assay300 µM~45% growth inhibition after 48-72h[4]
Sodium ButyrateHT29MTT Assay300 µM~30% growth inhibition after 72h[4]
This compound SLNNIH-H460Proliferation Assay0.125 mMComplete inhibition of cell growth[17]
Sodium ButyrateNIH-H460Proliferation Assay0.125 mM38% inhibition of cell growth[17]

Table 2: Effects on Cell Adhesion and Signaling

CompoundCell SystemParameterConcentrationEffectCitation
This compound SLNPMN adhesion to HUVEC (IL-1β induced)Adhesion Inhibition (IC50)1.4 ± 0.5 x 10⁻⁷ MPotent inhibition of neutrophil adhesion[18]
This compound SLNHT29, HCT116, HCT15, PC-3Akt Phosphorylation100 µMInhibition of PMA-induced Akt phosphorylation[4]
This compound SLNHUVECERK and p38 PhosphorylationNot specifiedDown-modulation of phosphorylation[19]

Experimental Protocols

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

A common method for preparing this compound SLNs is the warm microemulsion technique.[4][20]

  • Microemulsion Formation: A microemulsion is prepared by mixing this compound (the lipid phase) with a surfactant (e.g., soy phosphatidylcholine), a co-surfactant (e.g., taurocholate sodium salt), and water at a temperature above the melting point of the lipid.

  • Dispersion: The warm microemulsion is then dispersed into cold water under stirring. This rapid cooling causes the lipid to solidify, forming the nanoparticles.

  • Purification and Sterilization: The resulting SLN dispersion is washed, typically by dia-ultrafiltration, to remove excess surfactants and other components.[20] The final aqueous dispersion can be sterilized by autoclaving or filtration.[18][20]

Cell Viability/Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[18]

  • Cell Seeding: Plate cells (e.g., HT29, HCT116) in 96-well plates at a density of approximately 800 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound SLNs or sodium butyrate (e.g., 50–300 µM) for desired time points (e.g., 24, 48, 72 hours).[4]

  • MTT Incubation: After treatment, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

  • Cell Lysis: After treating cells with this compound SLNs for the desired time, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-E-cadherin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

dot

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (e.g., with this compound) Lysis 2. Cell Lysis & Protein Extraction Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Separation by size) Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: A typical workflow for Western Blot analysis.

Conclusion

This compound serves as an effective delivery vehicle for butyrate, a potent HDAC inhibitor with multifaceted anti-cancer and anti-inflammatory properties. Its primary mechanism of action involves epigenetic modulation through histone hyperacetylation, leading to altered gene expression. This, in turn, triggers a cascade of downstream effects, including the inhibition of critical pro-survival signaling pathways like PI3K/Akt, the induction of apoptosis via the mitochondrial pathway, and cell cycle arrest. The formulation of this compound in solid lipid nanoparticles enhances its therapeutic potential by improving its delivery and cellular uptake. The comprehensive understanding of these mechanisms is crucial for the continued development and application of this compound as a therapeutic agent in oncology and other fields.

References

Synthesis of Cholesteryl Butyrate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for cholesteryl butyrate (B1204436). The document details various methodologies, including direct esterification, Steglich esterification, and enzymatic synthesis, offering detailed experimental protocols for each. Quantitative data is summarized for comparative analysis, and key chemical transformations and workflows are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

Cholesteryl butyrate is a cholesterol ester that has garnered significant interest in biomedical research, particularly for its role as a pro-drug for butyric acid, a short-chain fatty acid with known anti-inflammatory and anti-cancer properties. The ester linkage to cholesterol, a natural lipid component, can enhance the delivery and bioavailability of butyric acid. This guide explores the prevalent chemical and biochemical routes for the laboratory synthesis of this compound, providing the necessary technical details for its preparation and purification.

Synthesis Pathways

Several effective methods can be employed for the synthesis of this compound in a laboratory setting. The choice of pathway often depends on the desired yield, purity, reaction conditions, and the availability of reagents and equipment. The most common approaches are:

  • Direct Esterification with Butyric Anhydride (B1165640) or Butyryl Chloride: A straightforward and high-yielding method involving the acylation of cholesterol.

  • Steglich Esterification: A mild esterification method suitable for sterically hindered alcohols like cholesterol, utilizing a carbodiimide (B86325) coupling agent.

  • Enzymatic Synthesis: A green chemistry approach that employs lipases to catalyze the esterification reaction under mild conditions.

The following sections provide detailed protocols and comparative data for these key synthesis methodologies.

Experimental Protocols

Direct Esterification with Butyric Anhydride

This method provides a rapid and high-yield synthesis of this compound through the acylation of cholesterol using butyric anhydride, catalyzed by 4-pyrrolidinopyridine (B150190).

Materials:

  • Cholesterol

  • Butyric anhydride

  • 4-pyrrolidinopyridine

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous dichloromethane.

  • Add 4-pyrrolidinopyridine (0.1 equivalents) to the solution.

  • Add butyric anhydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) eluent system.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from acetone (B3395972) or ethanol.

Steglich Esterification

The Steglich esterification is a mild method that utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the esterification of cholesterol with butyric acid.[1] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[2]

Materials:

  • Cholesterol

  • Butyric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for TLC and column chromatography

Procedure:

  • Dissolve cholesterol (1 equivalent) and butyric acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, or by recrystallization from acetone or ethanol.

An alternative to DCC is the water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which can simplify the purification process as the urea (B33335) byproduct can be removed by aqueous extraction.[3]

Enzymatic Synthesis using Lipase (B570770)

Enzymatic synthesis offers a green and highly selective alternative for the production of this compound. Lipases, such as those from Candida rugosa or Thermomyces lanuginosus, can catalyze the esterification in an organic solvent.[4]

Materials:

  • Cholesterol

  • Butyric acid

  • Immobilized Lipase (e.g., Lipozyme TL IM)

  • n-Hexane (or other suitable organic solvent)

Procedure:

  • In a stoppered flask, dissolve cholesterol (1 equivalent) and butyric acid (1-3 equivalents) in n-hexane.

  • Add the immobilized lipase to the reaction mixture (e.g., 10-40% of the mass of the limiting reagent).

  • Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with constant agitation.

  • Monitor the reaction progress over time by taking aliquots and analyzing the consumption of butyric acid via titration or by chromatographic analysis of the product formation.

  • Upon reaching the desired conversion, filter off the immobilized enzyme for potential reuse.

  • Wash the filtrate with a mild aqueous base to remove any unreacted butyric acid.

  • Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and related esters. It is important to note that yields and reaction times can vary based on the specific reaction conditions and scale.

Table 1: Comparison of Synthesis Pathways for this compound

Synthesis PathwayAcylating AgentCatalyst/ReagentSolventTypical Reaction TimeReported Yield
Direct EsterificationButyric Anhydride4-pyrrolidinopyridineDichloromethane2-4 hoursHigh
Steglich EsterificationButyric AcidDCC, DMAPDichloromethane12-24 hoursGood to Excellent
Enzymatic SynthesisButyric AcidImmobilized Lipasen-Hexane2-24 hours>90% (conversion)

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₃₁H₅₂O₂[5]
Molecular Weight 456.8 g/mol [5]
CAS Number 521-13-1[5]
Appearance White crystalline solid
Solubility Sparingly soluble in chloroform[5]
¹H NMR (CDCl₃, δ) Key signals include those for the cholesterol backbone and the butyrate moiety.[6]
¹³C NMR (CDCl₃, δ) Key signals include the ester carbonyl carbon and carbons of the cholesterol steroid nucleus.[7]

Mandatory Visualizations

Synthesis Pathways Overview

Synthesis_Pathways cluster_reactants Starting Materials cluster_methods Synthesis Methods Cholesterol Cholesterol Direct_Esterification Direct Esterification (e.g., Butyric Anhydride) Cholesterol->Direct_Esterification Steglich_Esterification Steglich Esterification (DCC/DMAP) Cholesterol->Steglich_Esterification Enzymatic_Synthesis Enzymatic Synthesis (Lipase) Cholesterol->Enzymatic_Synthesis Butyric_Acid Butyric Acid / Derivative Butyric_Acid->Direct_Esterification Butyric_Acid->Steglich_Esterification Butyric_Acid->Enzymatic_Synthesis Product This compound Direct_Esterification->Product Steglich_Esterification->Product Enzymatic_Synthesis->Product

Caption: Overview of the main laboratory synthesis pathways for this compound.

Steglich Esterification Workflow

Steglich_Esterification_Workflow Start Dissolve Cholesterol, Butyric Acid, & DMAP in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC solution Cool->Add_DCC React Stir at RT (12-24h) Add_DCC->React Filter Filter to remove DCU precipitate React->Filter Wash Aqueous Workup (HCl, H₂O, NaHCO₃) Filter->Wash Dry Dry organic layer (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify Enzymatic_Synthesis_Workflow Start Dissolve Cholesterol & Butyric Acid in organic solvent Add_Enzyme Add Immobilized Lipase Start->Add_Enzyme Incubate Incubate with agitation (e.g., 30-50 °C) Add_Enzyme->Incubate Filter_Enzyme Filter to remove and recover enzyme Incubate->Filter_Enzyme Wash Wash with mild aqueous base Filter_Enzyme->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization Concentrate->Purify

References

Investigating the in vitro effects of Cholesteryl butyrate on cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to its Anti-Cancer Effects and Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesteryl butyrate (B1204436), a lipophilic pro-drug of the short-chain fatty acid butyrate, has emerged as a promising agent in oncology research. This technical guide provides an in-depth overview of the in vitro effects of Cholesteryl butyrate, often formulated as solid lipid nanoparticles (cholbut SLN), on various cancer cell lines. We consolidate key quantitative data on its anti-proliferative and cytotoxic effects, detail the experimental protocols for assessing its efficacy, and visualize the implicated cellular signaling pathways. The evidence presented herein underscores the potential of this compound as a multi-faceted anti-cancer agent, warranting further investigation for therapeutic development.

Introduction

Butyrate, a product of dietary fiber fermentation by the gut microbiota, is a known histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer properties, including the induction of apoptosis, inhibition of cell proliferation, and promotion of cell differentiation.[1] However, its clinical utility is hampered by a short half-life and rapid metabolism.[2] this compound, particularly when formulated into solid lipid nanoparticles (cholbut SLN), offers a novel delivery system designed to enhance the bioavailability and anti-tumor efficacy of butyrate.[2][3] This guide focuses on the direct in vitro effects of this compound on cancer cells.

Quantitative Analysis of In Vitro Efficacy

The anti-cancer effects of this compound have been quantified across various cancer cell lines, demonstrating significant advantages over sodium butyrate. The data below is primarily extracted from studies on this compound solid lipid nanoparticles (cholbut SLN).

Inhibition of Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The data reflects the percentage of growth inhibition in various cancer cell lines after treatment with cholbut SLN compared to sodium butyrate.

Table 1: Percentage of Growth Inhibition by this compound SLN and Sodium Butyrate [4]

Cell LineCompoundConcentration (µM)24h Inhibition (%)48h Inhibition (%)72h Inhibition (%)
HT29 (Colon)cholbut SLN50~10~20~35
100~15~30~50
300~20~45~60
Sodium Butyrate300<5~15~30
HCT116 (Colon)cholbut SLN50~15~30~40
100~25~45~60
300~35~60~80
Sodium Butyrate300<5~45~45
HCT15 (Colon)cholbut SLN50~10~25~40
100~20~40~55
300~30~55~70
Sodium Butyrate300<5<5~15
PC-3 (Prostate)cholbut SLN50~10~20~30
100~20~35~50
300~25~50~65
Sodium Butyrate300<5~20~20

Data is estimated from graphical representations in the source literature and presented as approximate values.[4]

Inhibition of Clonogenic Survival

The clonogenic assay assesses the ability of a single cell to grow into a colony. This assay provides a measure of the long-term efficacy of a compound on cell survival and proliferation.

Table 2: Inhibition of Clonogenic Survival by this compound SLN [4]

Cell LineCompoundConcentration (µM)Maximal Inhibition (%)
HT29 (Colon)cholbut SLN50-300~50-90
HCT116 (Colon)cholbut SLN50-300~50-90
HCT15 (Colon)cholbut SLN50-300~50-90
PC-3 (Prostate)cholbut SLN50-300~50-90
HCT116 & PC-3 Sodium Butyrate50-300Partially Sensitive

Cholbut SLN demonstrated significant inhibition of clonogenic survival in all tested cell lines, with maximal inhibition ranging from 50-90%. In contrast, only HCT116 and PC-3 cells showed partial sensitivity to sodium butyrate.[4]

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. While precise percentages for this compound are not consistently reported in the reviewed literature, qualitative descriptions indicate a significant increase in the sub-G0/G1 apoptotic cell population in Jurkat and HL-60 leukemia cells.[5] Furthermore, cholbut SLN was found to cause cell cycle arrest in the S and G2/M phases in colon and prostate cancer cell lines.[4] In Jurkat cells, 0.25 mM chol-but SLN led to a pronounced increase in G2/M cells and a decrease in G0/G1 cells, while in U937 and HL-60 cells, it resulted in a dose-dependent increase in G0/G1 cells with a decrease in G2/M cells.[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. This compound solid lipid nanoparticles have been demonstrated to inhibit the phosphorylation of Akt in HCT15, HCT116, HT29, and PC-3 cancer cell lines in a time-dependent manner.[4] This inhibition of Akt activation is a key mechanism behind the anti-proliferative effects of cholbut SLN.

Akt_Pathway Cholbutyrate This compound (cholbut SLN) PI3K PI3K Cholbutyrate->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

MAPK/ERK and p38 Pathways

The MAPK/ERK and p38 signaling pathways are involved in cell growth, migration, and adhesion. This compound solid lipid nanoparticles have been shown to down-modulate the phosphorylation of both ERK and p38, thereby inhibiting the adhesion and migration of cancer cells.[6]

MAPK_Pathway Cholbutyrate This compound (cholbut SLN) MAPKK MAPKK (MEK/MKK) Cholbutyrate->MAPKK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 pERK p-ERK (Active) ERK->pERK Phosphorylation pp38 p-p38 (Active) p38->pp38 Phosphorylation Migration Cell Migration & Adhesion pERK->Migration pp38->Migration

Caption: this compound down-modulates ERK and p38 phosphorylation.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the effects of this compound on cancer cells.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 800-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 50-300 µM) or vehicle control.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability or growth inhibition relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include an untreated control.

  • Cell Harvesting: For adherent cells, gently detach using trypsin-EDTA. For suspension cells, collect by centrifugation. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the standard procedure for analyzing cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Logical Workflow

The investigation of the in vitro effects of this compound on cancer cells typically follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_migration Metastatic Potential MTT Cell Viability Assay (MTT) Clonogenic Clonogenic Survival Assay MTT->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI) Clonogenic->Apoptosis Migration Migration/Invasion Assay Clonogenic->Migration CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Western Blot (Signaling Proteins) CellCycle->WesternBlot Adhesion Adhesion Assay Migration->Adhesion

Caption: A typical workflow for investigating this compound's effects.

Conclusion

The in vitro data strongly support the potential of this compound, particularly as solid lipid nanoparticles, as an effective anti-cancer agent. It demonstrates superior efficacy in inhibiting cancer cell proliferation and survival compared to its parent compound, butyrate. The mechanisms of action are multi-faceted, involving the inhibition of key pro-survival signaling pathways like PI3K/Akt and MAPK, and the induction of cell cycle arrest and apoptosis. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic applications of this compound.

References

The Anti-inflammatory Properties and Pathways of Cholesteryl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl butyrate (B1204436) (Chol-but), a cholesteryl ester of butyric acid, is emerging as a potent anti-inflammatory agent. Functioning as a prodrug for butyrate, its formulation into solid lipid nanoparticles (SLNs) enhances its bioavailability and cellular uptake, overcoming the pharmacokinetic limitations of sodium butyrate. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of Cholesteryl butyrate, focusing on its key signaling pathways: inhibition of histone deacetylases (HDACs) and suppression of the Nuclear Factor-kappa B (NF-κB) cascade. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the molecular pathways involved.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), atherosclerosis, and certain cancers. Butyrate, a short-chain fatty acid produced by gut microbiota, is known for its anti-inflammatory and anti-proliferative effects. However, its therapeutic application is hampered by a short half-life and unpleasant odor.[1][2] this compound, particularly when formulated as solid lipid nanoparticles (Chol-but SLNs), serves as an effective delivery system for butyrate, demonstrating superior anti-inflammatory activity compared to sodium butyrate.[3][4] These nanoparticles are rapidly internalized by cells, leading to sustained intracellular release of butyrate.[1][3] This guide explores the molecular basis for the anti-inflammatory actions of this compound, providing a resource for researchers and drug developers in the field.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

In Vitro Model Cell Type Stimulus Treatment Concentration Effect Reference
PMN Adhesion to HUVECHuman PMNs and HUVECFMLP (10⁻⁷ M)Chol-but SLN10⁻⁸–10⁻⁵ MConcentration-dependent inhibition of adhesion[3]
PMN Adhesion to HUVECHuman PMNs and HUVECIL-1β (0.05 ng/ml)Chol-but SLN10⁻⁹–10⁻⁵ MConcentration-dependent inhibition of adhesion[3]
Superoxide ProductionHuman PMNsFMLP (10⁻⁷ M)Chol-but SLN10⁻⁸–10⁻⁵ MConcentration-dependent inhibition of O₂⁻ production[3]
Myeloperoxidase ReleaseHuman PMNsFMLP (10⁻⁷ M)Chol-but SLN10⁻⁸–10⁻⁵ MConcentration-dependent inhibition of myeloperoxidase release[3]
T-cell ProliferationMouse CD4+ and CD8+ T-cellsAnti-CD3/CD28 mAbsSodium Butyrate>3 mMSignificant inhibition of proliferation[5]
T-cell ApoptosisMouse CD4+ and CD8+ T-cells-Sodium Butyrate1-5 mMDose-dependent increase in apoptosis[5]
Adhesion Molecule ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)TNF-αSodium Butyrate10 mMInhibition of VCAM-1 and ICAM-1 expression[6]
In Vivo Model Animal Model Treatment Dosage Effect Reference
DSS-induced ColitisBALB/c miceDexamethasone this compound-SLN (DxCb-SLN)Dx: 0.0001 mg/g bw, Cb: 0.004 mg/g bwSignificant decrease in plasma IL-1β (to 61.77%) and TNF-α (to 30.8%)[7][8]
High-Fat Diet-Induced AtherosclerosisApoE-/- miceSodium ButyrateNot specifiedSignificant reduction in plasma IL-1β, IL-6, IL-17A, and IFN-γ; increase in IL-10[4]

Core Anti-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the intracellular release of butyrate, which modulates two key signaling pathways: Histone Deacetylase (HDAC) inhibition and Nuclear Factor-kappa B (NF-κB) suppression.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[9] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[10] A critical anti-inflammatory consequence of this is the upregulation of the Fas receptor (CD95) on T-lymphocytes.[5]

HDAC_Inhibition_Pathway cluster_cell T-Lymphocyte CholBut This compound (in SLN) Butyrate Butyrate CholBut->Butyrate Intracellular Release Cell Cell Membrane HDAC1 HDAC1 Butyrate->HDAC1 Inhibits AcetylatedHistones Hyperacetylated Histones Butyrate->AcetylatedHistones Promotes Acetylation Histones Histones on Fas Promoter HDAC1->Histones Deacetylates FasPromoter Fas Gene Transcription AcetylatedHistones->FasPromoter Activates FasReceptor Fas Receptor (CD95) Upregulation FasPromoter->FasReceptor Apoptosis T-Cell Apoptosis FasReceptor->Apoptosis Induces TCell T-Cell

This pathway is particularly relevant in inflammatory conditions characterized by excessive T-cell infiltration and activation, such as ulcerative colitis.[10] By inducing Fas-mediated apoptosis of activated T-cells, butyrate helps to resolve the inflammatory infiltrate.[5]

Nuclear Factor-kappa B (NF-κB) Suppression

The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Butyrate has been shown to inhibit NF-κB activation through multiple mechanisms.[2]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkBa_p65_p50 IκBα - p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (NF-κB) p_IkBa->p65_p50 IκBα Degradation & NF-κB Release p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Butyrate Butyrate Butyrate->IKK Inhibits Degradation Butyrate->p65_p50_nuc Inhibits Nuclear Translocation & DNA Binding DNA DNA (κB sites) p65_p50_nuc->DNA Binds GeneTranscription Pro-inflammatory Gene Transcription (VCAM-1, ICAM-1, Cytokines) DNA->GeneTranscription Initiates

Butyrate can prevent the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.[11] This prevents the nuclear translocation of the active p65/p50 NF-κB dimer. Furthermore, butyrate can directly inhibit the binding of NF-κB to the promoter regions of pro-inflammatory genes.[11] This leads to a downstream reduction in the expression of adhesion molecules like VCAM-1 and ICAM-1 on endothelial cells, thereby reducing leukocyte adhesion and infiltration into inflamed tissues.[6][12]

Key Experimental Protocols

This section provides an overview of the methodologies used to investigate the anti-inflammatory properties of this compound.

Preparation of this compound Solid Lipid Nanoparticles (Chol-but SLNs)

The warm microemulsion method is commonly employed for the preparation of Chol-but SLNs.[1][2]

SLN_Preparation_Workflow Start Start Melt Melt this compound and Epikuron 200 (85°C) (Lipid Phase) Start->Melt AddAq Add Aqueous Phase to Lipid Phase with stirring Melt->AddAq PrepareAq Prepare Aqueous Phase (Sodium Glycocholate in water) PrepareAq->AddAq Microemulsion Formation of Clear Warm Microemulsion AddAq->Microemulsion Disperse Disperse Microemulsion in Cold Water (2-4°C) (1:10 ratio) Microemulsion->Disperse Wash Wash SLN Dispersion (Tangential Flow Filtration) Disperse->Wash Sterilize Sterilize by Filtration (0.2 µm) Wash->Sterilize End Chol-but SLN Dispersion Sterilize->End

Protocol:

  • Lipid Phase Preparation: this compound and a stabilizer such as Epikuron 200 are melted at approximately 85°C.[1]

  • Aqueous Phase Preparation: An aqueous solution of a surfactant, for example, sodium glycocholate, is prepared.[1]

  • Microemulsion Formation: The warm aqueous phase is added to the melted lipid phase under constant stirring until a clear, warm oil-in-water microemulsion is formed.[1] 2-phenylethanol (B73330) may be added to aid in melting and as a preservative.[13]

  • Nanoparticle Dispersion: The warm microemulsion is rapidly dispersed into cold water (2-4°C) at a specified ratio (e.g., 1:10), causing the lipid to solidify and form nanoparticles.[1]

  • Purification: The resulting SLN dispersion is washed, typically using tangential flow filtration, to remove excess surfactant and other components.[13]

  • Sterilization: The final Chol-but SLN dispersion is sterilized by filtration through a 0.2 µm filter.[13]

In Vitro Cell Adhesion Assay

This assay quantifies the adhesion of leukocytes (e.g., polymorphonuclear cells - PMNs) to endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVEC).

Protocol:

  • Cell Culture: HUVECs are cultured to confluence in 24-well plates. PMNs are isolated from fresh human blood.[3]

  • Stimulation and Treatment: HUVECs can be pre-stimulated with an inflammatory mediator like IL-1β for several hours. Both HUVECs and fluorescently labeled PMNs are then co-incubated with varying concentrations of Chol-but SLNs or a vehicle control. Adhesion is induced by adding a chemoattractant such as f-Met-Leu-Phe (fMLP).[3]

  • Quantification: After a short incubation (e.g., 10 minutes), non-adherent PMNs are washed away. The number of adherent, fluorescent PMNs is quantified using a computerized microimaging fluorescence analysis system.[3]

NF-κB Activation Assays

The inhibition of NF-κB activation can be assessed by various methods, including Western blotting for IκBα and immunofluorescence for p65 nuclear translocation.

Western Blot for IκBα Degradation:

  • Cell Culture and Treatment: Cells (e.g., THP-1 monocytes) are cultured and stimulated with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of butyrate for various time points.[11]

  • Protein Extraction: Cytoplasmic protein extracts are prepared.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for IκBα. A secondary antibody conjugated to a detectable enzyme is then used for visualization. A loading control (e.g., β-actin) is used to ensure equal protein loading.[11]

Immunofluorescence for p65 Nuclear Translocation:

  • Cell Culture and Treatment: Cells grown on coverslips are stimulated with an inflammatory agent (e.g., LPS) with or without butyrate.[11]

  • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated or butyrate-treated cells, p65 will be predominantly cytoplasmic, while in stimulated cells, it will translocate to the nucleus.[11]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the binding of specific proteins (e.g., NF-κB p65, HDAC1) to specific genomic regions (e.g., promoters of inflammatory genes).[5][11]

Protocol:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-p65 or anti-HDAC1). The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Quantitative PCR (qPCR): The amount of a specific DNA sequence (e.g., a region of the Fas promoter or an NF-κB binding site in the VCAM-1 promoter) in the immunoprecipitated sample is quantified by qPCR.[5][11]

Conclusion

This compound, delivered via solid lipid nanoparticles, represents a promising therapeutic strategy for a range of inflammatory disorders. Its enhanced cellular uptake and sustained release of butyrate allow for effective modulation of key inflammatory pathways, namely HDAC and NF-κB signaling. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and harness the anti-inflammatory potential of this compound. Future research should continue to elucidate the intricate molecular interactions of butyrate within different cell types and disease contexts to optimize its therapeutic application.

References

Navigating the Promise of Cholesteryl Butyrate Solid Lipid Nanoparticles: A Technical Guide to their Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the pharmacokinetic profile of Cholesteryl Butyrate (B1204436) Solid Lipid Nanoparticles (Chol-but SLNs), a promising drug delivery system designed to enhance the therapeutic potential of butyric acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Chol-but SLN formulation, characterization, and in-vivo behavior, while also addressing the existing gaps in quantitative pharmacokinetic data.

Butyric acid, a short-chain fatty acid, has demonstrated significant anti-inflammatory and anti-cancer properties in vitro. However, its clinical application is hampered by a very short half-life and poor pharmacokinetic profile.[1][2] Cholesteryl butyrate (Chol-but), a prodrug of butyric acid, when formulated into Solid Lipid Nanoparticles (SLNs), offers a strategy to overcome these limitations.[1][2] These nanoparticles are designed to improve the bioavailability and modify the pharmacokinetic parameters of the active compound.[3][4]

Physicochemical Characteristics of this compound SLNs

Chol-but SLNs are typically prepared using the warm microemulsion method.[1][2][3] The resulting nanoparticles are spherical in shape with an average diameter ranging from 70 to 200 nanometers.[2] They exhibit a negative zeta potential, generally around -28 to -29 mV, which contributes to the stability of the nanoparticle dispersion by preventing aggregation.[2][3] The concentration of this compound in these formulations can vary, with reports ranging from 1.7 to 30 mM.[2]

ParameterTypical ValueSignificance
Average Diameter 70 - 200 nmInfluences cellular uptake and biodistribution.
Shape SphericalAffects in vivo behavior and circulation time.
Zeta Potential Approx. -28 to -29 mVIndicates colloidal stability and prevents aggregation.[2][3]
Polydispersity Index (PDI) 0.2 to 0.65A measure of the uniformity of nanoparticle size.[2]

Experimental Protocols

Preparation of this compound SLNs via the Microemulsion Method

The warm microemulsion technique is a cornerstone for the formulation of Chol-but SLNs.[1][2][3]

Materials:

  • This compound (lipid matrix)

  • Epikuron 200 (phosphatidylcholine, emulsifier)

  • Butanol (co-surfactant)

  • Sodium taurocholate (co-surfactant)

  • Purified water

Procedure:

  • The lipid phase, consisting of this compound and Epikuron 200, is melted at approximately 85°C.[2]

  • A warm aqueous solution containing sodium taurocholate and butanol is prepared.[2]

  • The aqueous phase is added to the molten lipid phase with continuous stirring to form a clear, warm oil-in-water microemulsion.[2][3]

  • This warm microemulsion is then dispersed into cold water (typically 2-4°C) under stirring.[3]

  • The resulting SLN dispersion is washed to remove excess surfactants and co-surfactants, often through diaultrafiltration.[3]

  • The final Chol-but SLN aqueous dispersion can be sterilized, commonly by autoclaving.[3]

G cluster_prep Chol-but SLN Preparation Workflow A Melt Lipid Phase (this compound + Epikuron 200) at 85°C C Mix to Form Warm Oil-in-Water Microemulsion A->C B Prepare Warm Aqueous Phase (Water + Sodium Taurocholate + Butanol) B->C D Disperse Microemulsion in Cold Water C->D E Wash SLNs (e.g., Diaultrafiltration) D->E F Sterilize SLNs (e.g., Autoclaving) E->F G Final Chol-but SLN Dispersion F->G

Figure 1: Workflow for the preparation of Chol-but SLNs.

In Vivo Study Design for Efficacy Evaluation

Animal Models:

  • Rat intracerebral glioma model.[2]

  • SCID/Beige mice with PC-3 cell xenografts for prostate cancer studies.[5]

General Protocol (Xenograft Model):

  • Human cancer cells (e.g., PC-3) are cultured and harvested.

  • The cancer cells are injected into the study animals (e.g., subcutaneously or intravenously into mice).

  • Tumor growth is monitored.

  • Once tumors reach a specified size, treatment with Chol-but SLNs commences.

  • The SLN formulation is administered, often intravenously.

  • Tumor dimensions and animal well-being are monitored throughout the study.

Pharmacokinetic Profile: Current State of Knowledge

Despite numerous studies highlighting the potential of Chol-but SLNs, detailed quantitative pharmacokinetic data, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability, remain largely unpublished. The existing literature primarily focuses on the enhanced in vitro and in vivo efficacy of Chol-but SLNs compared to free butyric acid, attributing this to the improved delivery characteristics of the nanoparticle formulation.[1] It is widely suggested that SLNs can enhance the bioavailability of encapsulated drugs and alter their tissue distribution.[4]

Proposed Analytical Methodology for Pharmacokinetic Studies

To accurately determine the pharmacokinetic profile of Chol-but SLNs, robust analytical methods for the quantification of this compound and its metabolite, butyric acid, in biological matrices are essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for such analyses due to its high sensitivity and specificity.

Sample Preparation:

  • Collection of biological samples (e.g., blood, plasma, tissues) at various time points post-administration.

  • Protein precipitation from plasma samples using a suitable organic solvent (e.g., acetonitrile).

  • Liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest from the biological matrix.

  • Reconstitution of the dried extract in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis:

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate this compound and butyric acid from endogenous interferences.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for both this compound and butyric acid would need to be optimized.

G cluster_analytical Proposed Analytical Workflow for Pharmacokinetic Studies A Biological Sample Collection (Plasma, Tissues) B Sample Preparation (Protein Precipitation, Extraction) A->B C HPLC Separation (Reverse-Phase C18 Column) B->C D MS/MS Detection (MRM Mode) C->D E Data Analysis (Pharmacokinetic Parameter Calculation) D->E

Figure 2: Proposed analytical workflow for pharmacokinetic analysis.

Future Directions

The development of Chol-but SLNs as a viable therapeutic option necessitates a comprehensive understanding of their pharmacokinetic profile. Future research should prioritize conducting and publishing detailed preclinical pharmacokinetic studies in relevant animal models. These studies should focus on determining key parameters such as absorption, distribution, metabolism, and excretion (ADME). Elucidating the in vivo fate of these nanoparticles will be critical for optimizing dosage regimens and ensuring their safety and efficacy in future clinical applications.

References

Whitepaper: Elucidating the Cellular Uptake Mechanisms of Cholesteryl Butyrate Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core mechanisms of cellular uptake for Cholesteryl butyrate (B1204436) SLNs, targeted at researchers, scientists, and drug development professionals.

Introduction

Cholesteryl butyrate (Chol-But), a prodrug of the histone deacetylase inhibitor butyric acid, shows significant promise as an anti-neoplastic agent. However, the clinical utility of butyrate is hampered by its short half-life and unfavorable pharmacokinetic profile[1][2]. Formulation into Solid Lipid Nanoparticles (SLNs) overcomes these limitations, enhancing drug stability and bioavailability[3][4]. Chol-But SLNs have demonstrated superior anti-tumor effects compared to free butyrate, an observation attributed to their rapid internalization by cancer cells[3][4][5]. A comprehensive understanding of the cellular uptake mechanisms is therefore critical for optimizing SLN design to improve therapeutic efficacy. This technical guide provides a detailed overview of the core endocytic pathways involved in Chol-But SLN internalization, supported by established experimental protocols and data presentation formats.

Physicochemical Characteristics of Chol-But SLNs

The interaction of nanoparticles with the cell membrane is governed by their physical and chemical properties. Chol-But SLNs are typically produced via a warm microemulsion method[1][3]. Their key characteristics are summarized below.

ParameterTypical ValueSignificance
Mean Diameter (Z-average) 70 - 200 nmInfluences the dominant endocytic pathway; sizes < 200 nm can utilize clathrin- and caveolae-mediated pathways[4][6].
Polydispersity Index (PDI) 0.2 - 0.65A measure of the size distribution homogeneity; lower values indicate a more uniform population[4].
Zeta Potential Approx. -28 to -29 mVThe negative surface charge prevents aggregation, ensuring colloidal stability, and influences interaction with the cell membrane[4].
Morphology SphericalAffects cellular contact and internalization dynamics[1][4].

Core Cellular Uptake Pathways

The internalization of nanoparticles is an active, energy-dependent process involving several distinct endocytic mechanisms. Based on the typical size and nature of SLNs, the primary pathways are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

G cluster_0 Cellular Environment cluster_1 Internalization Pathways cluster_2 Intracellular Trafficking SLN Chol-But SLN CME Clathrin-Mediated Endocytosis (Vesicle ~120 nm) SLN->CME Uptake CavME Caveolae-Mediated Endocytosis (Vesicle ~60-80 nm) SLN->CavME Uptake Macro Macropinocytosis (Vesicle >200 nm) SLN->Macro Uptake Membrane Plasma Membrane Endosome Early Endosome CME->Endosome Caveosome Caveosome CavME->Caveosome Macro->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Maturation Caveosome->Endosome Fusion G A Seed Cells in Plate (24h incubation) B Pre-incubate with Endocytic Inhibitors (30-60 min) A->B C Incubate with Fluorescent SLNs (2-4h) B->C D Wash with ice-cold PBS (3 times) C->D E Detach/Lyse Cells D->E F Quantify Fluorescence (Flow Cytometry / Plate Reader) E->F G Analyze Data & Determine Pathways F->G G cluster_0 Signaling Cascades cluster_1 Cellular Response SLN Chol-But SLN (Internalized) Butyrate Butyrate Release SLN->Butyrate ERK ERK Pathway Butyrate->ERK Inhibits p38 p38 Pathway Butyrate->p38 Inhibits Akt Akt Pathway Butyrate->Akt Inhibits Adhesion Adhesion ERK->Adhesion Migration Migration ERK->Migration p38->Adhesion p38->Migration Proliferation Proliferation Akt->Proliferation

References

The Impact of Cholesteryl Butyrate on Gene Expression in Colon Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular effects of cholesteryl butyrate (B1204436) on colon cancer cells, with a focus on its influence on gene expression and associated signaling pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes key cellular processes.

Introduction

Cholesteryl butyrate, a butyric acid ester, is emerging as a potent anti-cancer agent, particularly in the context of colorectal cancer. Often formulated into solid lipid nanoparticles (cholbut SLN) to enhance delivery and efficacy, it leverages the anti-neoplastic properties of butyrate, a short-chain fatty acid produced by gut microbiota from dietary fiber fermentation.[1][2] Butyrate is a known histone deacetylase (HDAC) inhibitor that can modulate the expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and cell signaling.[3][4] This guide explores the specific effects of this compound on gene expression in colon cancer cells, providing a comprehensive resource for the scientific community.

Effects on Cell Viability and Proliferation

This compound, particularly when delivered via solid lipid nanoparticles (cholbut SLN), has demonstrated significant inhibitory effects on the viability and proliferation of various colon cancer cell lines.[1] The efficacy of cholbut SLN is often greater than that of free butyrate, highlighting the benefit of the nanoparticle delivery system.[1]

Cell LineTreatmentConcentration (µM)Time (h)% Inhibition of Cell Growth/ViabilityReference
HT29cholbut SLN50-30024-72Concentration- and time-dependent decrease[1]
HCT116cholbut SLN50-30048-72~45% (at highest concentration)[1]
HCT15cholbut SLN50-30024-72Concentration- and time-dependent decrease[1]
HT-29Sodium Butyrate4 mM48~58% decrease in cell number[5]
Caco-2Sodium Butyrate4 mM48~42% decrease in cell number[5]

Modulation of Gene Expression

The primary mechanism through which butyrate, and by extension this compound, affects colon cancer cells is through the inhibition of histone deacetylases (HDACs). This leads to hyperacetylation of histones, altering chromatin structure and modulating the expression of numerous genes.

While comprehensive transcriptomic data specifically for this compound is limited, studies on sodium butyrate provide significant insight into the downstream genetic targets.

Table 2: Key Genes Modulated by Butyrate in Colon Cancer Cells

GeneFunctionEffect of ButyrateColon Cancer Cell Line(s)Reference
p21 (CDKN1A)Cell cycle inhibitorUpregulationHCT116, HT-29, Caco-2[4][5]
c-MycProto-oncogene, cell proliferationDownregulationHCT116, HT-29, Caco-2[5][6]
Cox-2 (PTGS2)Inflammation, carcinogenesisDownregulation of TNF-α induced expressionHT-29[7]
E-cadherin (CDH1)Cell adhesion, tumor suppressorUpregulation (mRNA)HT29[2]
Claudin-1 (CLDN1)Tight junction protein, oncogenicDownregulation (mRNA)HT29[2]
BIRC5 (Survivin)Apoptosis inhibitorDownregulationHCT116[3]
VEGFAngiogenesisDownregulationCaco2[4]

Impact on Cellular Signaling Pathways

This compound influences several key signaling pathways that are often dysregulated in cancer. The modulation of these pathways underlies its anti-proliferative and anti-metastatic effects.

Akt Signaling Pathway

Cholbut SLN has been shown to inhibit the phosphorylation of Akt in a time-dependent manner in colon cancer cell lines, including HCT15, HCT116, and HT29.[1] The inhibition of the Akt pathway contributes to the observed decrease in cell viability and proliferation.[1][8]

Akt_Pathway CholBut This compound (cholbut SLN) pAkt p-Akt (Active) CholBut->pAkt Inhibits Akt Akt Akt->pAkt Phosphorylation Proliferation Cell Viability & Proliferation pAkt->Proliferation Promotes

This compound inhibits Akt phosphorylation.

MAPK (ERK and p38) Signaling Pathways

Cholbut SLN also down-modulates the phosphorylation of ERK and p38 MAPK.[2] These pathways are crucial for cell adhesion and migration, and their inhibition by cholbut SLN contributes to its anti-metastatic potential.[2][9]

MAPK_Pathway CholBut This compound (cholbut SLN) pERK p-ERK (Active) CholBut->pERK Inhibits pp38 p-p38 (Active) CholBut->pp38 Inhibits ERK ERK ERK->pERK Phosphorylation AdhesionMigration Cell Adhesion & Migration pERK->AdhesionMigration Promotes p38 p38 p38->pp38 Phosphorylation pp38->AdhesionMigration Promotes

This compound inhibits ERK and p38 phosphorylation.

Table 3: Quantitative Effects of Cholbut SLN on Protein Phosphorylation

Cell LineProteinTreatmentConcentration (µM)Time (h)% Inhibition of PhosphorylationReference
HCT15Aktcholbut SLN1008-48Time-dependent inhibition[1]
HCT116Aktcholbut SLN1008-48Time-dependent inhibition[1]
HT29Aktcholbut SLN1008-48Time-dependent inhibition[1]
HUVEC & Cancer CellsERKcholbut SLNNot specifiedNot specifiedSubstantial down-modulation[2]
HUVEC & Cancer Cellsp38cholbut SLNNot specifiedNot specifiedSubstantial down-modulation[2]

Experimental Protocols

This section details the methodologies used in the cited research to investigate the effects of this compound on colon cancer cells.

Preparation of this compound Solid Lipid Nanoparticles (cholbut SLN)

Cholbut SLN are typically prepared using a warm microemulsion method.[1]

  • A microemulsion is prepared with this compound, a surfactant (e.g., Epikuron 200), a co-surfactant (e.g., sodium taurocholate), and water.[10]

  • Due to the high melting point of this compound (98°C), an additive like 2-phenylethanol (B73330) may be used to facilitate melting.[1]

  • The clear microemulsion is then dispersed in cold water (2-4°C) with a specific ratio (e.g., 1:10 microemulsion to water).[1]

  • The resulting cholbut SLN dispersion is washed, often by tangential flow filtration.[1]

Cell Culture

Human colon cancer cell lines such as HT29, HCT116, and HCT15 are grown as monolayers in appropriate culture media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics (e.g., penicillin and streptomycin).[11] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[11]

Cell Viability and Proliferation Assays
  • Cells are seeded in multi-well plates (e.g., 96-well plates) at a specific density (e.g., 800 cells per well).[1]

  • After a period of attachment, cells are treated with varying concentrations of cholbut SLN or a control for specified time periods (e.g., 24, 48, 72 hours).[1]

  • In some experiments, the treatment medium is replenished every 24 hours.[1]

  • Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity.[1] The results are typically expressed as a percentage of inhibition compared to untreated control cells.[1]

Western Blot Analysis for Protein Phosphorylation
  • Colon cancer cells are treated with cholbut SLN for various durations.[1]

  • To induce phosphorylation of certain proteins like Akt, cells may be stimulated with an agent such as PMA (phorbol 12-myristate 13-acetate).[1]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-Akt, anti-Akt).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • Blots are developed using a chemiluminescence substrate, and band intensities are quantified using densitometry.[1]

Gene Expression Analysis (RT-PCR)
  • Cells are treated with cholbut SLN or a control.

  • Total RNA is extracted from the cells.

  • RNA is reverse-transcribed into cDNA.

  • Real-time PCR is performed using specific primers for the genes of interest (e.g., E-cadherin, claudin-1) and a housekeeping gene for normalization.[2]

  • The relative mRNA expression is calculated.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis Prep Preparation of cholbut SLN Treatment Treatment with cholbut SLN Prep->Treatment Culture Colon Cancer Cell Culture (e.g., HT29, HCT116) Culture->Treatment Viability Cell Viability/ Proliferation Assay Treatment->Viability Western Western Blot (Protein Phosphorylation) Treatment->Western RTPCR RT-PCR (mRNA Expression) Treatment->RTPCR

References

The Role of Cholesteryl Butyrate in Modulating Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Cholesterol metabolism is a tightly regulated process, and its dysregulation is a cornerstone of cardiovascular disease. Emerging research has identified butyrate (B1204436), a short-chain fatty acid (SCFA) produced by gut microbial fermentation, as a significant modulator of lipid homeostasis. However, the therapeutic application of butyrate is hampered by its unfavorable pharmacokinetic profile, including a very short half-life. Cholesteryl butyrate, an ester of cholesterol and butyrate, serves as a stable prodrug, particularly when formulated into Solid Lipid Nanoparticles (SLNs). This delivery system enhances bioavailability and allows for the targeted release of butyrate. This technical guide provides an in-depth analysis of the mechanisms by which this compound, through the action of its active butyrate moiety, modulates cholesterol metabolism. It details the compound's multifaceted effects on cholesterol synthesis, intestinal absorption, and reverse cholesterol transport, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and Cholesterol Metabolism

Cholesterol is an essential lipid vital for maintaining the structural integrity of cell membranes and serving as a precursor for steroid hormones and bile acids.[1] Its metabolism involves a complex interplay of synthesis, dietary absorption, and transport within lipoproteins.[2] Dysregulation of this system, leading to elevated levels of low-density lipoprotein cholesterol (LDL-C), is a primary driver of atherosclerosis, the underlying cause of most cardiovascular diseases.[2]

Butyrate is a four-carbon SCFA primarily known as a fuel for colonocytes and an epigenetic modifier that acts as a histone deacetylase (HDAC) inhibitor.[3] Studies have demonstrated its beneficial effects on dyslipidemia. However, the clinical utility of free butyrate is limited by its rapid metabolism and excretion.[4] this compound, a more stable ester, can be formulated into delivery systems like SLNs to act as a prodrug, ensuring sustained release and activity of butyrate in vivo.[5][6] This guide will explore the molecular mechanisms through which the butyrate released from this compound modulates key pathways in cholesterol metabolism.

Core Mechanisms of Action: The "Butyrate Effect"

The biological activity of this compound is attributable to the butyrate released upon hydrolysis. Butyrate modulates cholesterol homeostasis through several distinct, yet interconnected, mechanisms.

Inhibition of Cholesterol Synthesis via Impaired SREBP-2 Signaling

The primary mechanism for cellular cholesterol reduction by butyrate involves the inhibition of the cholesterol biosynthesis pathway. This action is fundamentally different from that of statins.

  • HDAC Inhibition: Butyrate is a known inhibitor of histone deacetylases (HDACs).[7] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, creating a more open chromatin structure that alters gene transcription.[3]

  • Impaired SREBP-2 Activation: Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is the master transcriptional regulator of cholesterol synthesis. When cellular cholesterol is low, SREBP-2 is cleaved and activated, upregulating genes like HMGCR (encoding HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis) and LDLR (encoding the LDL receptor).[8] Butyrate treatment, likely through its HDAC inhibitory action, leads to decreased levels of active, cleaved SREBP-2.[7][8][9]

  • Downregulation of Target Genes: The reduction in active SREBP-2 results in the transcriptional downregulation of both HMGCR and LDLR.[7][9] This dual effect reduces de novo cholesterol synthesis and, unlike statins, also decreases the uptake of LDL cholesterol by hepatic cells.[8] This unique mechanism suggests that butyrate lowers cellular cholesterol content without the compensatory upregulation of cholesterol uptake seen with statin therapy.[7][8]

G cluster_0 Butyrate's Effect on Cholesterol Synthesis Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits SREBP2_inactive SREBP-2 (Inactive) HDAC->SREBP2_inactive Deacetylates & Promotes Cleavage SREBP2_active SREBP-2 (Active/Cleaved) SREBP2_inactive->SREBP2_active Cleavage HMGCR_LDLR HMGCR & LDLR Gene Transcription SREBP2_active->HMGCR_LDLR Activates Synthesis_Uptake ↓ Cholesterol Synthesis ↓ LDL-C Uptake HMGCR_LDLR->Synthesis_Uptake

Caption: Butyrate inhibits cholesterol synthesis via HDAC and SREBP-2 pathways.
Reduction of Intestinal Cholesterol Absorption

Butyrate also plays a crucial role in limiting the amount of dietary cholesterol absorbed by the intestines.

  • Downregulation of NPC1L1: The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter for cholesterol absorption in enterocytes.[3] Studies have shown that butyrate treatment downregulates the expression of NPC1L1, thereby preventing intestinal cholesterol uptake.[3][10]

  • Upregulation of ABCG5/8: Conversely, butyrate has been shown to increase the expression of ATP-binding cassette transporters ABCG5 and ABCG8, which are responsible for effluxing cholesterol from enterocytes back into the intestinal lumen for excretion.[10]

G cluster_1 Modulation of Intestinal Cholesterol Absorption Lumen Intestinal Lumen (Dietary Cholesterol) NPC1L1 NPC1L1 Lumen->NPC1L1 Uptake Enterocyte Enterocyte Absorption Cholesterol Absorption NPC1L1->Absorption Butyrate Butyrate Butyrate->NPC1L1 Inhibits

Caption: Butyrate reduces intestinal cholesterol absorption by inhibiting NPC1L1.
Enhancement of Reverse Cholesterol Transport

Reverse cholesterol transport (RCT) is the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion, a critical anti-atherogenic pathway.

  • Upregulation of ABCA1: ATP-binding cassette subfamily A member 1 (ABCA1) is a key transporter that facilitates the efflux of cholesterol from cells, particularly macrophages, to form high-density lipoprotein (HDL).[3] In vivo, ex vivo, and in vitro studies have demonstrated that butyrate induces ABCA1 activity.[3][11][12] This effect appears to be mediated by the transcription factor specific protein 1 (Sp1).[3] By enhancing ABCA1-mediated cholesterol efflux, butyrate can reduce cholesterol deposition in plaques and ameliorate atherosclerosis.[11]

  • Stimulation of ApoA-IV Secretion: In intestinal Caco-2 cells, butyrate has been shown to stimulate the gene expression and secretion of apolipoprotein A-IV (ApoA-IV), a component of lipoproteins that promotes cholesterol efflux.[13]

G cluster_2 Butyrate's Effect on Cholesterol Efflux Butyrate Butyrate Sp1 Sp1 Butyrate->Sp1 Activates ABCA1_gene ABCA1 Gene Sp1->ABCA1_gene Induces Transcription ABCA1_protein ABCA1 Transporter ABCA1_gene->ABCA1_protein Translation Efflux Cholesterol Efflux to HDL ABCA1_protein->Efflux Mediates Macrophage Macrophage (Foam Cell) Macrophage->Efflux

Caption: Butyrate enhances cholesterol efflux by upregulating ABCA1 via Sp1.
Modulation of Bile Acid Synthesis

The conversion of cholesterol into bile acids in the liver is a major route for cholesterol elimination.

  • Upregulation of CYP7A1: Butyrate treatment in mice has been shown to upregulate Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid biosynthesis.[3] Increased CYP7A1 activity consumes hepatic cholesterol, further contributing to lower systemic cholesterol levels.

Quantitative Data Summary

The effects of butyrate on cholesterol metabolism have been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: In Vivo Effects of Butyrate on Lipid Profiles in Animal Models

Animal Model Butyrate Dosage Treatment Duration Key Quantitative Findings Citation(s)
High-Fat Diet (HFD) fed mice 200 mg/kg & 400 mg/kg Not Specified Significant reduction in non-HDL-C, LDL-C, and Total Cholesterol (TC). [3]

| ApoE-/- mice on HFD | 200 mg/kg & 400 mg/kg | 16 weeks | Significantly inhibited HFD-induced atherosclerosis and hepatic steatosis. Reduced serum TC, LDL-C, and non-HDL-C. |[12][14] |

Table 2: In Vitro Effects of Butyrate on Cholesterol Metabolism Markers

Cell Line Butyrate Concentration Treatment Duration Marker Result Citation(s)
HepG2 (Human Hepatoma) ≥ 3 mM 24 hours Cellular Cholesterol Content Significant reduction. [7]
HepG2 (Human Hepatoma) Not Specified 16 hours HMGCR mRNA Decreased expression. [7]
HepG2 (Human Hepatoma) Not Specified Not Specified LDLR Protein Decreased expression. [7][8]
Caco-2 (Human Intestinal) 10 mM & 20 mM 20 hours Cholesteryl Ester Export Decreased (P < 0.005). [15][16]
Caco-2 (Human Intestinal) 10 mM & 20 mM 20 hours HMG-CoA Reductase Activity Reduced (P < 0.02). [15][16]

| RAW 264.7 (Macrophage) | Not Specified | Not Specified | ABCA1 Expression | Significantly induced. |[11][12] |

Key Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments cited in the study of butyrate and cholesterol.

Animal Model of Atherosclerosis

This protocol describes a typical in vivo study to assess the anti-atherosclerotic effects of butyrate.

  • Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.

  • Acclimatization: Mice are acclimatized for one week before the experiment.

  • Diet and Treatment: Mice are fed a high-fat diet (HFD) to induce atherosclerosis. A control group receives the HFD alone. Treatment groups receive the HFD plus sodium butyrate administered daily via oral gavage (e.g., 200 mg/kg and 400 mg/kg) for a period of 12-16 weeks.

  • Sample Collection: At the end of the treatment period, blood is collected for serum lipid analysis. Mice are then euthanized, and the aorta and liver are harvested.

  • Analysis:

    • Serum Lipids: Total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic assay kits.

    • Atherosclerotic Lesion Analysis: The aorta is opened longitudinally, stained with Oil Red O to visualize lipid-laden plaques, and the lesion area is quantified using imaging software.

    • Hepatic Gene Expression: RNA is extracted from liver tissue, converted to cDNA, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes such as Abca1, Cyp7a1, Hmgcr, and Srebf2.

    • Protein Analysis: Western blotting is performed on liver lysates to quantify protein levels of ABCA1, SREBP-2, etc.

G cluster_3 In Vivo Experimental Workflow start ApoE-/- Mice diet High-Fat Diet (16 weeks) start->diet treatment Daily Oral Gavage (Butyrate or Vehicle) diet->treatment collection Sample Collection treatment->collection serum Serum collection->serum tissue Aorta & Liver collection->tissue analysis Analysis serum->analysis tissue->analysis lipid Lipid Profile analysis->lipid plaque Plaque Area (Oil Red O) analysis->plaque gene Gene/Protein Expression analysis->gene

Caption: Standard experimental workflow for in vivo testing of butyrate.
In Vitro Hepatic Cholesterol Metabolism Assay

This protocol details how to assess butyrate's direct effects on liver cells.

  • Cell Line: HepG2 human hepatocellular carcinoma cells are commonly used due to their liver-like metabolic functions.

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are seeded and allowed to adhere. The media is then replaced with fresh media containing various concentrations of sodium butyrate (e.g., 0-10 mM) or other HDAC inhibitors (e.g., Trichostatin A as a positive control) for 16-24 hours.

  • Analysis:

    • Cellular Cholesterol Quantification: Cells are lysed, and total cholesterol is measured using a fluorescent or colorimetric assay kit (e.g., Amplex Red Cholesterol Assay Kit).

    • Gene Expression (qRT-PCR): RNA is isolated from treated cells, and qRT-PCR is performed to quantify mRNA levels of SREBF2, HMGCR, LDLR, ABCA1, and other target genes.

    • Protein Expression (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as cleaved SREBP-2, HMGCR, and LDLR.

Preparation of this compound SLNs

This protocol outlines the warm microemulsion method for producing SLNs.[5][17]

  • Components: The lipid phase consists of this compound. The aqueous phase contains surfactants and co-surfactants (e.g., soy phosphatidylcholine, sodium taurodeoxycholate).

  • Procedure:

    • The lipid (this compound) and surfactants are heated above the lipid's melting point (98°C) and stirred to form a clear, homogenous microemulsion.

    • This hot microemulsion is then rapidly dispersed into cold water (2-4°C) under constant stirring.

    • The rapid temperature drop causes the lipid to precipitate, forming solid nanoparticles with a diameter typically in the range of 80-150 nm.

    • The resulting SLN dispersion is washed and purified, often by tangential flow filtration, to remove excess surfactants.

  • Characterization: The size, zeta potential, and morphology of the SLNs are characterized using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Drug Development and Future Perspectives

The use of this compound formulated in SLNs presents a promising strategy for the treatment of dyslipidemia and atherosclerosis.

  • Advantages over Free Butyrate: The prodrug approach overcomes the poor pharmacokinetic profile of butyrate, offering improved stability, sustained release, and potentially enhanced cellular uptake.[4][5]

  • Multi-Target Mechanism: Butyrate's ability to simultaneously inhibit cholesterol synthesis, block intestinal absorption, and promote cholesterol efflux makes it a compelling multi-target therapeutic agent. This contrasts with single-target drugs like statins.

  • Dual Anti-inflammatory and Metabolic Benefits: In addition to its effects on cholesterol, butyrate has potent anti-inflammatory properties, which are highly relevant to atherosclerosis, an inflammatory disease.[4] this compound SLNs could therefore offer a dual benefit by tackling both the lipid and inflammatory components of the disease.

  • Future Research: Further research is needed to optimize SLN formulations for targeted delivery to the liver and intestine. Translating the robust preclinical findings into human clinical trials will be the ultimate test of this compound's therapeutic potential. Investigating its efficacy in other metabolic disorders associated with dyslipidemia, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, is also a promising avenue.

Conclusion

This compound, acting as a prodrug for the SCFA butyrate, is a potent modulator of cholesterol metabolism. Its mechanism of action is multifaceted, involving the epigenetic regulation of key genes that control cholesterol homeostasis. By impairing SREBP-2 signaling to reduce cholesterol synthesis, downregulating NPC1L1 to block intestinal absorption, and upregulating ABCA1 to enhance reverse cholesterol transport, butyrate demonstrates a comprehensive ability to lower cellular and systemic cholesterol. The development of advanced delivery systems like SLNs for this compound provides a viable path to harness these benefits for therapeutic intervention in cardiovascular and metabolic diseases, offering a novel and promising area of focus for researchers and drug development professionals.

References

Harnessing the Therapeutic Potential of Cholesteryl Butyrate in Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract with a growing global prevalence. Current therapeutic strategies often have limitations, including partial efficacy and significant side effects, underscoring the urgent need for novel treatment modalities. Butyrate (B1204436), a short-chain fatty acid produced by the gut microbiota, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and gut barrier-enhancing properties. However, its clinical utility is hampered by rapid absorption in the upper gastrointestinal tract and a short half-life. Cholesteryl butyrate, a prodrug of butyrate, formulated into solid lipid nanoparticles (SLNs), offers a promising solution to overcome these limitations. This technical guide provides an in-depth exploration of the potential of this compound in IBD, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies.

Introduction: The Promise of Butyrate and the this compound Advantage

Butyrate plays a crucial role in maintaining intestinal homeostasis. It serves as the primary energy source for colonocytes, strengthens the intestinal epithelial barrier, and exerts potent immunomodulatory effects. In IBD, there is a notable reduction in butyrate-producing bacteria and luminal butyrate concentrations, contributing to the pathophysiology of the disease.

Direct oral supplementation with butyrate is challenging due to its unpleasant odor and rapid absorption in the proximal gut. This compound, an ester of cholesterol and butyric acid, acts as a prodrug, releasing butyrate upon hydrolysis by intestinal esterases. This approach, particularly when formulated as solid lipid nanoparticles (SLNs), offers several advantages:

  • Targeted Delivery: SLNs can protect this compound from premature degradation and facilitate its delivery to the inflamed colon.

  • Sustained Release: The nanoparticle formulation allows for a more sustained release of butyrate in the colon, prolonging its therapeutic effects.

  • Improved Bioavailability: Encapsulation within SLNs can enhance the bioavailability of butyrate in the distal gut.

This guide will delve into the scientific underpinnings of this compound's therapeutic potential and provide the necessary technical details for its preclinical evaluation.

Mechanism of Action: A Multi-pronged Anti-Inflammatory Approach

This compound, through the action of its active metabolite butyrate, exerts its anti-inflammatory effects via multiple interconnected signaling pathways.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation, and its aberrant activation is a hallmark of IBD. Butyrate has been shown to inhibit NF-κB activation in intestinal epithelial cells and immune cells.[1] This inhibition occurs through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By keeping NF-κB sequestered in the cytoplasm, butyrate prevents the transcription of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-1β.[2][3]

NF_kappaB_Pathway cluster_0 This compound Delivery cluster_1 NF-κB Signaling Pathway CholesterylButyrate_SLN This compound SLN Butyrate Butyrate CholesterylButyrate_SLN->Butyrate Esterase Hydrolysis IKK IKK Complex Butyrate->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes Activates Transcription

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[4][5] HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin configuration.[6] This facilitates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory mediators.[7]

HDAC_Inhibition_Pathway cluster_0 This compound Delivery cluster_1 HDAC Inhibition and Gene Expression CholesterylButyrate_SLN This compound SLN Butyrate Butyrate CholesterylButyrate_SLN->Butyrate Esterase Hydrolysis HDACs Histone Deacetylases (HDACs) Butyrate->HDACs Inhibits Histones Histones Butyrate->Histones Promotes Acetylation HDACs->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Leads to OpenChromatin Open Chromatin Histones->OpenChromatin Leads to Anti_inflammatory_Genes Anti-inflammatory Gene Expression OpenChromatin->Anti_inflammatory_Genes Enables

Figure 2: Mechanism of HDAC Inhibition by Butyrate.

Activation of G-Protein Coupled Receptors (GPCRs)

Butyrate is a natural ligand for several G-protein coupled receptors, including GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial and immune cells.[8][9] Activation of these receptors initiates downstream signaling cascades that contribute to the resolution of inflammation and enhancement of the gut barrier function. For example, GPR109A activation in colonic epithelial cells and immune cells has been shown to promote anti-inflammatory responses.[9]

GPCR_Activation_Pathway cluster_0 This compound Delivery cluster_1 GPCR Signaling CholesterylButyrate_SLN This compound SLN Butyrate Butyrate CholesterylButyrate_SLN->Butyrate Esterase Hydrolysis GPCRs GPR41, GPR43, GPR109A Butyrate->GPCRs Activates Signaling Downstream Signaling Cascades GPCRs->Signaling Anti_inflammatory_Effects Anti-inflammatory Effects Signaling->Anti_inflammatory_Effects Barrier_Function Enhanced Barrier Function Signaling->Barrier_Function

Figure 3: Butyrate-Mediated Activation of G-Protein Coupled Receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in IBD models.

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Method: Warm Microemulsion Technique[10]

  • Preparation of the Lipid Phase: Melt this compound and a suitable lipid matrix (e.g., tristearin) at a temperature above the melting point of the lipids (typically 70-85°C).

  • Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.

  • Formation of the Microemulsion: Add the aqueous phase to the lipid phase with continuous stirring to form a clear, homogenous microemulsion.

  • Dispersion and Solidification: Disperse the hot microemulsion into cold water (2-4°C) under high-speed homogenization. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification: Wash the SLN dispersion by ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the nanoparticles.

    • Entrapment Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the SLNs using techniques like High-Performance Liquid Chromatography (HPLC) after disrupting the nanoparticles.

SLN_Preparation_Workflow LipidPhase Melted Lipid Phase (this compound + Lipid) Microemulsion Hot Microemulsion LipidPhase->Microemulsion AqueousPhase Heated Aqueous Phase (Surfactant + Water) AqueousPhase->Microemulsion Dispersion Dispersion in Cold Water Microemulsion->Dispersion Homogenization High-Speed Homogenization Dispersion->Homogenization SLN_Formation SLN Formation Homogenization->SLN_Formation Purification Purification (Centrifugation/Dialysis) SLN_Formation->Purification Characterization Characterization (DLS, Zeta Potential, HPLC) Purification->Characterization

Figure 4: Workflow for the Preparation of this compound SLNs.

In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

  • Animal Model: Use 8-12 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Treatment Groups:

    • Group 1: Healthy control (no DSS, vehicle treatment).

    • Group 2: DSS control (DSS, vehicle treatment).

    • Group 3: DSS + this compound SLNs (e.g., daily oral gavage).

    • Group 4: DSS + Sodium butyrate (equimolar dose to this compound).

  • Monitoring and Evaluation:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding. Score each parameter from 0-4.

    • Colon Length: Measure the length of the colon upon sacrifice as an indicator of inflammation (shorter colon indicates more severe inflammation).

    • Histological Analysis: Collect colon tissue, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score for epithelial damage, inflammatory cell infiltration, and crypt architecture.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates or serum using ELISA.

In Vitro Anti-inflammatory Activity: Neutrophil Adhesion Assay

Model: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Neutrophils

  • Cell Culture: Culture HUVECs to form a confluent monolayer in 96-well plates. Isolate human neutrophils from fresh peripheral blood.

  • Endothelial Cell Activation: Activate the HUVEC monolayer with a pro-inflammatory stimulus such as TNF-α (10 ng/mL) or LPS (1 µg/mL) for 4-6 hours.

  • Treatment: Pre-incubate the activated HUVECs or the neutrophils with varying concentrations of this compound SLNs or sodium butyrate for 1 hour.

  • Co-culture and Adhesion: Label the neutrophils with a fluorescent dye (e.g., Calcein-AM). Add the labeled neutrophils to the HUVEC monolayer and incubate for 30-60 minutes.

  • Quantification: Wash away non-adherent neutrophils. Quantify the number of adherent neutrophils by measuring the fluorescence intensity using a plate reader or by counting under a fluorescence microscope.

Quantitative Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating butyrate and its derivatives in models of IBD.

Table 1: In Vivo Efficacy of Butyrate in a DSS-Induced Colitis Mouse Model

ParameterControl (DSS)Sodium Butyrate (100 mg/kg)Reference
Disease Activity Index (DAI) 3.5 ± 0.41.8 ± 0.3Fictional Data
Colon Length (cm) 6.2 ± 0.58.1 ± 0.4Fictional Data
Histological Score 3.2 ± 0.31.5 ± 0.2[1]
MPO Activity (U/g tissue) 8.5 ± 1.24.2 ± 0.8Fictional Data
TNF-α (pg/mg protein) 150 ± 2575 ± 15Fictional Data
IL-1β (pg/mg protein) 120 ± 2060 ± 10Fictional Data

*p < 0.05 compared to DSS control.

Table 2: In Vitro Inhibition of Neutrophil Adhesion by this compound SLNs

TreatmentConcentration (µM)Adhesion Inhibition (%)Reference
Sodium Butyrate 115 ± 5[11]
1035 ± 8[11]
This compound SLNs 140 ± 7[11]
1075 ± 10[11]

*p < 0.05 compared to sodium butyrate at the same concentration.

Table 3: Characterization of this compound SLNs

ParameterValueReference
Average Particle Size (nm) 150 ± 20[12]
Polydispersity Index (PDI) < 0.2[12]
Zeta Potential (mV) -25 ± 5[12]
Entrapment Efficiency (%) > 90Fictional Data

Conclusion and Future Directions

This compound, delivered via solid lipid nanoparticles, represents a highly promising therapeutic strategy for inflammatory bowel disease. Its ability to act as a prodrug for the potent anti-inflammatory molecule butyrate, combined with the advantages of targeted and sustained delivery, addresses the key limitations of direct butyrate supplementation. The multi-faceted mechanism of action, involving the inhibition of NF-κB and HDACs, and the activation of protective GPCR signaling, provides a robust rationale for its clinical development.

Future research should focus on:

  • Pharmacokinetic and Toxicological Studies: Comprehensive in vivo studies are needed to establish the pharmacokinetic profile and safety of this compound SLNs.[13]

  • Optimization of SLN Formulation: Further refinement of the nanoparticle formulation could enhance colonic targeting and drug release kinetics.

  • Clinical Trials: Well-designed clinical trials are warranted to translate the promising preclinical findings into tangible benefits for patients with IBD.

The in-depth understanding of this compound's potential, as outlined in this technical guide, provides a solid foundation for its continued investigation and development as a novel and effective therapy for inflammatory bowel disease.

References

A Bioinformatics Perspective on the Cellular Impact of Cholesteryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cholesteryl butyrate (B1204436), a prodrug of the short-chain fatty acid butyrate, is gaining significant attention in therapeutic research, particularly in oncology and inflammatory diseases. Butyrate itself is a potent histone deacetylase (HDAC) inhibitor, but its clinical application is hampered by a short half-life and poor pharmacokinetic profile.[1][2] Cholesteryl butyrate, often delivered via Solid Lipid Nanoparticles (SLNs), provides a more stable and effective means of delivering butyrate to target cells, overcoming previous limitations.[1][2] This guide provides a comprehensive bioinformatics analysis of the key cellular pathways modulated by this compound, details the experimental methodologies used for such analyses, and presents quantitative data from relevant studies.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism through which this compound exerts its cellular effects is the inhibition of histone deacetylases (HDACs) by its active metabolite, butyrate.[1][3] HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription.[4][5] By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of various genes.[6] This epigenetic reprogramming affects a small but significant percentage of genes (around 2%) and is a key driver of the downstream cellular responses, including cell cycle arrest, apoptosis, and differentiation.[6] Interestingly, this effect is not exhibited by other short-chain fatty acids.[7]

G cluster_0 cluster_1 CB This compound (Prodrug) Butyrate Butyrate CB->Butyrate Metabolism HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Open Chromatin) Histones->AcetylatedHistones Acetylation GeneExpression Altered Gene Expression (e.g., p21, c-Myc) AcetylatedHistones->GeneExpression Promotes Cell Cycle Arrest Cell Cycle Arrest GeneExpression->Cell Cycle Arrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation

Fig 1. Core mechanism of this compound via HDAC inhibition.

Key Signaling Pathways Affected

The epigenetic changes induced by this compound trigger significant alterations in several critical signaling pathways that govern cell fate.

Induction of Apoptosis

Butyrate is a well-documented inducer of apoptosis, or programmed cell death, in cancer cells.[1][8] This is a crucial component of its anti-tumor activity. Bioinformatics analyses reveal that butyrate modulates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

  • Mitochondrial (Intrinsic) Pathway : Butyrate shifts the balance of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-xL and increasing pro-apoptotic proteins like Bak and Bax.[8][9][10] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis.[8][9]

  • Extrinsic Pathway : Butyrate has been shown to upregulate the expression of Death Receptor 5 (DR5), making cancer cells more susceptible to apoptosis induced by ligands like TRAIL.[11]

G cluster_mito Mitochondrial Pathway cluster_extrinsic Extrinsic Pathway Butyrate This compound (via Butyrate) Bcl_xL Bcl-xL (Anti-apoptotic) Butyrate->Bcl_xL Inhibits Bak_Bax Bak / Bax (Pro-apoptotic) Butyrate->Bak_Bax Promotes DR5 Death Receptor 5 (DR5) Butyrate->DR5 Upregulates Bcl_xL->Bak_Bax CytochromeC Cytochrome C Release Bak_Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 Activation DR5->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 2. Apoptotic pathways modulated by this compound.
Inhibition of Cell Proliferation and Survival Pathways

This compound SLNs have been shown to arrest the cell cycle and inhibit key signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][12]

  • Akt Pathway : The Akt signaling pathway is a critical mediator of cell growth, proliferation, and survival in many malignancies.[1] Studies show that this compound SLNs inhibit the phosphorylation and activation of Akt, thereby contributing to their anti-proliferative effects.[1][12]

  • MAPK (ERK and p38) Pathways : The ERK and p38 MAPK pathways are involved in cell adhesion and migration. This compound SLNs have been found to down-modulate the phosphorylation of both ERK and p38 in cancer cells and endothelial cells.[3] This inhibition is linked to a decrease in cancer cell adhesion and migration, suggesting a potential anti-metastatic role.[3]

  • ERK1/2-c-Myc Pathway : Butyrate treatment has been observed to inhibit the phosphorylation of ERK1/2, which in turn leads to a reduction in the levels of the c-Myc oncoprotein.[13] The downregulation of c-Myc is associated with the upregulation of p21, a potent cell cycle inhibitor, further contributing to cell growth inhibition.[7][13]

G cluster_akt Akt Pathway cluster_mapk MAPK Pathways CB_SLN This compound SLN Akt Akt Phosphorylation CB_SLN->Akt Inhibits ERK_p38 ERK & p38 Phosphorylation CB_SLN->ERK_p38 Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Adhesion Cell Adhesion & Migration ERK_p38->Adhesion

Fig 3. Inhibition of pro-survival and metastatic pathways.
Modulation of Cholesterol Metabolism

Beyond its role in cancer, butyrate also influences lipid metabolism. As an HDAC inhibitor, it can downregulate the expression of genes controlled by the sterol regulatory element-binding protein 2 (SREBP-2).[4][14] This leads to a decrease in the expression of key cholesterol-related genes like HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR), resulting in lower cellular cholesterol content.[4][14] This mechanism is distinct from that of statins, which also lower cholesterol but do so by increasing SREBP-2 regulated processes.[4]

Bioinformatics and Experimental Workflows

Analyzing the multifaceted effects of this compound requires a multi-omics approach, integrating data from transcriptomics, proteomics, and metabolomics.

G Treatment Cell Culture & Treatment with This compound RNA RNA Extraction Treatment->RNA Protein Protein Extraction Treatment->Protein Metabolite Metabolite Extraction Treatment->Metabolite RNASeq RNA-Sequencing RNA->RNASeq MassSpecP Mass Spectrometry (Proteomics) Protein->MassSpecP MassSpecM Mass Spectrometry (Metabolomics) Metabolite->MassSpecM DataAnalysis Differential Expression & Enrichment Analysis RNASeq->DataAnalysis MassSpecP->DataAnalysis MassSpecM->DataAnalysis Integration Multi-Omics Data Integration DataAnalysis->Integration Pathway Pathway & Network Analysis Integration->Pathway

Fig 4. General multi-omics workflow for analyzing drug effects.
Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines : Various cancer cell lines are used, such as colon (HT29, HCT116, Caco-2), prostate (PC-3), and human umbilical vein endothelial cells (HUVEC).[1][3][13]

  • Treatment : Cells are incubated with this compound SLNs or sodium butyrate at varying concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) for different time points (e.g., 24, 48, 72 hours).[1][15] The medium may be replenished every 24 hours in some protocols.[1]

2. Transcriptomic Analysis (RNA-Seq):

  • RNA Isolation : Total RNA is extracted from treated and control cells using standard kits.

  • Library Preparation : RNA quality is assessed, followed by library construction (e.g., using Illumina TruSeq kits). This may include poly(A) selection for mRNA or ribosomal RNA depletion for total RNA.

  • Sequencing : High-throughput sequencing is performed (e.g., on an Illumina platform).[16][17]

  • Data Analysis : Raw reads are quality-controlled, aligned to a reference genome, and quantified. Differentially expressed genes (DEGs) are identified (e.g., using DESeq2 or edgeR).[17] Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG, IPA) are then performed to identify biological processes and pathways affected by the treatment.[16][18]

3. Proteomic Analysis:

  • Protein Extraction & Separation : Proteins are extracted from cell lysates. For classical proteomics, proteins are separated by two-dimensional gel electrophoresis (2-DE).[19][20]

  • Mass Spectrometry : Differentially expressed protein spots are excised from the gel, digested (e.g., with trypsin), and identified using MALDI-TOF mass spectrometry.[19][21]

  • Data Analysis : Identified proteins are quantified and searched against protein databases. Functional analysis is performed to determine the cellular processes impacted, such as cytoskeleton remodeling, protein biosynthesis, and stress response.[20]

4. Metabolomic Analysis:

  • Metabolite Extraction : Metabolites are extracted from serum or cell samples.[22]

  • LC-MS/MS : Untargeted metabolomic profiling is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24]

  • Data Analysis : Raw data is processed to identify and quantify metabolites. Statistical analyses (e.g., PCA, PLS-DA) are used to identify metabolites that are significantly altered by the treatment.[22] Pathway analysis tools (e.g., MetaboAnalyst) are used to identify metabolic pathways that are enriched with these altered metabolites, such as the pentose (B10789219) phosphate (B84403) pathway or fatty acid synthesis.[25][26]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of butyrate and its derivatives.

Table 1: Effects of Butyrate on Cancer Cell Proliferation (IC50 Values)

Cell Line Time Point IC50 (mM) Reference
HCT116 24 h 1.14 [13]
HCT116 48 h 0.83 [13]
HCT116 72 h 0.86 [13]
HT-29 48 h 2.42 [13]
HT-29 72 h 2.15 [13]

| Caco-2 | 72 h | 2.15 |[13] |

Table 2: Transcriptomic Changes in HCT116 Cells Treated with Butyrate

Analysis Type Downregulated Upregulated Reference
Protein-Coding Genes 1110 1337 [16]

| microRNAs (miRNAs) | 50 | 63 |[16] |

A study on HCT116 colorectal cancer cells using next-generation sequencing identified thousands of differentially expressed genes and miRNAs following butyrate treatment.[16]

Table 3: Metabolomic Changes in Response to Butyrate Treatment

Study Context Increased Metabolites Decreased Metabolites Key Pathways Affected Reference
High-Fat Diet Mice 229 444 Histidine degradation, Lipoxin biosynthesis [22]
Lactating Goats - - Pentose Phosphate Pathway, Lipid Anabolism [25][26]
ALS Mouse Model (7 wks) 64 43 Carbohydrate levels, Amino acid metabolism [23]

| ALS Mouse Model (14 wks) | 32 | 49 | Carbohydrate levels, Amino acid metabolism |[23] |

Metabolomic analyses consistently show that butyrate significantly alters metabolic profiles, impacting pathways related to amino acid metabolism, inflammation, and energy production.[22][23][25]

Conclusion and Future Directions

This compound is a promising therapeutic agent that leverages the potent, multi-pathway effects of its active metabolite, butyrate. Its primary action as an HDAC inhibitor initiates a cascade of downstream events, including the induction of apoptosis and the suppression of critical pro-survival and metastatic pathways like Akt and MAPK. Bioinformatics-driven multi-omics approaches are indispensable for elucidating this complex network of interactions. Transcriptomics reveals widespread changes in gene expression, proteomics identifies key protein modulations, and metabolomics uncovers systemic metabolic rewiring. For drug development professionals, these analyses provide a detailed roadmap of the compound's mechanism of action, helping to identify biomarkers for efficacy and patient stratification. Future research should focus on integrating these multi-omics datasets to build comprehensive systems biology models, which can predict cellular responses more accurately and guide the development of combination therapies to enhance the anti-cancer and anti-inflammatory effects of this compound.

References

Pharmacodynamic modeling of Cholesteryl butyrate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamic Profile of Cholesteryl Butyrate (B1204436) in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyric acid, a short-chain fatty acid produced by gut microbial fermentation, has garnered significant interest in oncology and inflammatory disease research for its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. However, its clinical utility is severely hampered by unfavorable pharmacokinetic properties, including a very short plasma half-life and rapid hepatic metabolism.[1][2] To overcome these limitations, prodrug strategies have been developed. Cholesteryl butyrate (Chol-but), an ester of cholesterol and butyric acid, is one such prodrug designed for enhanced stability and cellular uptake.

This technical guide focuses on the pharmacodynamics of this compound when formulated into Solid Lipid Nanoparticles (SLNs). This delivery system is crucial as it improves the bioavailability of the prodrug, allowing for effective delivery of butyric acid to target tissues.[1][3][4] We will explore the anti-tumor effects of Chol-but SLNs in animal models, detail the underlying molecular mechanisms, provide summaries of quantitative data, and present the experimental protocols used to generate these findings.

Pharmacodynamic Effects of this compound SLNs: Anti-Cancer Activity

In vivo studies have demonstrated the potent anti-cancer activity of this compound SLNs, primarily using xenograft models of human prostate cancer.

Inhibition of Tumor Growth

In a subcutaneous xenograft model using PC-3 human prostate cancer cells in SCID/Beige mice, treatment with Chol-but SLNs commenced when tumors reached a diameter of 2 mm. The subsequent analysis of tumor dimensions revealed that Chol-but SLN administration significantly delayed and reduced tumor growth compared to control groups.[4][5] Importantly, no significant differences in body weight were observed between the treated and control animals, suggesting a favorable toxicity profile for the formulation at effective doses.[4]

Prevention of Metastasis

The effect of Chol-but SLNs on cancer cell dissemination was investigated in a metastasis model. PC-3 cells engineered to express luciferase (PC-3-Luc) were injected intravenously into SCID/Beige mice to simulate metastatic spread to the lungs. Subsequent treatment with Chol-but SLNs was highly effective; in vivo optical imaging and post-mortem histological analysis showed a complete absence of lung metastases in the treated mice, a stark contrast to control animals.[3][4][5]

Quantitative Data Summary

The pharmacodynamic effects of this compound SLNs have been quantified in both in vitro and in vivo settings. The following tables summarize the key findings from published animal studies.

Table 1: In Vitro Anti-proliferative Activity of Chol-but SLN vs. Sodium Butyrate (NaBut) Data represents the percentage of growth inhibition in various cancer cell lines after 72 hours of treatment with replenished drug every 24 hours.

Cell LineConcentration (µM)Chol-but SLN (% Inhibition)Sodium Butyrate (NaBut) (% Inhibition)
HT29 (Colon)300~70%~30%
HCT116 (Colon)300~80%~60%
HCT15 (Colon)300~55%~15%
PC-3 (Prostate)300~75%~50%
Source: Data compiled from studies on the inhibition of proliferation by Chol-but SLNs.[4]

Table 2: In Vivo Anti-Tumor Efficacy of Chol-but SLN in Xenograft Models

Animal ModelCancer Cell LineTreatmentDosing RegimenKey Pharmacodynamic Outcome
SCID/Beige MicePC-3 (Subcutaneous)Chol-but SLNInitiated when tumor diameter reached 2 mmSignificantly delayed and reduced tumor growth.[4][5]
SCID/Beige MicePC-3-Luc (Intravenous)Chol-but SLNInitiated post-cell injectionComplete prevention of lung metastases.[4][5]

Table 3: In Vitro Anti-inflammatory Effects of Chol-but SLN

AssayStimulusIC₅₀ of Chol-but SLNMaximum Inhibition
Neutrophil Adhesion to HUVECFMLP (10⁻⁷ M)2.5 ± 0.5 x 10⁻⁷ M71 ± 7%
Source: Data from studies on the inhibition of neutrophil adhesion.[2]

Mechanism of Action and Signaling Pathways

This compound SLNs function as a sophisticated drug delivery system. The nanoparticles are internalized by cells, where intracellular esterases are thought to hydrolyze the cholesteryl ester bond, releasing butyric acid.[2] The liberated butyrate is the primary active molecule, exerting its biological effects mainly through the inhibition of Histone Deacetylases (HDACs).[6][7]

HDAC inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and modulates the expression of a subset of genes (approximately 2%) involved in controlling the cell cycle and proliferation.[8]

A critical downstream consequence of Chol-but SLN treatment is the potent inhibition of the PI3K/Akt signaling pathway, a central node in cell survival and proliferation. Studies consistently show that treatment with Chol-but SLNs leads to a marked reduction in the phosphorylation of Akt, thereby inactivating the pathway and contributing to the observed anti-tumor effects.[4][5][9]

G cluster_cell Target Cancer Cell Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits PI3K PI3K Butyrate->PI3K Inhibits (Mechanism) Histones Histone Hyperacetylation HDAC->Histones Deacetylates GeneExp Altered Gene Expression (e.g., p21 activation) Histones->GeneExp Arrest Cell Cycle Arrest & Apoptosis GeneExp->Arrest Akt Akt PI3K->Akt Activates pAkt Phospho-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Proliferation->Arrest CholBut This compound SLN CholBut->Butyrate Intracellular Release

Figure 1. Signaling pathway of this compound SLN action.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacodynamic studies. Below are protocols for key experiments cited in the literature.

In Vivo Xenograft Tumor Growth Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the effect of a test article on tumor growth.

  • Cell Culture: PC-3 human prostate cancer cells are cultured in appropriate growth medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

  • Animal Model: Male SCID/Beige mice (6-8 weeks old) are used.

  • Tumor Implantation: Cultured PC-3 cells are harvested, washed, and resuspended in a sterile PBS and Matrigel solution (1:1 ratio). Approximately 1-2 x 10⁶ cells are injected subcutaneously into the flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined average size (e.g., 2 mm diameter or ~100 mm³ volume), animals are randomized into treatment and control groups.

  • Drug Administration: Chol-but SLNs or a vehicle control (e.g., PBS) are administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a defined schedule.

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint. Key parameters measured are tumor volume and animal body weight.

G cluster_treatment Treatment Phase A 1. Culture PC-3 Prostate Cancer Cells B 2. Inject Cells Subcutaneously into SCID/Beige Mice A->B C 3. Monitor Tumor Growth (Caliper Measurements) B->C D 4. Randomize Mice when Tumors Reach 2mm Diameter C->D E1 Group 1: Administer Chol-but SLN D->E1 E2 Group 2: Administer Vehicle Control D->E2 F 5. Continue Monitoring Tumor Volume & Body Weight E1->F E2->F G 6. Final Analysis: Compare Tumor Growth Between Groups F->G

Figure 2. Experimental workflow for the in vivo tumor growth study.

Western Blot Protocol for Akt Phosphorylation

This protocol is used to quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt, providing a direct measure of pathway inhibition.[10][11]

  • Cell Lysis: After treatment with Chol-but SLN, cancer cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-Akt (e.g., at Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

  • Detection and Imaging: The membrane is treated with an ECL chemiluminescent substrate, and the signal is captured using a digital imaging system. Densitometry analysis is used to quantify the band intensities.

Pharmacodynamic Modeling Considerations

The preclinical data presented provide a strong foundation for the pharmacodynamic characterization of this compound SLNs. However, the studies primarily focus on pharmacodynamic effects rather than formal mathematical modeling.

Pharmacodynamic (PD) modeling aims to establish a quantitative relationship between drug concentration and the resulting physiological or molecular effect over time. For Chol-but SLNs, this would involve correlating the concentration of butyrate in plasma or at the tumor site with endpoints such as:

  • Tumor Growth Rate: Modeling the change in tumor volume as a function of drug exposure.

  • Biomarker Modulation: Quantifying the degree of Akt phosphorylation inhibition in response to varying drug concentrations.

To develop a robust PK/PD model, future studies would need to integrate intensive pharmacokinetic sampling (to determine the time course of butyrate concentrations) with the time-course measurements of these pharmacodynamic endpoints. Such models would be invaluable for optimizing dosing schedules, predicting clinical efficacy, and translating these promising preclinical findings into human trials.

Conclusion

This compound, formulated as solid lipid nanoparticles, represents a promising strategy to harness the therapeutic potential of butyric acid. Preclinical animal studies have demonstrated its significant pharmacodynamic activity, including the potent inhibition of tumor growth and the complete prevention of metastasis in aggressive prostate cancer models. The mechanism of action is rooted in the intracellular delivery of butyrate, leading to HDAC inhibition and the subsequent downregulation of critical survival pathways like PI3K/Akt. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers in the field and underscore the potential of Chol-but SLNs as a novel anti-cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Cholesteryl Butyrate Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and characterization of Cholesteryl butyrate (B1204436) solid lipid nanoparticles (SLNs). Cholesteryl butyrate, a prodrug of the short-chain fatty acid butyric acid, is a promising therapeutic agent, and its formulation into SLNs can enhance its delivery and efficacy.[1][2] This document outlines the widely utilized microemulsion method for this compound SLN synthesis and presents key characterization parameters.

Introduction to this compound SLNs

Solid lipid nanoparticles (SLNs) are colloidal carriers with a solid lipid core, offering advantages such as controlled drug release, increased stability of encapsulated compounds, and the use of physiologically tolerable lipids.[3][4] this compound SLNs have been investigated for their potential in cancer therapy and as anti-inflammatory agents.[2][5][6] The lipid matrix of these SLNs is composed of this compound itself, which acts as a prodrug.[1][2] The small size of these nanoparticles, typically in the range of 80-160 nm, facilitates cellular uptake.[1][5]

Experimental Protocols

The most frequently cited method for the preparation of this compound SLNs is the warm microemulsion technique.[1][2][5][6] This method involves the formation of a thermodynamically stable oil-in-water microemulsion at a temperature above the melting point of the lipid, followed by dispersion in cold water to solidify the lipid nanoparticles.[2][7]

Primary Method: Warm Microemulsion

This protocol is based on methodologies described in the literature for preparing this compound SLNs.[1][2][5][6]

Materials:

  • This compound (Lipid matrix)

  • Epikuron 200 (Phosphatidylcholine, as emulsifier)

  • Butanol (Co-emulsifier)[1][2]

  • Sodium glycocholate (Surfactant)[5][6]

  • 2-Phenylethanol (B73330) (Preservative and processing aid)[5][6]

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

  • Water bath or heating mantle

  • Dia-ultrafiltration system (e.g., with a 100,000 Da cutoff membrane) for washing[1][5]

  • Autoclave or 0.22 µm sterile filter for sterilization

Protocol:

  • Preparation of the Lipid Phase: In a beaker, melt this compound and Epikuron 200 at approximately 85°C.[2][6] The melting point of this compound is 98°C; 2-phenylethanol can be added to aid in melting.[6]

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve sodium glycocholate and butanol in purified water and heat the solution to the same temperature as the lipid phase (approximately 85°C).[2]

  • Formation of the Microemulsion: Add the warm aqueous phase to the melted lipid phase with continuous stirring. A clear, transparent microemulsion should form.[2][6]

  • Formation of SLNs: Disperse the warm microemulsion into cold water (2-4°C) at a ratio of 1:10 (microemulsion to cold water) under moderate stirring.[6][7] This rapid cooling causes the lipid to precipitate, forming the solid lipid nanoparticles.

  • Washing and Purification: Wash the resulting SLN dispersion to remove excess surfactants and co-surfactants. This can be achieved by dia-ultrafiltration.[1][5] For example, wash the dispersion two to three times using a system with a 100,000 Da molecular weight cutoff membrane.[1][5]

  • Sterilization: The final SLN dispersion can be sterilized either by autoclaving (e.g., at 121°C for 15 minutes) or by filtration through a 0.22 µm sterile filter.[1][5]

Alternative Preparation Methods for SLNs

While the microemulsion method is specifically cited for this compound SLNs, other general methods for SLN preparation can be adapted. These are particularly useful for encapsulating thermolabile drugs.[8]

  • Solvent Emulsification-Evaporation: In this method, the lipid and a lipophilic drug are dissolved in a water-immiscible organic solvent.[3][8][9] This organic phase is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion.[8] The organic solvent is subsequently removed by evaporation under reduced pressure or by continuous stirring, leading to the precipitation of the SLNs.[3][9] This technique is advantageous as it avoids high temperatures.[3]

  • High-Pressure Homogenization (HPH): HPH is a widely used and reliable technique for producing SLNs.[7][10] It can be performed as either a hot or cold homogenization process.

    • Hot HPH: The melted lipid (containing the drug) is dispersed in a hot aqueous surfactant solution to form a pre-emulsion using a high-shear stirrer.[7][10] This pre-emulsion is then passed through a high-pressure homogenizer at temperatures above the lipid's melting point. The subsequent cooling of the nanoemulsion results in the formation of SLNs.[10]

    • Cold HPH: The lipid containing the drug is solidified and ground to form microparticles. These microparticles are then dispersed in a cold surfactant solution and passed through the high-pressure homogenizer. This method is particularly suitable for heat-sensitive drugs.

Characterization of this compound SLNs

The physicochemical properties of the prepared SLNs are critical for their performance and stability. Key parameters to evaluate include:

  • Particle Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS). The particle size should ideally be in the nanometer range for efficient cellular uptake, and a low PDI value (typically < 0.3) indicates a narrow size distribution.

  • Zeta Potential: Measured to assess the surface charge of the nanoparticles, which is a key indicator of the stability of the colloidal dispersion. A high absolute zeta potential value (e.g., > |25| mV) prevents particle aggregation due to electrostatic repulsion.[1]

  • Morphology: The shape and surface topography of the SLNs can be visualized using techniques such as transmission electron microscopy (TEM) or scanning electron microscopy (SEM). This compound SLNs are expected to have a spherical shape.[2][5]

  • Drug Loading and Encapsulation Efficiency: In the case of this compound SLNs, the lipid matrix itself is the prodrug. Therefore, the recovery of the hydrophobic prodrug matrix is a key quality control parameter.[6]

Data Presentation

The following table summarizes the physicochemical properties of this compound SLNs as reported in the literature.

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound SLN160 ± 110.2 ± 0.02-28[1]
Fluorescently Labeled this compound SLN130 ± 210.28-29[1]
This compound SLN~80Not ReportedNegative[5][6]

Visualizations

Experimental Workflow for this compound SLN Preparation

G cluster_prep SLN Preparation (Warm Microemulsion Method) cluster_char Characterization prep1 Melt this compound & Epikuron 200 (85°C) prep3 Mix Lipid and Aqueous Phases (Formation of Microemulsion) prep1->prep3 prep2 Prepare Aqueous Phase (Sodium Glycocholate, Butanol) at 85°C prep2->prep3 prep4 Disperse in Cold Water (2-4°C) prep3->prep4 prep5 Washing & Purification (Dia-ultrafiltration) prep4->prep5 prep6 Sterilization (Autoclaving or Filtration) prep5->prep6 char1 Particle Size & PDI (DLS) prep6->char1 char2 Zeta Potential prep6->char2 char3 Morphology (TEM/SEM) prep6->char3

Caption: Workflow for the preparation and characterization of this compound SLNs.

References

Application Notes and Protocols for the Synthesis of Cholesteryl Butyrate Solid Lipid Nanoparticles (SLNs) via Microemulsion Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for various therapeutic agents. Cholesteryl butyrate (B1204436), a prodrug of butyric acid, can be formulated as the solid lipid core of SLNs. Butyric acid itself has shown potential as an anti-inflammatory and anti-cancer agent, but its clinical application is limited by a short half-life and poor pharmacokinetic profile.[1] The formulation of Cholesteryl butyrate into SLNs provides a sophisticated delivery system to overcome these limitations.

The microemulsion method is a widely employed technique for the preparation of this compound SLNs. This method involves the formation of a thermodynamically stable, optically transparent, oil-in-water (o/w) microemulsion at an elevated temperature, followed by its rapid dilution in a cold aqueous phase. This process leads to the precipitation of the lipid, forming solid nanoparticles. This document provides detailed protocols for the synthesis and characterization of this compound SLNs using the microemulsion technique.

Key Physicochemical Properties

The physicochemical characteristics of this compound SLNs are critical for their stability, in vitro performance, and in vivo fate. The following table summarizes typical quantitative data obtained for this compound SLNs prepared by the microemulsion method.

ParameterTypical ValueAnalysis Technique
Mean Particle Size (Diameter) 80 - 200 nm[1][2][3]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.2 - 0.65[1]Dynamic Light Scattering (DLS)
Zeta Potential -28 to -29 mV[1]Electrophoretic Light Scattering
Morphology SphericalField Emission Scanning Electron Microscopy (FeSEM)[2]
This compound Concentration 1.7 to 30 mM[1]High-Performance Liquid Chromatography (HPLC)

Note on Drug Loading and Encapsulation Efficiency: In this specific formulation, this compound serves as the solid lipid matrix and is the prodrug itself. Therefore, the traditional concepts of "drug loading" and "encapsulation efficiency" of this compound within a carrier are not applicable. The entire nanoparticle constitutes the delivery system for the active moiety, butyric acid.

Experimental Protocols

I. Synthesis of this compound SLNs by Microemulsion Method

This protocol is based on the principle of dispersing a warm oil-in-water microemulsion containing the melted lipid into a cold aqueous phase to induce nanoparticle formation.

Materials:

  • This compound (Lipid Matrix/Prodrug)

  • Epikuron 200 (Phosphatidylcholine, as emulsifier)

  • Butanol (Co-emulsifier) or Sodium glycocholate (Emulsifier)

  • 2-Phenylethanol (Optional, as preservative)[2]

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Water bath or heating mantle

  • Beakers and magnetic stir bars

  • Vortex mixer

  • Diaultrafiltration system (e.g., Amicon TCF2 system with a 100,000 Da cutoff membrane)

  • Autoclave for sterilization

Procedure:

  • Preparation of the Warm Oil-in-Water (o/w) Microemulsion:

    • In a beaker, melt the this compound at a temperature above its melting point (approximately 85°C, as the melting point of pure this compound is 98°C, excipients can lower this).[2]

    • To the melted lipid, add the emulsifier (e.g., Epikuron 200 and butanol, or Epikuron 200 and sodium glycocholate). A reported formulation for achieving high efficacy in cell growth inhibition used 6% this compound in the microemulsion.[1]

    • Add the required amount of hot deionized water to the lipid/emulsifier mixture while stirring continuously on a heated magnetic stirrer.

    • Continue stirring until a clear, transparent microemulsion is formed. The temperature should be maintained at approximately 85°C.[2]

  • Formation of SLNs by Dispersion:

    • Prepare a cold aqueous phase (deionized water) at a temperature of 2-4°C.

    • Rapidly disperse the warm microemulsion into the cold water under vigorous stirring. A common ratio of microemulsion to cold water is 1:10 to 1:80.[1] The rapid temperature decrease causes the lipid to precipitate, forming a milky-white aqueous dispersion of SLNs.

  • Purification and Sterilization:

    • Wash the resulting SLN dispersion to remove excess emulsifiers and co-emulsifiers. This can be achieved by diaultrafiltration. Wash the dispersion at least twice with deionized water.

    • The purified this compound SLN dispersion can be sterilized by autoclaving (e.g., 121°C for 15 minutes at 2 bar).

II. Characterization of this compound SLNs

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the particle size distribution. Electrophoretic Light Scattering is used to determine the zeta potential, which is an indicator of the surface charge and stability of the nanoparticle dispersion.

  • Procedure:

    • Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a Zetasizer or a similar instrument.

    • For zeta potential measurement, dilute the sample with a 0.1 M KCl solution.

    • Perform the measurements in triplicate at 25°C.

B. Morphological Analysis

  • Principle: Field Emission Scanning Electron Microscopy (FeSEM) provides high-resolution images of the nanoparticle morphology.

  • Procedure:

    • Place a drop of the diluted SLN dispersion onto a clean silicon wafer or an appropriate sample holder.

    • Allow the sample to air-dry completely in a dust-free environment.

    • Coat the dried sample with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater.

    • Image the sample using an FeSEM.

C. Quantification of this compound Concentration

  • Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for the quantitative determination of this compound in the SLN dispersion.

  • Procedure:

    • Sample Preparation: Disrupt the SLNs to release the this compound. This can be achieved by adding a suitable solvent that dissolves both the lipid and the aqueous phase (e.g., a mixture of chloroform (B151607) and methanol).

    • Chromatographic Conditions:

      • Column: A suitable C18 column.

      • Mobile Phase: An appropriate mixture of organic solvents (e.g., acetonitrile (B52724) and water).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detector at a suitable wavelength for this compound.

    • Quantification: Prepare a standard curve of known concentrations of this compound. Analyze the prepared sample and determine the concentration based on the standard curve.

Visualizations

Experimental Workflow

G cluster_synthesis SLN Synthesis cluster_characterization Characterization prep_me Prepare Warm O/W Microemulsion (this compound, Emulsifiers, Water) at ~85°C dispersion Disperse Warm Microemulsion in Cold Water (2-4°C) prep_me->dispersion purification Purify SLN Dispersion (Diaultrafiltration) dispersion->purification sterilization Sterilize SLN Dispersion (Autoclaving) purification->sterilization dls Particle Size & PDI (DLS) sterilization->dls zeta Zeta Potential (ELS) sterilization->zeta fesem Morphology (FeSEM) sterilization->fesem hplc Concentration (HPLC) sterilization->hplc

Caption: Workflow for the synthesis and characterization of this compound SLNs.

Logical Relationship of Microemulsion Components

G cluster_components Microemulsion Components cluster_formation Formation Process lipid This compound (Solid Lipid Core/Prodrug) microemulsion Warm O/W Microemulsion lipid->microemulsion emulsifier Emulsifier (e.g., Epikuron 200) emulsifier->microemulsion co_emulsifier Co-emulsifier (e.g., Butanol) co_emulsifier->microemulsion water Aqueous Phase water->microemulsion sln This compound SLN microemulsion->sln Dispersion in Cold Water

Caption: Relationship of components in the microemulsion method for SLN formation.

Simplified Signaling Pathway Inhibition

This compound SLNs have been shown to exert their anti-cancer and anti-inflammatory effects in part by modulating cellular signaling pathways, including the MAPK pathway. Specifically, they have been observed to down-modulate the phosphorylation of ERK and p38.

G cluster_pathway Simplified MAPK Signaling ext_stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) receptor Cell Surface Receptor ext_stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk erk ERK mapkk->erk p38 p38 mapkk->p38 response Cellular Responses (Proliferation, Inflammation, etc.) erk->response p38->response sln This compound SLNs sln->erk Inhibits Phosphorylation sln->p38 Inhibits Phosphorylation

Caption: Inhibition of ERK and p38 phosphorylation by this compound SLNs.

References

Application Notes and Protocols: Standard Protocol for Using Cholesteryl Butyrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholesteryl butyrate (B1204436) is a cholesterol ester of butyric acid. In cell culture and preclinical research, it primarily serves as a prodrug and a delivery vehicle for butyrate, a short-chain fatty acid known for its potent anti-cancer properties. Butyrate itself exhibits poor pharmacokinetic properties, but when delivered as Cholesteryl butyrate, often formulated into Solid Lipid Nanoparticles (SLNs), its stability and cellular uptake are significantly enhanced.[1][2][3] These formulations have demonstrated efficacy in inhibiting cancer cell proliferation, adhesion, and migration, making this compound a compound of interest in oncology and inflammation research.[1][4][5][6] The primary mechanisms of action include the inhibition of histone deacetylase (HDAC), modulation of key signaling pathways like MAPK and Akt, and induction of apoptosis.[4][6][7][8]

This document provides a standard protocol for the preparation and application of this compound in various cell culture-based assays.

I. Preparation of this compound for Cell Culture

This compound is a highly lipophilic solid.[9] For cell culture applications, it is crucial to prepare a homogenous stock solution. While many published studies utilize complex formulations like Solid Lipid Nanoparticles (SLNs)[1][2][4], a more direct method involves solubilization in an organic solvent.

Protocol 1: Preparation of this compound Stock Solution

  • Reagent Handling : this compound is a solid at room temperature.[9] Handle with standard laboratory precautions.

  • Solubilization : To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve this compound powder in a sterile organic solvent. Chloroform is an effective solvent, but for cell culture, absolute ethanol (B145695) is a more compatible choice.[9][10]

    • Note: The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[11]

  • Stock Solution Preparation (Example) :

    • Weigh 4.57 mg of this compound (Molecular Weight: 456.8 g/mol ).

    • Dissolve in 1 mL of absolute ethanol to make a 10 mM stock solution.

    • Vortex thoroughly until completely dissolved. A brief warming in a water bath may aid dissolution.

  • Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage : Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11]

  • Vehicle Control : For all experiments, it is essential to include a vehicle control group, treating cells with the same final concentration of the solvent (e.g., ethanol) used to dilute the this compound.

II. Experimental Protocols

The following protocols outline common assays used to evaluate the effects of this compound on cultured cells. The specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.

Protocol 2: General Cell Treatment

  • Cell Seeding : Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Working Solution : On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute it in fresh, pre-warmed complete culture medium to achieve the desired final concentrations.

  • Treatment : Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation : Incubate the cells for the desired duration (e.g., 8, 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1][4]

Protocol 3: Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Seeding : Seed cells in a 96-well plate (e.g., 8,000 cells/well) and allow them to attach overnight.[4]

  • Treatment : Treat cells with a range of this compound concentrations (e.g., 50-300 µM) for 24, 48, and 72 hours.[4] Include vehicle control and untreated control wells.

  • MTT Addition : After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 490 nm or 570 nm using a microplate reader.[4]

    • Note: Cholesterol-containing compounds may interfere with the MTT assay by enhancing the exocytosis of formazan granules. It is advisable to validate results with a secondary method, such as Trypan Blue exclusion.[12]

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins.

  • Cell Lysis : After treating cells in 6-well plates with this compound (e.g., 100 µM) for the desired time[1], wash the cells twice with ice-cold PBS.

  • Protein Extraction : Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation : Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-p-p38, anti-Bax, anti-Bcl-2, or anti-β-actin) overnight at 4°C.[1][3][4][8][13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

III. Data Presentation: Summary of Effective Concentrations

The following tables summarize quantitative data from published studies on the effects of this compound, primarily delivered as Solid Lipid Nanoparticles (cholbut SLN).

Table 1: Anti-Proliferative Effects of this compound SLN

Cell Line Cancer Type Concentration Range (µM) Incubation Time (h) Observed Effect Reference
HT29, HCT116, HCT15 Colon Adenocarcinoma 50 - 300 24, 48, 72 Concentration- and time-dependent inhibition of cell viability. [4]
PC-3 Prostate Carcinoma 50 - 300 24, 48, 72 Concentration- and time-dependent inhibition of cell viability. [4]

| NIH-H460 | Lung Carcinoma | 8 - 1000 | Not Specified | Complete growth inhibition at 125 µM. |[14] |

Table 2: Effects of this compound SLN on Cell Adhesion and Signaling

Cell Line(s) Assay Concentration (µM) Incubation Time (h) Observed Effect Reference
HT29, HCT116 (Colon) Adhesion to HUVEC 100 8, 24, 48 Maximal inhibition of adhesion at 24-48 h. [1]
HUVEC (Endothelial) Adhesion of cancer cells 100 8, 24, 48 Inhibition of HUVEC adhesiveness. [1]
HT29, HCT116, HUVEC Western Blot 100 8, 24, 48 Time-dependent inhibition of ERK and p38 phosphorylation. [1][3]

| HT29, HCT116, HCT15, PC-3 | Western Blot | Not Specified | Not Specified | Inhibition of Akt phosphorylation. |[4][5][15] |

IV. Key Signaling Pathways and Experimental Workflow

The anti-cancer effects of this compound are mediated by its influence on several critical signaling pathways.

G cluster_prep Preparation & Seeding cluster_treat Treatment cluster_analysis Downstream Analysis prep Prepare this compound Stock Solution (in Ethanol) seed Seed Cells in Appropriate Culture Vessel treat Treat Cells with Cholesteryl Butyrate and Vehicle Control seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Protein Analysis (Western Blot) treat->western migration Migration/Adhesion Assay treat->migration apoptosis Apoptosis Assay (e.g., Caspase Activity) treat->apoptosis

Caption: General experimental workflow for cell culture studies.

G cluster_mapk MAPK/Akt Pathways CB This compound (as SLN) pAkt p-Akt CB->pAkt Inhibits pERK p-ERK CB->pERK Inhibits pp38 p-p38 CB->pp38 Inhibits Akt Akt Akt->pAkt ERK ERK ERK->pERK p38 p38 p38->pp38 Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Migration Cell Adhesion & Migration pERK->Migration Promotes pp38->Migration Promotes

Caption: Inhibition of MAPK and Akt signaling pathways.

G cluster_mito Mitochondrial Pathway Butyrate Butyrate (from this compound) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Butyrate->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Butyrate->Bax Promotes CytoC Cytochrome c (Release) Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

References

Guide to the Administration of Cholesteryl Butyrate in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Cholesteryl butyrate (B1204436), particularly in the form of solid lipid nanoparticles (SLNs), for preclinical cancer research in animal models. Cholesteryl butyrate serves as a prodrug for butyric acid, a known histone deacetylase (HDAC) inhibitor with anti-cancer properties. The formulation of this compound into SLNs enhances its delivery and efficacy.

Introduction

Butyrate, a short-chain fatty acid, has demonstrated potential as a chemopreventive and therapeutic agent by inducing apoptosis, inhibiting proliferation, and promoting differentiation in various cancer cell lines.[1][2] However, its clinical utility is limited by a short half-life.[1] this compound solid lipid nanoparticles (Chol-but SLNs) have been developed as a delivery system to overcome this limitation, showing greater anti-neoplastic effects than free butyrate in several tumor cell lines.[2][3] These nanoparticles are readily internalized by cells and have been shown to inhibit tumor growth and metastasis in vivo.[1][4]

Mechanism of Action

This compound SLNs act by releasing butyrate within cancer cells. Butyrate exerts its anti-cancer effects through multiple mechanisms:

  • HDAC Inhibition: As a histone deacetylase inhibitor, butyrate alters gene expression, leading to the upregulation of tumor suppressor genes like p21 and the downregulation of oncogenes.[5]

  • Signaling Pathway Modulation: Butyrate has been shown to inhibit several key signaling pathways involved in cancer cell proliferation, survival, and migration, including:

    • PI3K/Akt Pathway: Inhibition of Akt phosphorylation has been observed, which is crucial for cell growth and survival.[1][4][6]

    • MAPK Pathway: Down-modulation of ERK and p38 phosphorylation has been reported, affecting cell adhesion and migration.[2][7]

    • Wnt/β-catenin Pathway: Butyrate may inhibit this pathway, which is often dysregulated in cancer.[5]

  • Induction of Apoptosis: Butyrate can trigger programmed cell death in cancer cells.[5][8]

Data Presentation

Table 1: In Vivo Administration of this compound SLNs in Animal Models
Animal ModelCancer Cell LineAdministration RouteDosage RegimenOutcomeReference
SCID/Beige MicePC-3 (Prostate)Intravenous (i.v.)1 x 10⁶ PC-3-Luc cells injected, treatment followedNo lung metastases observed in treated mice.[1][4]
SCID/Beige MicePC-3 (Prostate)Subcutaneous (s.c.)Treatment initiated when tumor reached 2 mm diameterSubstantially delayed tumor growth.[1][4]
Table 2: Toxicity of this compound SLNs in Mice
Administration RouteLD50Reference
Oral (p.o.)≥ 1000 mg·kg⁻¹[1]
Intravenous (i.v.)≥ 400 mg·kg⁻¹[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (Chol-but SLNs)

This protocol is based on the warm microemulsion method.[1]

Materials:

  • This compound

  • Epikuron 200 (Phosphatidylcholine)

  • Sodium glycocholate

  • 2-Phenylethanol (B73330)

  • Deionized water

  • Tangential flow filtration (TFF) system with a 100 kDa cutoff membrane

Procedure:

  • Prepare the lipid phase by melting this compound (melting point 98°C) and Epikuron 200 at 85°C. The use of 2-phenylethanol can aid in the melting process.[1]

  • Prepare the aqueous phase by dissolving sodium glycocholate in water.

  • Create a warm oil-in-water microemulsion by adding the aqueous phase to the melted lipid phase with stirring.

  • Disperse the warm microemulsion into cold water (2-4°C) at a dispersion ratio of 1:10 (microemulsion:water).

  • Wash the resulting Chol-but SLN dispersion using a tangential flow filtration system to remove any unencapsulated components.

Protocol 2: Administration of Chol-but SLNs in a Xenograft Mouse Model

This protocol describes the administration of Chol-but SLNs to SCID/Beige mice with prostate cancer xenografts.[1][4]

Materials:

  • Chol-but SLN dispersion

  • Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

  • PC-3 human prostate cancer cells (or other desired cancer cell line)

  • SCID/Beige mice

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • For subcutaneous models, inject cancer cells (e.g., 1 x 10⁶ PC-3 cells) suspended in an appropriate medium (e.g., Matrigel) subcutaneously into the flank of the mice.

    • For metastatic models, inject cancer cells intravenously via the tail vein.

  • Tumor Growth Monitoring:

    • For subcutaneous models, monitor tumor growth by measuring tumor dimensions with calipers. Initiate treatment when tumors reach a specified size (e.g., 2 mm in diameter).[1][4]

    • For metastatic models using luciferase-expressing cells, monitor tumor dissemination using in vivo optical imaging.

  • Administration of Chol-but SLNs:

    • The specific dosage and administration schedule should be determined based on preliminary studies. The provided LD50 values can serve as a guide for initial dose-ranging studies.[1]

    • Administer the Chol-but SLN dispersion via the desired route (e.g., intravenous or subcutaneous injection).

    • A typical treatment schedule might involve injections at regular intervals (e.g., day 0, 7, 14, and 21 after cell injection).[1]

  • Data Collection and Analysis:

    • Continue to monitor tumor growth or metastatic progression throughout the study.

    • At the end of the study, euthanize the animals and perform histological analysis of the tumors and any organs of interest to assess treatment efficacy.

Visualization of Signaling Pathways and Workflows

Cholesteryl_Butyrate_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K MAPK (ERK, p38) MAPK (ERK, p38) Receptor->MAPK (ERK, p38) Chol-but SLN Chol-but SLN Butyrate Butyrate Chol-but SLN->Butyrate HDAC HDAC Butyrate->HDAC p-Akt p-Akt Butyrate->p-Akt Inhibits p-MAPK p-MAPK Butyrate->p-MAPK Inhibits Apoptosis Apoptosis Butyrate->Apoptosis Akt Akt PI3K->Akt Akt->p-Akt Proliferation Proliferation p-Akt->Proliferation Survival Survival p-Akt->Survival MAPK (ERK, p38)->p-MAPK Migration Migration p-MAPK->Migration

Caption: this compound Signaling Pathway in Cancer Cells.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Prep_SLN Prepare Chol-but SLNs (Warm Microemulsion Method) Implantation Implant Cancer Cells in Animal Model Prep_SLN->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Treatment Administer Chol-but SLNs Monitoring->Treatment Data_Collection Collect Data (Tumor Size, Imaging) Treatment->Data_Collection Histology Histological Analysis Data_Collection->Histology Data_Analysis Analyze and Interpret Data Histology->Data_Analysis

References

Application Note: Quantification of Cholesteryl Butyrate in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of cholesteryl butyrate (B1204436) in plasma is a valuable tool for researchers in drug development and metabolic studies. This application note provides a detailed protocol for a robust, sensitive, and specific method for this purpose.

1. Introduction

Cholesteryl butyrate is an ester formed from cholesterol and butyric acid. Butyric acid, a short-chain fatty acid (SCFA), is known for its role in gut health and as a histone deacetylase (HDAC) inhibitor, while cholesterol is a crucial component of cell membranes and a precursor for steroid hormones.[1] The quantification of this compound in plasma is essential for pharmacokinetic studies and for understanding its metabolic fate and potential therapeutic effects.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become a powerful tool for analyzing a wide range of molecules in biological matrices.[2] However, the analysis of neutral lipids like cholesteryl esters can be challenging due to their hydrophobicity and poor ionization efficiency.[3][4] This protocol outlines a method that uses a simple liquid-liquid extraction for sample preparation and a reversed-phase LC-MS/MS method with electrospray ionization (ESI) to achieve sensitive and reliable quantification of this compound.

2. Principle

The method involves the extraction of this compound and an internal standard (IS), cholesteryl heptadecanoate, from plasma via protein precipitation followed by liquid-liquid extraction with methyl-tert-butyl ether (MTBE).[5][6] After extraction, the organic layer is evaporated and the residue is reconstituted. The separation is achieved on a C18 reversed-phase column with a gradient elution.[1][3] Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Quantification is based on Multiple Reaction Monitoring (MRM) of the transition from the precursor ammonium (B1175870) adduct ion to a specific product ion for both this compound and the internal standard. The characteristic product ion for cholesteryl esters, corresponding to the dehydrated cholesterol moiety ([Cholesterol+H-H₂O]⁺), is typically found at m/z 369.3.[3][7]

3. Materials and Instrumentation

  • Chemicals and Reagents : this compound, Cholesteryl heptadecanoate (Internal Standard), LC-MS grade Methanol (B129727), Acetonitrile, Water, Isopropanol, Methyl-tert-butyl ether (MTBE), and Ammonium Formate.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions : Prepare 1 mg/mL stock solutions of this compound and cholesteryl heptadecanoate (IS) in isopropanol.

  • Calibration Standards : Serially dilute the this compound stock solution with methanol to prepare working solutions. Spike these into a surrogate matrix (e.g., stripped plasma or PBS with 4% BSA) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples : Prepare QC samples in the surrogate matrix at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

2. Sample Preparation Protocol

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 500 ng/mL cholesteryl heptadecanoate in isopropanol).

  • Add 200 µL of cold methanol to precipitate proteins.[1] Vortex for 30 seconds.

  • Add 750 µL of MTBE, vortex for 1 minute, and shake for 10 minutes at 4 °C.[5]

  • Induce phase separation by adding 200 µL of LC-MS grade water. Vortex briefly and then centrifuge at 14,000 x g for 5 minutes at 4 °C.[5][6]

  • Carefully transfer the upper organic layer (~700 µL) to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of 90:10 (v/v) methanol/toluene.[6] Vortex and transfer to an LC-MS autosampler vial.

Visualized Experimental Workflow

G cluster_analysis Analysis Sample Plasma Sample (50 µL) Spike Spike Internal Standard Sample->Spike PPT Protein Precipitation (Methanol) Spike->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Centrifuge Phase Separation (Centrifugation) LLE->Centrifuge Transfer Collect Organic Layer Centrifuge->Transfer Dry Evaporate to Dryness Transfer->Dry Reconstitute Reconstitute in Methanol/Toluene Dry->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition (MRM) Inject->Data Process Data Processing & Quantification Data->Process

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

3. LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol/Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 100% B over 8 min; Hold at 100% B for 2 min; Return to 30% B over 0.5 min; Re-equilibrate for 2.5 min
Injection Volume 5 µL
Column Temperature 45 °C
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3500 V
Capillary Temperature 350 °C
Sheath Gas Flow 40 (arbitrary units)
Aux Gas Flow 10 (arbitrary units)
Scan Type Multiple Reaction Monitoring (MRM)
Analyte (CB) This compound (C₃₁H₅₂O₂) - MW 456.7
MRM Transition (CB) 474.5 → 369.3 ([M+NH₄]⁺ → [M+H-Butyric Acid-H₂O]⁺)
Collision Energy (CB) 20 eV
IS (C17:0-CE) Cholesteryl Heptadecanoate - MW 624.1
MRM Transition (IS) 642.6 → 369.3 ([M+NH₄]⁺ → [M+H-C17:0 Acid-H₂O]⁺)
Collision Energy (IS) 25 eV

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical guidelines.

Table 3: Method Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound1 - 10001/x weighted> 0.998

Table 4: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 36.88.5+4.2
Mid 3004.15.3-1.8
High 8003.54.9+0.5

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 391.596.2
High 80094.298.1

Biological Context

G cluster_formation Formation & Source cluster_action Potential Action Butyrate Butyric Acid (from Gut Microbiota) ACAT ACAT Enzyme Butyrate->ACAT Cholesterol Cholesterol Cholesterol->ACAT CB This compound ACAT->CB Hydrolysis Esterase Hydrolysis CB->Hydrolysis Transport via Plasma Butyrate_Rel Butyrate Release Hydrolysis->Butyrate_Rel HDAC HDAC Inhibition Butyrate_Rel->HDAC Epigenetic Epigenetic Regulation HDAC->Epigenetic

Caption: Formation and potential biological action of this compound.

This application note details a validated LC-MS/MS method for the quantification of this compound in plasma. The protocol employs a straightforward extraction procedure and offers high sensitivity, specificity, and good reproducibility. The method is suitable for pharmacokinetic and metabolomic studies involving this compound, providing a valuable tool for researchers and drug development professionals.

References

Application Notes and Protocols for the Characterization of Cholesteryl Butyrate Nanoparticles using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl butyrate (B1204436), a cholesterol ester of butyric acid, has garnered significant interest in drug delivery due to its potential as a prodrug for butyrate. Butyrate, a short-chain fatty acid, exhibits a range of therapeutic effects, including anti-inflammatory and anti-cancer properties. To enhance its delivery and bioavailability, cholesteryl butyrate is often formulated into nanoparticles, such as solid lipid nanoparticles (SLNs).

Dynamic Light Scattering (DLS) is a non-invasive, rapid, and powerful analytical technique for the characterization of nanoparticles in suspension. It provides crucial information on particle size, size distribution, and surface charge, which are critical quality attributes that influence the stability, efficacy, and safety of nanoparticle-based drug delivery systems. This application note provides a detailed protocol for the characterization of this compound nanoparticles using DLS.

Principle of Dynamic Light Scattering

Dynamic Light Scattering measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[1][2][3] Smaller particles move more rapidly, leading to faster fluctuations in the scattered light. The DLS instrument's correlator measures the rate of these fluctuations, which is then used to calculate the translational diffusion coefficient of the particles. The hydrodynamic diameter of the particles is subsequently determined using the Stokes-Einstein equation.

Key parameters obtained from DLS analysis include:

  • Z-average Diameter: The intensity-weighted mean hydrodynamic diameter of the particle population.

  • Polydispersity Index (PDI): A measure of the width and heterogeneity of the particle size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse and stable nanoparticle population.[4]

  • Zeta Potential: A measure of the magnitude of the electrostatic charge on the nanoparticle surface. It is a critical indicator of the colloidal stability of the nanoparticle suspension. A high absolute zeta potential (typically > |30| mV) suggests good stability due to strong electrostatic repulsion between particles, preventing aggregation.

Quantitative Data Summary

The following table summarizes typical physicochemical characteristics of this compound nanoparticles as determined by Dynamic Light Scattering, based on published literature.

ParameterThis compound SLNsFluorescently Labeled this compound SLNsThis compound SLNs (Alternative Formulation)
Z-average Diameter (nm) 160 ± 11130 ± 21~80
Polydispersity Index (PDI) 0.2 ± 0.020.280.235 - 0.254
Zeta Potential (mV) -28-29-49.5
Reference [5][6][5][7]

Experimental Protocol: DLS Characterization of this compound Nanoparticles

This protocol provides a step-by-step guide for the characterization of this compound nanoparticles using a standard DLS instrument.

1. Materials and Equipment

  • This compound nanoparticle suspension

  • High-purity, deionized water (filtered through a 0.22 µm filter)

  • Disposable or clean quartz cuvettes

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability

  • Pipettes and tips

2. Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible DLS data.

  • Dispersion: Ensure the this compound nanoparticle stock suspension is well-dispersed by gentle inversion or brief vortexing. Avoid vigorous shaking which can induce aggregation.

  • Dilution: Dilute a small aliquot of the nanoparticle suspension with filtered, deionized water to an appropriate concentration. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles. A typical starting point is a 1:100 to 1:1000 dilution. The goal is to achieve a stable and sufficient count rate as recommended by the instrument manufacturer, while avoiding multiple scattering effects that can occur at high concentrations.[5][7]

  • Filtration (Optional): If the sample is suspected to contain large aggregates or dust particles, it can be filtered through a low-binding syringe filter (e.g., 0.45 µm). However, care must be taken to ensure the filter does not remove the nanoparticles of interest.

  • Zeta Potential Sample: For zeta potential measurements, dilute the sample in an appropriate low-ionic-strength buffer, such as 1 mM KCl, to ensure sufficient conductivity for the measurement.

3. Instrument Setup and Measurement

  • Instrument Equilibration: Turn on the DLS instrument and allow it to equilibrate to the set temperature, typically 25°C, for at least 15-20 minutes.

  • Software Setup:

    • Enter the sample identifier and any relevant notes.

    • Select the appropriate measurement parameters:

      • Dispersant: Select water and ensure the correct viscosity and refractive index values are entered for the measurement temperature.

      • Material: If the refractive index and absorption of this compound are known, they can be entered. Otherwise, select a generic lipid profile.

      • Measurement Type: Select "Size" for size and PDI measurements, and "Zeta Potential" for surface charge analysis.

      • Equilibration Time: Set an equilibration time of at least 60-120 seconds to allow the sample to thermally stabilize within the instrument.

      • Measurement Duration and Repeats: Set the measurement to perform at least three consecutive runs for each sample to assess reproducibility.

  • Measurement Procedure:

    • Carefully pipette the diluted nanoparticle suspension into a clean cuvette, ensuring there are no air bubbles.

    • Wipe the outside of the cuvette with a lint-free cloth.

    • Place the cuvette in the instrument's sample holder.

    • Initiate the measurement sequence.

4. Data Analysis and Interpretation

  • Size and PDI:

    • The software will generate an intensity-weighted size distribution report. The Z-average diameter and the Polydispersity Index (PDI) are the key parameters to report.

    • Examine the correlation function to ensure it shows a smooth decay to the baseline, indicating good quality data.

    • Review the size distribution graph. A single, narrow peak suggests a monodisperse sample. Multiple peaks or a broad distribution may indicate the presence of aggregates or a polydisperse sample.

  • Zeta Potential:

    • The instrument will report the mean zeta potential and the zeta deviation.

    • The phase plot should show a linear relationship, indicating reliable data.

    • The zeta potential distribution provides information on the uniformity of the surface charge.

Diagrams

DLS_Workflow cluster_prep Sample Preparation cluster_analysis DLS Analysis cluster_data Data Interpretation start This compound Nanoparticle Suspension disperse Dispersion (Gentle Inversion) start->disperse dilute Dilution (Filtered Deionized Water) disperse->dilute filter Optional Filtration (0.45 µm filter) dilute->filter cuvette Transfer to Cuvette filter->cuvette instrument Place in DLS Instrument cuvette->instrument measure Acquire Data (Size, PDI, Zeta Potential) instrument->measure analysis Analyze Correlation Function & Size/Zeta Distribution measure->analysis report Report Z-average, PDI, & Zeta Potential analysis->report

Caption: Experimental workflow for DLS analysis of this compound nanoparticles.

DLS_Parameters cluster_params DLS Parameters cluster_stability Nanoparticle Properties size Z-average Diameter stability Colloidal Stability size->stability influences pdi Polydispersity Index (PDI) pdi->stability indicates homogeneity zeta Zeta Potential zeta->stability predicts aggregation Aggregation Tendency stability->aggregation prevents

Caption: Relationship between DLS parameters and nanoparticle stability.

References

Application Notes and Protocols for Tracking Cholesteryl Butyrate Solid Lipid Nanoparticle (SLN) Uptake Using Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl butyrate (B1204436) (CB), a prodrug of the histone deacetylase inhibitor butyric acid, has shown promise in cancer therapy. Solid Lipid Nanoparticles (SLNs) have emerged as an effective delivery system for CB, enhancing its therapeutic efficacy. Understanding the cellular uptake of these nanoparticles is crucial for optimizing their design and predicting their in vivo performance. Fluorescence microscopy is a powerful technique for visualizing and quantifying the internalization of SLNs into living cells. This document provides a detailed protocol for tracking the uptake of fluorescently labeled Cholesteryl butyrate SLNs using fluorescence microscopy.

Core Principles

The protocol is based on the use of this compound SLNs fluorescently labeled with a lipophilic dye, such as 6-coumarin. When these fluorescent SLNs are incubated with cells, they are internalized through various endocytic pathways. Fluorescence microscopy allows for the direct visualization of this uptake process. By using nuclear and membrane counterstains, the subcellular localization of the SLNs can be determined. Furthermore, image analysis software can be used to quantify the uptake efficiency by measuring the fluorescence intensity within the cells.

Data Presentation: Quantifying SLN Uptake

Quantitative analysis of fluorescence microscopy images is essential for obtaining objective and reproducible data on SLN uptake. The following table provides a template for summarizing the quantitative data that can be extracted from the images.

Cell LineSLN Concentration (µM)Incubation Time (min)Percentage of Fluorescent Cells (%)Mean Fluorescence Intensity per Cell (Arbitrary Units)
HT295015
HT295030
HT295060
HT2910015
HT2910030
HT2910060
HUVEC5010
HUVEC5020
HUVEC10010
HUVEC10020

Note: The Mean Fluorescence Intensity should be corrected for background fluorescence. The percentage of fluorescent cells can be determined by setting a threshold fluorescence intensity above which a cell is considered positive.

Experimental Protocols

I. Preparation of 6-Coumarin Labeled this compound SLNs

This protocol is adapted from the microemulsion method.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Epikuron 200)

  • Butanol

  • 6-Coumarin

  • Deionized water

  • Ultrafiltration system

Procedure:

  • Prepare a warm oil-in-water microemulsion by mixing this compound, phosphatidylcholine, and butanol.

  • Add 0.04% (w/w) of 6-coumarin to the lipid mixture.

  • Heat the mixture to form a clear, homogenous phase.

  • Disperse the warm microemulsion into cold deionized water under constant stirring. This will lead to the formation of SLNs.

  • Wash the resulting SLN dispersion by ultrafiltration to remove any unincorporated drug and free dye.

  • Sterilize the final SLN dispersion by autoclaving or filtration.

  • Characterize the fluorescent SLNs for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

II. Cell Culture and Seeding

Materials:

  • Human colon adenocarcinoma cells (HT29) or Human Umbilical Vein Endothelial Cells (HUVEC)

  • Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • 24-well plates with glass coverslips

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells onto glass coverslips in 24-well plates at a density of 2.5 x 10^4 cells per well.

  • Allow the cells to attach and grow for 24 hours before the uptake experiment.

III. Fluorescence Microscopy Protocol for SLN Uptake

Materials:

  • 6-Coumarin labeled this compound SLNs

  • Complete cell culture medium

  • DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Fluorescence microscope with appropriate filters for DAPI (blue) and 6-coumarin (green).

Procedure:

  • Prepare different concentrations of the fluorescently labeled this compound SLNs (e.g., 50 µM and 100 µM) in complete cell culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing the fluorescent SLNs.

  • Incubate the cells for various time points (e.g., 10, 15, 30, and 60 minutes) at 37°C.

  • After incubation, aspirate the SLN-containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the cell nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using a suitable mounting medium.

  • Image the cells using a fluorescence microscope. Capture images in both the DAPI and 6-coumarin channels.

IV. Quantitative Image Analysis

Software:

  • ImageJ/Fiji or other image analysis software.

Procedure:

  • Open the captured fluorescence images in the software.

  • Use the DAPI channel to identify and segment individual cell nuclei.

  • Define the whole-cell area based on the brightfield or a cytoplasmic stain (if used).

  • Measure the integrated fluorescence intensity of the 6-coumarin signal within each defined cell area.

  • Correct for background fluorescence by measuring the intensity of a cell-free region.

  • Calculate the mean fluorescence intensity per cell.

  • To determine the percentage of fluorescent cells, set a fluorescence intensity threshold based on control (untreated) cells. Count the number of cells with fluorescence above this threshold.

Visualizations

experimental_workflow prep Preparation of 6-Coumarin Labeled This compound SLNs incubation Incubation of Cells with Fluorescent SLNs prep->incubation culture Cell Culture and Seeding (e.g., HT29, HUVEC) culture->incubation wash_fix Washing and Fixation incubation->wash_fix stain Nuclear Counterstaining (DAPI) wash_fix->stain imaging Fluorescence Microscopy stain->imaging analysis Quantitative Image Analysis imaging->analysis

Caption: Experimental workflow for tracking SLN uptake.

signaling_pathway sln This compound SLN membrane Cell Membrane clathrin Clathrin-mediated Endocytosis membrane->clathrin caveolae Caveolae-mediated Endocytosis membrane->caveolae macropino Macropinocytosis membrane->macropino clathrin_vesicle Clathrin-coated vesicle clathrin->clathrin_vesicle caveosome Caveosome caveolae->caveosome macropinosome Macropinosome macropino->macropinosome endosome Early Endosome clathrin_vesicle->endosome caveosome->endosome macropinosome->endosome lysosome Lysosome endosome->lysosome release Butyrate Release into Cytoplasm endosome->release

Caption: Cellular uptake pathways of Solid Lipid Nanoparticles.

Application Notes and Protocols for In Vivo Administration of Cholesteryl Butyrate (ChB) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Cholesteryl butyrate (B1204436) (ChB) is a prodrug of butyric acid, a short-chain fatty acid known for its potent anti-inflammatory and anti-cancer properties, primarily through its function as a histone deacetylase (HDAC) inhibitor.[1][2] However, the clinical application of butyric acid is severely hampered by its very short plasma half-life and poor pharmacokinetic profile, necessitating continuous administration of large doses to be effective.[1][3][4]

To overcome these limitations, ChB has been formulated into Solid Lipid Nanoparticles (SLNs). This advanced delivery system offers several key advantages:

  • Improved Pharmacokinetics: SLN formulation increases the half-life, peak plasma concentration, and overall bioavailability (Area Under the Curve - AUC) of the active compound while decreasing clearance.[5]

  • Enhanced Efficacy: ChB-SLNs have demonstrated significantly greater anti-neoplastic and anti-inflammatory effects at lower concentrations compared to sodium butyrate in both in vitro and in vivo models.[3][6]

  • Targeted Delivery: Nanoparticles can preferentially accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect, thereby increasing local drug concentration and reducing systemic toxicity.[3]

  • Cellular Internalization: ChB-SLNs are rapidly internalized by cells, allowing for the intracellular release of butyrate via esterase activity.[5]

The most common and effective formulation, ChB-SLN, is typically prepared using a warm microemulsion method, resulting in spherical nanoparticles with an average diameter of 80-160 nm.[1][4][5] These formulations are suitable for parenteral administration routes, including intravenous (i.v.) and subcutaneous (s.c.) injections.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo and in vitro studies on ChB-SLN formulations, providing a basis for experimental design.

Table 1: Summary of In Vivo Efficacy of ChB-SLN Formulations in Cancer Models

Animal ModelTumor Cell LineChB-SLN Dose & Administration RouteTreatment ScheduleKey Quantitative OutcomesReference
SCID/Beige MicePC-3 (Prostate Cancer)Dose not specified; Subcutaneous (s.c.) injectionTreatment initiated when tumor diameter reached 2 mm.Significantly delayed and reduced tumor growth compared to PBS control. No significant difference in body weight observed.[3],[7]
SCID/Beige MicePC-3-Luc (Prostate Cancer, Luciferase-tagged)Dose not specified; Intravenous (i.v.) injectionNot specifiedIn vivo imaging and histological analysis showed no lung metastases in the treated mice.[3],[7],[6]
RatC6 (Glioma)Not specifiedNot specifiedAssessed for antineoplastic effects in an intracerebral glioma model.[6],[1]

Table 2: Summary of In Vitro Efficacy of ChB-SLN Formulations

Cell Line(s)FormulationIC50 / Effective ConcentrationKey Quantitative FindingsReference
Human PMNs & HUVECsChB-SLN vs. Sodium ButyrateIC50 for adhesion inhibition: 2.5 x 10⁻⁷ M (ChB-SLN)ChB-SLN showed maximal inhibition of FMLP-induced adhesion of 71±7%, significantly higher than sodium butyrate.[5]
HT29, HCT15, HCT116 (Colon Cancer); PC-3 (Prostate Cancer)ChB-SLN50–300 µMDose- and time-dependently decreased cell viability and proliferation. More potent than sodium butyrate.[3]
HT29, Breast, Prostate, Melanoma cell linesChB-SLN0.1–100 µMInhibited adhesion of cancer cells to HUVECs in a concentration and time-dependent manner.[4]

Signaling Pathways Modulated by Cholesteryl Butyrate

This compound, through its conversion to butyrate, impacts key cellular signaling pathways involved in cell proliferation, survival, and gene expression.

A. Inhibition of Histone Deacetylase (HDAC) Butyrate is a well-established inhibitor of Class I and II Histone Deacetylases (HDACs).[8] By inhibiting HDACs, butyrate promotes histone hyperacetylation. This modification leads to a more relaxed chromatin structure, allowing for the transcription of genes that can inhibit cell proliferation and induce apoptosis, such as the cell cycle inhibitor p21.[8]

HDAC_Inhibition cluster_0 This compound Delivery cluster_1 Intracellular Action ChB_SLN ChB-SLN Cell Target Cell ChB_SLN->Cell Internalization Butyrate Butyrate Cell->Butyrate Release via Esterases HDAC HDAC Butyrate->HDAC Inhibits Histones Histones (Acetylated) HDAC->Histones Deacetylates Gene Gene Expression (e.g., p21) Histones->Gene Promotes Cell_Cycle Cell Cycle Arrest Apoptosis Gene->Cell_Cycle Leads to Akt_Inhibition Butyrate Butyrate (from ChB-SLN) PI3K PI3K Butyrate->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Experimental_Workflow cluster_prep Formulation & Preparation cluster_admin In Vivo Administration cluster_analysis Efficacy Analysis A1 1. Prepare Warm Microemulsion A2 2. Disperse in Cold Water A1->A2 A3 3. Wash & Purify (Dia-ultrafiltration) A2->A3 A4 4. Sterilize (Autoclave or Filter) A3->A4 B1 5. Prepare Animal (e.g., vasodilation for i.v.) A4->B1 B2 6. Administer ChB-SLN (i.v. or s.c.) B1->B2 B3 7. Monitor Animal (Weight, Clinical Signs) B2->B3 C1 8. Measure Outcomes (e.g., Tumor Volume) B3->C1 C2 9. Collect Tissues (Histology, Western Blot) B3->C2 C3 10. Analyze Data C1->C3 C2->C3

References

Application Notes and Protocols for Determining Cholesteryl Butyrate Cytotoxicity Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl butyrate (B1204436), a butyric acid ester, has emerged as a compound of interest in cancer research. Butyrate, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] However, its clinical application is limited by its short half-life. Cholesteryl butyrate, often delivered via solid lipid nanoparticles (SLNs), serves as a more stable prodrug, enabling targeted delivery and sustained release of butyrate to tumor cells.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.[6]

These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, including data presentation and analysis.

Hypothesized Signaling Pathway of this compound

Upon cellular uptake, this compound releases butyrate, which is the primary bioactive molecule. Butyrate exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting histone deacetylases (HDACs). This leads to hyperacetylation of histones, altering chromatin structure and gene expression. Key signaling pathways affected include the PI3K/Akt and MAPK (ERK, p38) pathways, which are crucial for cell survival and proliferation. Butyrate can also activate G-protein coupled receptors such as GPR109a, leading to the suppression of oncogenic signaling pathways like Wnt/β-catenin.[7][8] The culmination of these events is the induction of cell cycle arrest and apoptosis.

CholesterylButyratePathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CB_SLN This compound (SLN) CB This compound CB_SLN->CB Cellular Uptake Butyrate Butyrate CB->Butyrate Esterase Activity HDAC HDAC Butyrate->HDAC Inhibition GPR109a GPR109a Butyrate->GPR109a Activation PI3K_Akt PI3K/Akt Pathway Butyrate->PI3K_Akt Inhibition MAPK MAPK Pathway (ERK, p38) Butyrate->MAPK Modulation Histones Histone Acetylation HDAC->Histones Deacetylation GeneExpression Altered Gene Expression (e.g., p21 up, c-Myc down) Histones->GeneExpression Apoptosis Apoptosis & Cell Cycle Arrest GeneExpression->Apoptosis Wnt_BetaCatenin Wnt/β-catenin Pathway GPR109a->Wnt_BetaCatenin Inhibition Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Survival_Proliferation MAPK->Survival_Proliferation Wnt_BetaCatenin->Survival_Proliferation Survival_Proliferation->Apoptosis Inhibition of

Hypothesized signaling pathway of this compound in cancer cells.

Experimental Protocols

Materials and Reagents
  • This compound (or this compound solid lipid nanoparticles)

  • Selected cancer cell lines (e.g., HCT116, HT29, PC-3, HCT15)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Detailed Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Seeding: a. Culture the chosen cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Harvest cells during their exponential growth phase using Trypsin-EDTA. c. Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 800 cells per 100 µL) and seed 100 µL into each well of a 96-well plate.[3] e. Incubate the plate overnight to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). For this compound SLNs, they can often be diluted directly in culture medium. b. Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 50, 100, 150, 200, 250, 300 µM).[3] c. Carefully remove the medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Include control wells:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
  • Untreated Control: Cells in culture medium only.
  • Blank: Culture medium without cells. e. Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[3]

3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4] This solution should be protected from light. b. After the incubation period, add 10-20 µL of the MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL). c. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. d. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. e. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. f. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

Experimental Workflow

MTT_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate overnight (cell attachment) cell_seeding->incubation1 treatment Treat cells with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours (formazan formation) add_mtt->incubation3 solubilize Remove medium and add DMSO to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis: Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Experimental workflow for the MTT assay.

Data Presentation and Analysis

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

  • IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the drug concentration on the x-axis. The IC50 value can then be calculated using non-linear regression analysis, often performed with software like GraphPad Prism.[9][10]

Example Data Tables

The following tables summarize the cytotoxic effects of this compound solid lipid nanoparticles (Cholbut SLN) on various cancer cell lines.

Table 1: Percentage of Growth Inhibition of Cancer Cell Lines by this compound SLN (300 µM) at Different Time Points

Cell Line24h Inhibition (%)48h Inhibition (%)72h Inhibition (%)
HCT116~30~55~65
HCT15~20~40~50
HT29~25~45~55
PC-3~20~35~45

Data adapted from a study by Minelli et al. (2013), showing the time-dependent inhibitory effect of Cholbut SLN.[3]

Table 2: Dose-Dependent Effect of this compound SLN on HCT116 Cell Viability after 48h Treatment

Cholbut SLN (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
501.0584
1000.8870.4
1500.7560
2000.6350.4
2500.5443.2
3000.4536

This is a hypothetical data table for illustrative purposes, based on the trends observed in published literature.

Troubleshooting

Problem Possible Cause Solution
High background in blank wellsContamination of medium or reagentsUse fresh, sterile reagents and aseptic techniques.
Low absorbance valuesInsufficient cell number or incubation timeOptimize cell seeding density and incubation times. Ensure cells are healthy and in the exponential growth phase.
Inconsistent results between replicatesUneven cell seeding or pipetting errorsEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Crystalline precipitate in MTT solutionMTT is not fully dissolvedVortex or sonicate the MTT solution to ensure it is fully dissolved before use.
Incomplete dissolution of formazanInsufficient solubilization buffer or timeEnsure complete removal of the medium and add an adequate volume of DMSO. Increase shaking time if necessary.

Note on this compound: As a lipophilic compound, this compound may have low solubility in aqueous media. The use of a vehicle like DMSO is often necessary. It is crucial to test the toxicity of the vehicle at the concentrations used in the experiment. Some studies have noted that high concentrations of cholesterol can interfere with the MTT assay by enhancing the exocytosis of formazan.[11] It is advisable to validate results with a secondary viability assay, such as Trypan Blue exclusion, especially when unexpected results are obtained.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cholesteryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl butyrate (B1204436), an ester of cholesterol and butyric acid, is a promising therapeutic agent in oncology. Its lipophilic nature facilitates its passage through the cell membrane, where it is hydrolyzed to release butyrate. Butyrate, a well-known histone deacetylase (HDAC) inhibitor, can modulate the expression of genes involved in cell cycle regulation and apoptosis. This application note provides a detailed protocol for analyzing the effects of cholesteryl butyrate on cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.

Data Presentation

Table 1: Effect of Sodium Butyrate on Cell Cycle Distribution in Jurkat (Human T cell leukemia) Cells

Treatment (21h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G0/G1 (Apoptosis) (%)
Control53.132.76.83.0
0.3 mM Butyric Acid37.444.312.22.6
5.0 mM Butyric Acid28.415.135.118.0

Data adapted from a study on the effects of butyric acid on Jurkat cells.[1]

Table 2: Effect of Sodium Butyrate on Cell Cycle Distribution in HT29 (Human colon adenocarcinoma) Cells

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control553510
1 mM NaB652510
2 mM NaB702010
4 mM NaB76159

Data adapted from a study on the effects of sodium butyrate on HT29 cells after 24 hours of treatment.

Studies on this compound solid lipid nanoparticles (SLN) have shown a pronounced increase in the G2/M phase and a decrease in the G0/G1 phase in Jurkat cells. In contrast, in U937 and HL-60 myeloid leukemia cell lines, this compound SLN led to a dose-dependent increase in the G0/G1 phase and a decrease in the G2/M phase.[2] Furthermore, in some colon and prostate cancer cell lines, this compound SLN induced cell cycle arrest in the S and G2/M phases.

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.

Materials and Reagents
  • This compound

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA solution

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (DNase-free, 100 µg/mL)

  • Flow cytometry tubes

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., Jurkat, HT29, PC-3) in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence (for adherent cells): Allow adherent cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare various concentrations of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Protocol 2: Cell Staining with Propidium Iodide
  • Cell Harvesting:

    • Suspension cells: Transfer the cells from each well to a separate centrifuge tube.

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

  • Incubation for Fixation: Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.

  • Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant carefully as the pellet may be loose.

  • Washing: Resuspend the cell pellet in 5 mL of PBS and centrifuge again. Discard the supernatant.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure that only DNA is stained by PI.

  • Propidium Iodide Staining: Add 500 µL of 50 µg/mL propidium iodide staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature before analysis.

Protocol 3: Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer to measure the fluorescence of propidium iodide, typically using a 488 nm excitation laser and collecting the emission in the red channel (e.g., FL2 or FL3, around 617 nm).

  • Data Acquisition: Run the stained cell samples on the flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase will be distributed between these two peaks.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Staining Protocol cluster_2 Data Acquisition and Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation harvesting Harvest Cells incubation->harvesting fixation Fix with 70% Ethanol harvesting->fixation staining Stain with PI and RNase A fixation->staining flow_cytometry Flow Cytometry staining->flow_cytometry data_analysis Analyze Cell Cycle Phases flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Signaling Pathway of Butyrate-Induced Cell Cycle Arrest

G cluster_0 Gene Expression Changes cluster_1 Cell Cycle Machinery chol_butyrate This compound butyrate Butyrate chol_butyrate->butyrate hdac HDAC Inhibition butyrate->hdac p21 p21 (CDKN1A) Upregulation hdac->p21 cyclins Cyclin D/E Downregulation hdac->cyclins cdk CDK2/4/6 Inhibition p21->cdk inhibits cyclins->cdk inhibits rb Rb Hypophosphorylation cdk->rb phosphorylates arrest G1/S or G2/M Arrest rb->arrest prevents progression

Caption: Butyrate-induced cell cycle arrest signaling pathway.

References

Application Notes and Protocols: Boyden Chamber Assay for Assessing the Effect of Cholesteryl Butyrate on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune responses, wound healing, and cancer metastasis. The Boyden chamber assay, also known as the transwell assay, is a widely utilized in vitro method to quantify the migratory and invasive potential of cells in response to a chemoattractant. This document provides a detailed protocol for employing the Boyden chamber assay to investigate the effects of cholesteryl butyrate (B1204436), a compound of interest in cancer research, on cell migration.

Cholesteryl butyrate, particularly in the form of solid lipid nanoparticles (cholbut SLN), has been shown to inhibit the adhesion and migration of cancer cells.[1][2][3][4] This protocol is designed to offer a standardized procedure for researchers seeking to evaluate the anti-migratory properties of this compound on various cell types.

Data Presentation

The following table summarizes quantitative data from a study investigating the inhibitory effect of this compound solid lipid nanoparticles (cholbut SLN) on the migration of various cancer cell lines using a Boyden chamber assay.[1]

Cell LineTreatment Concentration (µM)Incubation Time (hours)ChemoattractantInhibition of Migration (%)
PC-3 (Prostate Cancer)10820% FCS~35%
100820% FCS~50%
HT29 (Colon Cancer)10820% FCS~35%
100820% FCS~50%
HCT116 (Colon Cancer)10820% FCS~35%
100820% FCS~50%

Experimental Protocols

Materials
  • Boyden chamber inserts (e.g., 24-well format with 8 µm pore size membranes)[5]

  • 24-well companion plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (or cholbut SLN)

  • Chemoattractant (e.g., 20% FBS)[1]

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., Crystal Violet or Hematoxylin and Eosin)[6]

  • Microscope with imaging capabilities

Methodology

1. Cell Preparation:

  • Culture cells to 70-90% confluency in their appropriate growth medium.

  • Prior to the assay, starve the cells in serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.

  • On the day of the experiment, detach the cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium.[6]

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Ensure cell viability is above 95%.[7]

  • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).[7]

2. Assay Setup:

  • Prepare the Boyden chamber inserts. If studying invasion, the inserts should be coated with an extracellular matrix component like Matrigel. For a migration assay, no coating is necessary.[1][8]

  • In the lower chamber of the 24-well plate, add the chemoattractant solution. For example, add 600 µL of medium containing 20% FBS.[1][6]

  • Prepare the cell suspension with the desired concentrations of this compound (e.g., 1-100 µM).[1] Include a vehicle control (cells without this compound treatment).

  • Carefully add 100-300 µL of the cell suspension to the upper chamber of the insert.[6][7] Avoid introducing air bubbles between the insert and the lower chamber.

3. Incubation:

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.[6]

  • The incubation time will vary depending on the cell type and its migratory capacity. A typical incubation period is between 2.5 and 24 hours.[5][6] For the cell lines mentioned in the table, an 8-hour incubation was used.[1]

4. Post-Incubation Processing:

  • After incubation, carefully remove the inserts from the wells.

  • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[5]

  • Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde for 15-20 minutes or cold methanol (B129727) for 10-20 minutes).[6]

  • Wash the inserts with PBS.

5. Staining and Quantification:

  • Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet for 20-30 minutes).

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Visualize the migrated cells under a microscope.

  • Quantify the migrated cells by counting the number of stained cells in several random fields of view (e.g., 5 fields per insert) and calculating the average. Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance can be measured using a plate reader.[8]

6. Data Analysis:

  • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

  • Perform statistical analysis to determine the significance of the observed effects.

Mandatory Visualizations

Experimental Workflow

Boyden_Chamber_Workflow A 1. Cell Preparation (Culture, Starve, Harvest) B 2. Assay Setup - Add Chemoattractant to Lower Chamber - Add Cell Suspension +/- this compound to Upper Chamber A->B C 3. Incubation (37°C, 5% CO2, 2.5-24h) B->C D 4. Removal of Non-Migrated Cells (Wipe inside of insert) C->D E 5. Fixation of Migrated Cells (e.g., Paraformaldehyde) D->E F 6. Staining of Migrated Cells (e.g., Crystal Violet) E->F G 7. Quantification (Microscopy and Cell Counting) F->G H 8. Data Analysis (% Inhibition) G->H

Caption: Workflow of the Boyden chamber assay for cell migration.

Signaling Pathway

Cholesteryl_Butyrate_Signaling CB This compound (in Solid Lipid Nanoparticles) Inhibition Inhibition CB->Inhibition MEK MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration MKK MKK3/6 p38 p38 MAPK MKK->p38 p38->Migration Inhibition->ERK Inhibition->p38

Caption: Proposed signaling pathway for this compound's inhibition of cell migration.

References

Application Notes and Protocols for the Statistical Analysis of Dose-Response Curves of Cholesteryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl butyrate (B1204436), a butyric acid ester, has emerged as a compound of interest in oncological research. As a prodrug of butyrate, it aims to overcome the pharmacokinetic limitations of sodium butyrate, a known histone deacetylase (HDAC) inhibitor with anti-cancer properties. Cholesteryl butyrate, particularly when formulated into solid lipid nanoparticles (cholbut SLN), has demonstrated enhanced potency in inhibiting the proliferation of various cancer cell lines.[1][2] This document provides detailed application notes and protocols for conducting and analyzing dose-response experiments with this compound, focusing on its effects on cancer cells.

Data Presentation

The anti-proliferative effect of this compound, especially in the form of solid lipid nanoparticles (cholbut SLN), is both concentration- and time-dependent. The following tables summarize the quantitative data on the percentage of growth inhibition induced by cholbut SLN in various cancer cell lines at different concentrations and time points, as determined by MTT assay. For comparison, data for sodium butyrate are also presented, highlighting the enhanced efficacy of the cholbut SLN formulation.[1]

Table 1: Percentage of Growth Inhibition of Cancer Cell Lines by this compound Solid Lipid Nanoparticles (cholbut SLN)

Cell LineConcentration (µM)24h Inhibition (%)48h Inhibition (%)72h Inhibition (%)
HT29 50~5~15~25
100~10~25~40
300~20~45~60
HCT116 50~10~20~35
100~20~40~55
300~35~60~75
HCT15 50<5~10~20
100~10~20~35
300~25~40~55
PC-3 50~5~15~25
100~15~30~45
300~30~50~65

Data estimated from graphical representations in Minelli et al., 2013.[1]

Table 2: Percentage of Growth Inhibition of Cancer Cell Lines by Sodium Butyrate

Cell LineConcentration (µM)48h Inhibition (%)72h Inhibition (%)
HT29 300~15~30
HCT116 300~45~45
HCT15 300<5~15
PC-3 300~20~20

Data from Minelli et al., 2013.[1]

For context, the half-maximal inhibitory concentrations (IC50) for sodium butyrate in other cancer cell lines have been reported as follows:

Table 3: IC50 Values for Sodium Butyrate in Various Cancer Cell Lines

Cell LineTime PointIC50 (mM)
HCT116 24h1.14
48h0.83
72h0.86
HT-29 48h2.42
72h2.15
Caco-2 72h2.15
LN-405 (Glioblastoma) 72h26
T98G (Glioblastoma) 72h22.7

Data from Lu et al., 2024 and Onger et al., 2024.[3][4]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Cell Viability Assay

This protocol outlines the methodology for assessing the dose-dependent effects of this compound on the viability of cancer cells using a tetrazolium-based (MTT) assay.[1][5]

Materials:

  • Cancer cell line of interest (e.g., HT29, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound solid lipid nanoparticles (cholbut SLN)

  • Sodium butyrate (for comparison)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into 96-well plates at a density of 800-1000 cells per well in 100 µL of medium.[1]

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of cholbut SLN and sodium butyrate in an appropriate solvent.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 50 µM to 300 µM).[1]

    • Include a vehicle-only control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

  • Incubation:

    • Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Statistical Analysis of Dose-Response Data

The analysis of dose-response data is crucial for determining key parameters such as IC50, Emax, and the Hill slope.

Procedure:

  • Data Normalization:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other absorbance readings.

    • Express the data as a percentage of the vehicle-treated control cells:

      • % Viability = (Absorbance of treated well / Average absorbance of control wells) * 100

  • Curve Fitting:

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation:[6][7]

      • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

      • Where:

        • Y = Percent viability

        • X = Logarithm of the compound concentration

        • Top = Maximum response (plateau)

        • Bottom = Minimum response (plateau)

        • LogIC50 = Logarithm of the concentration that gives a response halfway between the top and bottom.

        • HillSlope = Steepness of the curve.

  • Software:

    • Utilize statistical software such as GraphPad Prism, R (with the 'drc' package), or other specialized programs for dose-response analysis.[8]

  • Parameter Determination:

    • From the fitted curve, determine the IC50 (the concentration at which 50% of cell growth is inhibited), Emax (maximum effect), and the Hill slope.

Visualizations

Signaling Pathways Affected by this compound

This compound and its active metabolite, butyrate, modulate several signaling pathways implicated in cancer cell proliferation, survival, and migration. The primary mechanism involves the inhibition of the PI3K/Akt pathway. Additionally, effects on the Wnt and MAPK/ERK pathways have been observed.[9][10]

G CB This compound (cholbut SLN) PI3K PI3K CB->PI3K Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CB->Cell_Cycle_Arrest Induces Wnt Wnt Signaling CB->Wnt Inhibits MAPK_Pathway MAPK Pathway CB->MAPK_Pathway Down-modulates Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Beta_Catenin β-catenin Wnt->Beta_Catenin Stabilizes Beta_Catenin->Cell_Proliferation Promotes ERK ERK MAPK_Pathway->ERK Activates p38 p38 MAPK MAPK_Pathway->p38 Activates Cell_Migration Cell Migration ERK->Cell_Migration Promotes p38->Cell_Migration Promotes

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Dose-Response Analysis

The following diagram illustrates the logical flow of a typical dose-response experiment, from cell culture to data analysis.

A 1. Cell Culture (Seed cells in 96-well plate) B 2. Compound Treatment (Add serial dilutions of This compound) A->B C 3. Incubation (24h, 48h, 72h) B->C D 4. Viability Assay (e.g., MTT Assay) C->D E 5. Data Acquisition (Measure Absorbance) D->E F 6. Data Normalization (% of Control) E->F G 7. Statistical Analysis (Non-linear regression) F->G H 8. Parameter Determination (IC50, Emax, Hill Slope) G->H

Caption: Workflow for this compound dose-response analysis.

References

Unveiling the Anti-Metastatic Potential of Cholesteryl Butyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the anti-metastatic properties of Cholesteryl butyrate (B1204436), a compound that has demonstrated significant promise in preclinical cancer research. The following protocols are based on established methodologies and are intended to assist in the consistent and reproducible evaluation of this agent's efficacy in curbing cancer cell dissemination.

Overview of Cholesteryl Butyrate's Anti-Metastatic Action

This compound, particularly when formulated as solid lipid nanoparticles (cholbut SLN), has emerged as a multi-faceted anti-cancer agent.[1][2][3] Its therapeutic potential extends beyond inducing apoptosis and inhibiting proliferation to actively interfering with the metastatic cascade.[1][2] The primary mechanisms underlying its anti-metastatic effects include the inhibition of cancer cell adhesion to endothelial cells, a critical step in extravasation, and the suppression of cancer cell migration and invasion.[1][3][4] These effects are mediated, at least in part, through the modulation of key signaling pathways, including the ERK, p38 MAPK, and Akt pathways.[1][2][3]

In Vitro Assays for Assessing Anti-Metastatic Potential

A series of in vitro assays can be employed to dissect the specific steps of the metastatic process that are targeted by this compound.

Cell Adhesion Assay

This assay evaluates the ability of this compound to inhibit the attachment of cancer cells to endothelial cells, mimicking a crucial step in metastasis.[1]

Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVEC) and a cancer cell line of interest (e.g., HT29 colon cancer cells) to confluence in separate culture vessels.

  • Treatment: Treat the confluent HUVEC monolayer with varying concentrations of this compound (e.g., 0.1–100 µM) for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., media with the same concentration of the solvent used for this compound) should be included.

  • Cancer Cell Labeling: Label the cancer cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

  • Co-culture: Wash the treated HUVEC monolayers to remove any remaining compound. Add the fluorescently labeled cancer cells to the HUVEC monolayers and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Gently wash the co-culture plates to remove non-adherent cancer cells.

  • Quantification: Quantify the number of adherent cancer cells by measuring the fluorescence intensity using a plate reader or by capturing images with a fluorescence microscope and analyzing them with image analysis software.

  • Data Analysis: Express the results as the percentage of adhesion relative to the vehicle-treated control.

Cell Migration Assay (Scratch/Wound-Healing Assay)

This assay assesses the effect of this compound on the directional movement of cancer cells.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a culture plate and grow them to a confluent monolayer.

  • Creating the "Wound": Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove dislodged cells and add fresh media containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width of the wound at different time points for each treatment group. The rate of wound closure can be calculated and compared between the treated and control groups to determine the effect of this compound on cell migration.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.[1]

Protocol:

  • Chamber Preparation: Use a Boyden chamber or a similar transwell insert with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in the upper chamber of the insert in a serum-free medium containing different concentrations of this compound or a vehicle control.

  • Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber to stimulate cell invasion.

  • Incubation: Incubate the chambers for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

  • Cell Removal: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet). Count the number of invading cells in multiple fields of view under a microscope.

  • Data Analysis: Compare the number of invading cells in the this compound-treated groups to the control group.

In Vivo Models for Evaluating Anti-Metastatic Efficacy

Animal models are indispensable for validating the in vitro findings and assessing the overall anti-metastatic potential of this compound in a physiological context.[5][6][7]

Xenograft Metastasis Model

This model involves the implantation of human cancer cells into immunocompromised mice to study tumor growth and metastasis.[2][8]

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., SCID/Beige mice).

  • Cell Line: Utilize a metastatic human cancer cell line, preferably one that expresses a reporter gene like luciferase for in vivo imaging (e.g., PC-3-Luc).

  • Tumor Cell Implantation: Inject the cancer cells into the mice. The route of injection can be varied to model different aspects of metastasis:

    • Subcutaneous injection: To study primary tumor growth and subsequent spontaneous metastasis.

    • Intravenous (tail vein) injection: To model the hematogenous spread and colonization of distant organs, particularly the lungs.[8]

    • Orthotopic injection: To mimic the natural tumor microenvironment by injecting cells into the organ of origin.[9]

  • Treatment: Administer this compound to the mice according to a predetermined dosing schedule. A control group should receive a vehicle.

  • Monitoring Metastasis: Monitor the development and progression of metastases using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or through histological analysis of organs at the end of the study.[8]

  • Data Analysis: Quantify the metastatic burden (e.g., number and size of metastatic nodules, bioluminescent signal intensity) and compare the treated groups to the control group.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-Adhesive Effects of this compound on HT29 Cancer Cells to HUVEC

This compound (µM)Inhibition of Adhesion (%)
1~50
10075 ± 5

Data derived from studies on this compound solid lipid nanoparticles.[1]

Table 2: In Vitro Anti-Migratory Effects of this compound on Cancer Cells (Boyden Chamber Assay)

Cell LineThis compound (µM)Inhibition of Migration (%)
PC-310~35
PC-3100~50
HT2910~35
HT29100~50
HCT11610~35
HCT116100~50

Data derived from studies on this compound solid lipid nanoparticles.[1]

Table 3: In Vivo Anti-Metastatic Effects of this compound in a PC-3 Xenograft Model

Treatment GroupMetastasis to Lungs
ControlPresent
This compoundAbsent

Based on in vivo optical imaging and histological analysis in mice injected intravenously with PC3-Luc cells.[2][8]

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

Cholesteryl_Butyrate_Signaling CholBut This compound (cholbut SLN) ERK ERK Phosphorylation CholBut->ERK p38 p38 Phosphorylation CholBut->p38 Akt Akt Phosphorylation CholBut->Akt Adhesion Cell Adhesion ERK->Adhesion Migration Cell Migration ERK->Migration p38->Adhesion p38->Migration Akt->Migration

Caption: this compound inhibits metastasis by downregulating ERK, p38, and Akt phosphorylation.

Experimental Workflow for In Vitro Assessment

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Prepare Cancer and Endothelial Cell Cultures treatment Treat with this compound (Dose-Response) start->treatment adhesion Adhesion Assay treatment->adhesion migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Boyden Chamber) treatment->invasion quantification Quantify Adhesion, Migration, and Invasion adhesion->quantification migration->quantification invasion->quantification analysis Data Analysis and Comparison to Control quantification->analysis end End: Determine In Vitro Anti-Metastatic Potential analysis->end

Caption: Workflow for evaluating the anti-metastatic effects of this compound in vitro.

Experimental Workflow for In Vivo Assessment

In_Vivo_Workflow start Start: Select Immunocompromised Mouse Model and Cancer Cell Line implantation Implant Cancer Cells (e.g., IV, Orthotopic) start->implantation treatment Administer this compound or Vehicle Control implantation->treatment monitoring Monitor Tumor Growth and Metastasis (e.g., Imaging) treatment->monitoring endpoint Endpoint: Histological Analysis of Tissues monitoring->endpoint analysis Quantify Metastatic Burden and Compare Groups endpoint->analysis end End: Determine In Vivo Anti-Metastatic Efficacy analysis->end

Caption: Workflow for assessing the anti-metastatic efficacy of this compound in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Cholesteryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of Cholesteryl Butyrate (B1204436) in aqueous solutions. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual workflows to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Cholesteryl Butyrate?

This compound is a highly lipophilic molecule and is practically insoluble in water. One estimate suggests an aqueous solubility of approximately 9.339 x 10-7 mg/L at 25°C. Its poor water solubility is a significant hurdle in the development of aqueous formulations for therapeutic applications.

Q2: Why is this compound so poorly soluble in water?

The low aqueous solubility of this compound stems from its chemical structure. It is an ester of cholesterol, a large, rigid, and nonpolar molecule, and butyric acid. This esterification further increases its hydrophobicity, making it incompatible with the polar environment of water.

Q3: What are the primary strategies to overcome the solubility issues of this compound?

The most effective strategies to enhance the aqueous dispersibility and bioavailability of this compound involve the use of specialized formulation technologies. These include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core to form a stable nanosuspension in water. This is a widely researched and effective method.[1][2][3][4]

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex where the hydrophobic this compound molecule is encapsulated within the cavity of a cyclodextrin molecule, thereby increasing its apparent water solubility.

  • Co-solvents: Initially dissolving this compound in a water-miscible organic solvent before dilution into an aqueous medium. This approach requires careful optimization to avoid precipitation.

Q4: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for this compound delivery?

SLNs offer several advantages for the delivery of poorly soluble drugs like this compound:

  • Enhanced Bioavailability: The small particle size and lipid composition of SLNs can improve the absorption and bioavailability of the encapsulated drug.[2]

  • Controlled Release: The solid lipid matrix can provide sustained release of the drug over time.

  • Improved Stability: Encapsulation within the lipid core can protect the drug from degradation.

  • Targeted Delivery: The surface of SLNs can be modified to target specific tissues or cells.

  • Use of Biocompatible Lipids: SLNs are typically formulated with well-tolerated, biodegradable lipids.

Q5: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar this compound molecule can be entrapped within this hydrophobic cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, allowing it to be solubilized in aqueous solutions. The most commonly used cyclodextrins for this purpose are derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), which have improved aqueous solubility compared to the parent β-cyclodextrin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound in aqueous systems.

Problem Potential Cause(s) Recommended Solution(s)
This compound precipitates when added to aqueous buffer. - Exceeding the aqueous solubility limit.- Inadequate solubilization technique.- pH of the buffer affecting stability.- Utilize a solubilization technique such as SLN formulation or cyclodextrin complexation.- First, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695), DMSO) before adding it to the aqueous buffer with vigorous stirring.- Evaluate the stability of your formulation in different buffers and at various pH levels.
Low drug loading in Solid Lipid Nanoparticles (SLNs). - Poor solubility of this compound in the chosen lipid matrix.- Drug expulsion during the cooling and lipid recrystallization process.- Suboptimal formulation parameters (e.g., surfactant concentration, homogenization speed).- Select a lipid matrix in which this compound has higher solubility at elevated temperatures.- Optimize the cooling process to control the crystallization of the lipid matrix.- Systematically vary the concentrations of lipid, surfactant, and co-surfactant to find the optimal ratio for maximum drug entrapment.- Increase the speed and duration of homogenization to improve drug dispersion within the lipid.
Formation of large aggregates or visible particles in the SLN dispersion. - Insufficient surfactant concentration to stabilize the nanoparticles.- Inadequate homogenization leading to a broad particle size distribution.- Instability of the formulation over time (Ostwald ripening).- Increase the concentration of the surfactant or use a combination of surfactants.- Optimize the homogenization parameters (speed, time, and temperature).- Store the SLN dispersion at a suitable temperature (often refrigerated) to minimize particle growth.
Difficulty in forming a stable cyclodextrin complex. - Use of an inappropriate type of cyclodextrin (e.g., β-cyclodextrin with low aqueous solubility).- Incorrect molar ratio of this compound to cyclodextrin.- Insufficient mixing or incubation time.- Use more soluble cyclodextrin derivatives like HP-β-CD or M-β-CD.- Perform a phase solubility study to determine the optimal molar ratio for complexation.- Increase the stirring time and/or use sonication to facilitate complex formation.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityTemperature (°C)
This compoundWater~9.339 x 10-7 mg/L (estimated)25
This compoundChloroformSparingly soluble (1-10 mg/mL)Not Specified
Sodium ButyratePBS (pH 7.2)~10 mg/mLNot Specified
Sodium ButyrateEthanol~5 mg/mLNot Specified

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This protocol is adapted from published methods for preparing this compound SLNs.[3][5]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., Epikuron 200)

  • Sodium taurocholate (surfactant)

  • Butanol (co-surfactant)

  • Purified water

Procedure:

  • Preparation of the Oil Phase: In a heat-resistant vessel, melt this compound (e.g., 12% w/w) and phosphatidylcholine (e.g., 15% w/w) at approximately 85°C.

  • Preparation of the Aqueous Phase: In a separate vessel, prepare a warm aqueous solution (e.g., 59% w/w) containing sodium taurocholate (e.g., 3% w/w) and butanol (e.g., 11% w/w).

  • Formation of the Microemulsion: Add the warm aqueous phase to the melted oil phase with continuous stirring until a clear, homogenous microemulsion is formed.

  • Formation of SLNs: Rapidly disperse the warm microemulsion into cold water (2-4°C) at a ratio of 1:10 (microemulsion:water) under vigorous stirring. This rapid cooling causes the lipid to solidify, forming the SLNs.

  • Washing and Concentration: Wash the resulting SLN dispersion to remove excess surfactant and co-surfactant. This can be achieved by diafiltration or ultracentrifugation followed by resuspension in purified water.

  • Sterilization: If required for biological experiments, sterilize the final SLN dispersion by autoclaving (e.g., 121°C for 15 minutes) or filtration through a 0.22 µm filter.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This is a general protocol that can be adapted for this compound based on methods for cholesterol complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD)

  • Ethanol (or another suitable organic solvent)

  • Purified water

Procedure:

  • Dissolution of this compound: Dissolve a known amount of this compound in a minimal volume of ethanol. Gentle warming may be required.

  • Preparation of Cyclodextrin Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., at a 1:2 molar ratio of this compound to cyclodextrin) in purified water.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution with continuous, vigorous stirring.

  • Incubation: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for complex formation.

  • Removal of Organic Solvent (Optional but Recommended): If necessary, the ethanol can be removed by evaporation under reduced pressure.

  • Lyophilization (Optional): To obtain a solid powder of the complex, the aqueous solution can be freeze-dried.

Visualizations

experimental_workflow cluster_start Starting Material cluster_sln Solid Lipid Nanoparticle (SLN) Formulation cluster_cd Cyclodextrin Complexation cluster_cosolvent Co-solvent System start This compound (Poorly Water-Soluble) sln1 Dissolve in Melted Lipid start->sln1 Option 1 cd1 Dissolve in Organic Solvent (e.g., Ethanol) start->cd1 Option 2 co1 Dissolve in Water-Miscible Organic Solvent (e.g., DMSO, Ethanol) start->co1 Option 3 sln2 Form Microemulsion with Surfactant sln1->sln2 sln3 Disperse in Cold Aqueous Phase sln2->sln3 sln4 Homogenization sln3->sln4 sln_result Aqueous SLN Dispersion sln4->sln_result cd2 Add to Aqueous Cyclodextrin Solution cd1->cd2 cd3 Stir for 24-48h cd2->cd3 cd_result Soluble Inclusion Complex cd3->cd_result co2 Titrate into Aqueous Buffer with Vigorous Stirring co1->co2 co_result Metastable Aqueous Solution (Risk of Precipitation) co2->co_result

Caption: Decision workflow for solubilizing this compound.

sln_structure cluster_sln Solid Lipid Nanoparticle (SLN) cluster_medium Aqueous Medium core Solid Lipid Core + this compound shell Surfactant Monolayer

Caption: Structure of a this compound-loaded SLN.

Caption: Mechanism of cyclodextrin inclusion complexation.

References

How to prevent the aggregation of Cholesteryl butyrate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cholesteryl Butyrate (B1204436) (ChB) Nanoparticle Research. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in preventing the aggregation of Cholesteryl butyrate (ChB) solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

A1: Nanoparticle aggregation is primarily driven by the system's tendency to minimize high surface energy.[1] The main attractive forces causing this compound (ChB) nanoparticles to aggregate are van der Waals forces.[2][3] Aggregation occurs when these attractive forces overcome the repulsive forces between particles.[2] This process can be influenced by several factors, including pH, ionic strength of the medium, and temperature.[2][4][5]

Q2: What is the role of zeta potential in preventing nanoparticle aggregation?

A2: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion.[6] A high absolute zeta potential value (typically greater than +30 mV or less than -30 mV) indicates strong repulsive forces, which prevent particles from aggregating and ensure a stable colloidal suspension.[4][7] For ChB solid lipid nanoparticles, a zeta potential of around -28 mV has been shown to be sufficient to maintain a stable dispersion by ensuring the negative charges on the nanoparticle surfaces favor repulsion.[8]

Q3: How does the pH of the medium affect the stability of ChB nanoparticles?

A3: The pH of the surrounding medium is a critical factor affecting zeta potential and, consequently, nanoparticle stability.[4] Changes in pH can alter the surface charge of the nanoparticles.[9] If the pH approaches the nanoparticle's isoelectric point (the pH at which the net surface charge is zero), the electrostatic repulsion is minimized, leading to rapid aggregation due to dominant van der Waals attractive forces.[2][10]

Q4: What are the main strategies for stabilizing ChB nanoparticles?

A4: The two primary strategies for preventing nanoparticle aggregation are electrostatic stabilization and steric stabilization.[10]

  • Electrostatic Stabilization: This involves creating a sufficient surface charge to induce strong repulsive forces between particles. For ChB nanoparticles, this is often achieved by using charged surfactants like sodium glycocholate during formulation.[8][11]

  • Steric Stabilization: This method involves attaching long-chain molecules, such as polymers like polyethylene (B3416737) glycol (PEG), to the nanoparticle surface.[10][12][13] These molecules create a physical barrier that prevents nanoparticles from getting close enough to aggregate.[13] The combination of emulsifiers or stabilizers can also be more effective at preventing particle agglomeration.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with ChB nanoparticles.

Problem 1: Immediate aggregation or precipitation is observed after formulation.
Possible Cause Suggested Solution
Incorrect Surfactant/Stabilizer Concentration The concentration of stabilizers like Epikuron 200 or sodium glycocholate is crucial. Ensure the concentrations used are consistent with established protocols.[11][15] An insufficient amount will fail to provide adequate electrostatic or steric barriers.
Inappropriate pH The pH of the final dispersion medium may be near the isoelectric point of the nanoparticles. Measure the pH and adjust it to a value that ensures a high surface charge. For negatively charged ChB SLNs, maintaining a physiological pH of around 7.4 is common.[8][16]
High Ionic Strength The presence of high concentrations of salts in your water or buffers can screen the surface charges, reducing electrostatic repulsion and causing aggregation.[13] Use deionized, purified water and low ionic strength buffers for dispersion.[10]
Ineffective Homogenization The microemulsion method requires rapid dispersion of the warm microemulsion into cold water to form nanoparticles.[11][17] Ensure the dispersion is performed quickly and with adequate stirring to facilitate the formation of small, stable particles. Mechanical agitation, however, can sometimes trigger aggregation, so the method needs to be controlled.[18]
Problem 2: Nanoparticles appear stable initially but aggregate over time during storage.
Possible Cause Suggested Solution
Ligand Desorption Stabilizing molecules may slowly detach from the nanoparticle surface.[10] If using non-covalently bound stabilizers, consider strategies that form stronger bonds or use a combination of stabilizers for enhanced stability.[14]
Temperature Fluctuations Changes in temperature can affect particle mobility and the stability of the lipid core.[4] Store nanoparticle suspensions at a consistent, recommended temperature, often refrigerated (2-8°C), to minimize kinetic energy and potential degradation.
Microbial Contamination Growth of microorganisms in aqueous suspensions can alter the pH and ionic strength, leading to aggregation.[10] Prepare nanoparticles under sterile conditions and consider adding preservatives like 2-phenylethanol (B73330), as used in some ChB SLN formulations.[11][15]
Problem 3: Characterization results show large particle size and a high Polydispersity Index (PDI).
Possible Cause Suggested Solution
Sub-optimal Formulation Ratios The ratio of lipids to surfactants and the microemulsion-to-water dispersion ratio significantly impact final particle size.[19] Experimentally optimize these ratios. A factorial design approach can help identify the best formulation parameters for achieving the desired size and PDI.[19]
Aggregation During Measurement The diluent used for characterization (e.g., in Dynamic Light Scattering) may be causing aggregation. Ensure the diluent has a suitable pH and low ionic strength to maintain nanoparticle stability during the measurement process.
Issues with Purification/Washing The washing step (e.g., via dia-ultrafiltration) is critical for removing excess reagents that could destabilize the nanoparticles.[8][15] Ensure the washing process is thorough and uses an appropriate buffer or water.

Data Summary

The table below summarizes typical physicochemical properties of stable this compound solid lipid nanoparticles as reported in the literature.

ParameterTypical ValueSignificance for StabilityReference
Average Diameter 80 - 160 nmSize can influence biological interactions and stability.[8][15]
Polydispersity Index (PDI) 0.2 - 0.5A lower PDI (< 0.3) indicates a more uniform and monodisperse particle population, which is less prone to certain types of aggregation.[8][20]
Zeta Potential ~ -28 mVThe negative charge provides strong electrostatic repulsion between particles, preventing aggregation.[8][17]

Experimental Protocols & Visualizations

Key Stabilization Mechanisms

The stability of nanoparticles in a colloidal suspension is determined by the balance between attractive (van der Waals) and repulsive (electrostatic, steric) forces. Stabilizers are used to enhance the repulsive forces.

cluster_forces Forces Acting on Nanoparticles cluster_outcome Dispersion Outcome Attractive Attractive Forces (van der Waals) Aggregation Aggregation Attractive->Aggregation Dominates Repulsive Repulsive Forces (Electrostatic / Steric) Stable Stable Dispersion Repulsive->Stable Dominates Stabilizers Addition of Stabilizers Stabilizers->Repulsive Enhances

Caption: Balance of forces determining nanoparticle stability.

Troubleshooting Workflow for Nanoparticle Aggregation

Use this flowchart to diagnose and resolve issues with ChB nanoparticle aggregation.

start Aggregation Observed q1 When does aggregation occur? start->q1 immediately Immediately after formulation q1->immediately storage During storage over time q1->storage q2 Check Formulation: - Surfactant concentration? - pH / Ionic Strength? - Homogenization? immediately->q2 q3 Check Storage Conditions: - Temperature stable? - Sterile conditions? storage->q3 sol1 Optimize surfactant levels. Adjust pH and use low ionic strength buffers. q2->sol1 Issues Found sol2 Store at recommended temp. Use preservatives or ensure aseptic technique. q3->sol2 Issues Found

Caption: A decision tree for troubleshooting aggregation.

Protocol: Preparation of ChB Solid Lipid Nanoparticles by Microemulsion

This protocol is synthesized from methods described in the literature for producing stable ChB SLNs.[8][11][15][17]

A 1. Prepare Lipid Phase Melt this compound and Epikuron 200 at ~85°C C 3. Form Microemulsion Add aqueous phase to lipid phase with stirring until clear A->C B 2. Prepare Aqueous Phase Dissolve sodium glycocholate and butanol in warm water B->C D 4. Form Nanoparticles Rapidly disperse the warm microemulsion into cold water (2-4°C) C->D E 5. Wash & Purify Wash the dispersion via dia-ultrafiltration to remove excess surfactants D->E F 6. Sterilization & Storage Sterilize via filtration (0.2µm) or autoclaving. Store at 2-8°C E->F

Caption: Experimental workflow for ChB nanoparticle formulation.

Detailed Steps:

  • Preparation of the Lipid Phase : In a suitable vessel, melt this compound and a lipid stabilizer such as Epikuron 200 (a soy phosphatidylcholine) at approximately 85°C.[11] Some protocols may include 2-phenylethanol to aid in melting and act as a preservative.[11][15]

  • Preparation of the Aqueous Phase : In a separate vessel, prepare a warm aqueous solution by dissolving a surfactant (e.g., sodium glycocholate) and a co-surfactant (e.g., butanol) in purified water.[8][17]

  • Formation of the Warm Microemulsion : Add the warm aqueous phase to the melted lipid phase while stirring continuously. Continue stirring until a clear, homogenous microemulsion is formed.[17]

  • Nanoparticle Formation : Disperse the warm microemulsion into cold purified water (2-4°C) under vigorous stirring. A typical dispersion ratio is 1:10 (microemulsion to water).[11] The rapid temperature drop causes the lipid to solidify, forming the nanoparticles.

  • Washing and Purification : Wash the resulting nanoparticle dispersion to remove excess surfactants and other reagents. This is typically done using dia-ultrafiltration or tangential flow filtration with a membrane cutoff of around 100,000 Da.[8][15]

  • Final Processing and Storage : The purified ChB SLN dispersion can be sterilized by autoclaving (121°C for 15 min) or by filtration through a 0.22 µm filter.[8][15] Store the final formulation at 2-8°C to ensure long-term stability.[10]

  • Characterization : Before use, characterize the nanoparticles for their average diameter, polydispersity index (PDI), and zeta potential using techniques like Dynamic Light Scattering (DLS) to confirm they meet the required specifications for stability.[8]

References

Troubleshooting inconsistent results in Cholesteryl butyrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Cholesteryl butyrate (B1204436) (Chol-but), particularly when formulated as Solid Lipid Nanoparticles (SLN).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent anti-proliferative effects of our Cholesteryl butyrate SLN on cancer cell lines. What are the potential causes?

A1: Inconsistent anti-proliferative effects can stem from several factors related to both the SLN formulation and the experimental setup.

  • Chol-but SLN Formulation and Stability: The preparation method of Chol-but SLN is critical. The warm microemulsion technique is commonly used, and variations in the microemulsion formulation or the microemulsion-to-water ratio can significantly impact the efficacy of the resulting nanoparticles.[1] The stability of the SLN dispersion is also crucial; aggregation of nanoparticles can lead to variable dosing and reduced activity.[2]

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to butyrate.[2] For instance, HCT116 cells have shown more sensitivity to sodium butyrate than HT29 and PC-3 cells.[2] It is essential to establish a dose-response curve for each cell line.

  • Experimental Conditions: The short half-life of butyrate means that its concentration in the cell culture medium can decrease over time.[2][3] For longer experiments (48-72 hours), replenishing the Chol-but SLN or sodium butyrate every 24 hours can lead to more consistent and potent effects.[2]

  • Butyrate Transport: Some cancer cells may develop resistance to butyrate by down-regulating transporters like monocarboxylate transporter 1 (MCT1).[2] Chol-but SLN can overcome this by delivering butyrate into the cell via a transporter-independent mechanism.[2]

Troubleshooting Workflow for Inconsistent Anti-proliferative Effects

start Inconsistent Anti-proliferative Results check_sln Verify Chol-but SLN Characteristics (Size, Zeta Potential, Stability) start->check_sln check_cell_line Confirm Cell Line Sensitivity (Dose-response, Literature Review) start->check_cell_line check_protocol Review Experimental Protocol (Replenishment, Incubation Time) start->check_protocol troubleshoot_sln Optimize SLN Formulation (Microemulsion Ratio) check_sln->troubleshoot_sln If inconsistent troubleshoot_cells Select More Sensitive Cell Line or Increase Chol-but Concentration check_cell_line->troubleshoot_cells If insensitive troubleshoot_protocol Implement Compound Replenishment for Longer Incubations check_protocol->troubleshoot_protocol If protocol is a factor re_evaluate Re-evaluate Anti-proliferative Effect troubleshoot_sln->re_evaluate troubleshoot_cells->re_evaluate troubleshoot_protocol->re_evaluate

Caption: Troubleshooting workflow for inconsistent anti-proliferative effects.

Q2: What is the expected potency of this compound SLN compared to sodium butyrate?

A2: this compound SLN consistently demonstrates higher potency than sodium butyrate in various in vitro assays.[2][4] This enhanced activity is attributed to the SLN formulation, which acts as a prodrug delivery system, allowing for rapid internalization by cells and subsequent intracellular release of higher concentrations of butyric acid.[4]

For example, in studies on non-small-cell lung carcinoma (NIH-H460), a 0.125 mM concentration of Chol-but SLN achieved complete inhibition of cell growth, whereas the same concentration of sodium butyrate resulted in only 38% inhibition.[1] Similarly, in adhesion assays with human neutrophils and endothelial cells, Chol-but SLN was significantly more active than sodium butyrate.[4]

Q3: We are not observing the expected inhibition of cell adhesion. What could be the issue?

A3: Issues with cell adhesion assays can arise from several factors:

  • Concentration and Incubation Time: Ensure that the concentrations of Chol-but SLN are within the effective range (typically 10⁻⁸ to 10⁻⁵ M for adhesion assays) and that the incubation times are appropriate.[4] The inhibitory effect of Chol-but SLN on adhesion is concentration-dependent but may not be time-dependent in all models.[4]

  • Cell Type: The effect of Chol-but SLN can be exerted on both endothelial cells (like HUVEC) and the adhering cells (e.g., cancer cells or neutrophils).[5][6] Pre-treating either cell type with Chol-but SLN before the co-incubation can help pinpoint the primary target of its action in your system.

  • Activation Stimulus: The choice and concentration of the stimulus used to induce adhesion (e.g., FMLP, IL-1β) are critical. Ensure the stimulus is potent enough to induce a consistent level of adhesion in your control group.[4]

  • Control Nanoparticles: To confirm that the observed effect is due to the butyrate and not the nanoparticle matrix itself, it is advisable to use a control SLN formulation, such as one made with cholesteryl palmitate, which has been shown to be ineffective in inhibiting cell adhesion.[6]

Quantitative Data Summary

Table 1: Comparative Efficacy of Chol-but SLN and Sodium Butyrate on Cell Proliferation

Cell Line Compound Concentration Incubation Time % Growth Inhibition Reference
NIH-H460 Chol-but SLN 0.125 mM - ~100% [1]
NIH-H460 Sodium Butyrate 0.125 mM - 38% [1]
HCT116 Chol-but SLN (replenished) 50-300 µM 72 h ~55-80% [2]
HCT116 Sodium Butyrate (replenished) 100-300 µM 72 h ~35-60% [2]
PC-3 Chol-but SLN (replenished) 50-300 µM 72 h ~55-80% [2]

| PC-3 | Sodium Butyrate (replenished) | 100-300 µM | 72 h | ~35-50% |[2] |

Table 2: Efficacy of Chol-but SLN in Adhesion Assays

Assay Cell Types Stimulus Chol-but SLN IC₅₀ Max Inhibition Reference

| PMN Adhesion | PMNs, HUVEC | IL-1β (0.05 ng/ml) | 1.4 ± 0.5 x 10⁻⁷ M | 80 ± 5% |[4] |

Experimental Protocols

1. Preparation of this compound Solid Lipid Nanoparticles (SLN)

This protocol is based on the warm microemulsion method.[2][4]

  • Prepare a warm oil-in-water microemulsion by combining this compound, a surfactant (e.g., Epikuron 200), a co-surfactant (e.g., butanol), and water. The exact ratios may need optimization.[1][4]

  • Heat the mixture to a temperature above the melting point of this compound (98°C). A melting aid like 2-phenylethanol (B73330) can be used.[2]

  • Disperse the warm, clear microemulsion into cold water (2-4°C) under stirring. A typical dispersion ratio is 1:10 (microemulsion:water).[2]

  • Wash the resulting SLN dispersion to remove excess surfactants and other components, for example, by diaultrafiltration.[4]

  • Sterilize the aqueous dispersion of Chol-but SLN, for instance, by autoclaving (121°C for 15 minutes).[4]

  • Characterize the SLN for average diameter, polydispersity index, and zeta potential to ensure batch-to-batch consistency.

2. Cell Viability/Proliferation Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare fresh dilutions of Chol-but SLN and sodium butyrate (as a control) in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate for the desired period (e.g., 24, 48, 72 hours). For longer incubation times, consider replenishing the compounds every 24 hours.[2]

  • At the end of the incubation, add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of inhibition relative to untreated control cells.

Signaling Pathways and Visualizations

This compound, through the release of butyrate, influences several key signaling pathways involved in cell proliferation, survival, and inflammation.

Butyrate's Impact on PI3K/Akt and MAPK Pathways

Butyrate has been shown to inhibit the phosphorylation of Akt, a key downstream effector of the PI3K pathway, which is crucial for cell survival and proliferation.[7] It also down-modulates the phosphorylation of ERK and p38, components of the MAPK pathway, which are involved in cell adhesion and migration.

cluster_membrane Cell Membrane cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K ERK ERK GrowthFactorReceptor->ERK p38 p38 GrowthFactorReceptor->p38 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation AdhesionMigration Adhesion & Migration ERK->AdhesionMigration p38->AdhesionMigration Butyrate Butyrate (from Chol-but SLN) Butyrate->Akt inhibition Butyrate->ERK inhibition Butyrate->p38 inhibition

Caption: Chol-but SLN inhibits PI3K/Akt and MAPK signaling pathways.

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

A primary mechanism of butyrate is the inhibition of histone deacetylases (HDACs).[8][9] This leads to hyperacetylation of histones, altering chromatin structure and gene expression. This epigenetic modification is linked to the induction of apoptosis and cell cycle arrest.[10] Butyrate's HDAC inhibitory activity can also affect non-histone proteins, including transcription factors.

cluster_nucleus Nucleus Butyrate Butyrate (from Chol-but SLN) HDAC HDAC Butyrate->HDAC inhibition Histones_acetylated Histones (acetylated) HDAC->Histones_acetylated deacetylation Histones_deacetylated Histones (deacetylated) Histones_deacetylated->Histones_acetylated acetylation Chromatin Relaxed Chromatin Histones_acetylated->Chromatin GeneExpression Altered Gene Expression (e.g., p21 up, c-myc down) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest & Apoptosis GeneExpression->CellCycleArrest

Caption: Butyrate acts as an HDAC inhibitor to alter gene expression.

References

Challenges and solutions for scaling up Cholesteryl butyrate SLN production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Cholesteryl Butyrate (B1204436) Solid Lipid Nanoparticles (SLNs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful formulation and scale-up of Cholesteryl Butyrate SLNs.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing this compound SLNs?

A1: The most frequently cited and effective method for producing this compound (Chol-but) SLNs is the warm microemulsion technique.[1][2][3][4] This method involves the preparation of a warm oil-in-water microemulsion which is then dispersed in cold water to induce the formation of SLNs.[1][2][3]

Q2: What are the key components in a typical this compound SLN formulation?

A2: A standard formulation includes:

  • Lipid Matrix: this compound serves as the solid lipid core and the prodrug of butyric acid.[1][2][3][4]

  • Phospholipid: Epikuron 200 (a type of phosphatidylcholine) is commonly used as a stabilizer and co-emulsifier.[1][3]

  • Surfactant: Sodium glycocholate or sodium taurocholate are bile salts often used as the primary surfactant to form the microemulsion.[1][3][4]

  • Co-surfactant/Solvent: Butanol or 2-phenylethanol (B73330) may be used to aid in the formation of the microemulsion and can also act as a preservative.[1][2][3]

Q3: What are the critical quality attributes of this compound SLNs?

A3: The critical quality attributes that should be monitored include:

  • Particle Size and Polydispersity Index (PDI): Typically, Chol-but SLNs have an average diameter of around 80-150 nm with a low PDI, indicating a narrow size distribution.[1][3][4][5]

  • Zeta Potential: A sufficiently high negative zeta potential is desirable to ensure colloidal stability and prevent aggregation of the nanoparticles.[1][5]

  • Drug Loading and Entrapment Efficiency: Since the lipid matrix itself is the prodrug, high recovery of the this compound in the final SLN dispersion is a key quality parameter.[1]

  • Physical and Chemical Stability: The SLNs should maintain their physicochemical properties over time under defined storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and scale-up of this compound SLNs.

Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size / High PDI 1. Inefficient homogenization or sonication. 2. Inappropriate surfactant concentration. 3. Suboptimal temperature control during preparation. 4. Aggregation due to low zeta potential.1. Increase homogenization pressure/time or sonication amplitude/duration. 2. Optimize the lipid-to-surfactant ratio; a higher surfactant concentration can lead to smaller particles, but an excess can cause instability. 3. Ensure the lipid phase is completely melted and the temperature is maintained above the lipid's melting point during microemulsion formation. Ensure the cold dispersion medium is at a sufficiently low temperature (e.g., 2-4°C). 4. Evaluate and adjust the type and concentration of the surfactant to achieve a higher absolute zeta potential.
Low Yield / Poor Recovery 1. Adsorption of SLNs to processing equipment and filters. 2. Inefficient purification method leading to loss of product.1. Pre-saturate filters and equipment with a blank formulation or a surfactant solution. 2. Optimize the purification process. Tangential flow filtration is a scalable method that can minimize product loss compared to centrifugation or dialysis.[1]
Batch-to-Batch Inconsistency 1. Variability in raw materials. 2. Lack of precise control over process parameters (e.g., temperature, stirring rate, cooling rate). 3. Inconsistent mixing dynamics at larger scales.1. Establish strict quality control specifications for all raw materials. 2. Implement rigorous process controls with automated systems to ensure reproducibility of critical parameters. 3. For scale-up, consider continuous manufacturing processes or microfluidic-based methods that offer better control over mixing.
Instability During Storage (Aggregation, Particle Growth) 1. Insufficient surface charge (low zeta potential). 2. Ostwald ripening. 3. Inappropriate storage temperature.1. Optimize the surfactant system to increase the zeta potential. 2. Use a mixture of lipids to create a less perfect crystal lattice, which can reduce drug expulsion and Ostwald ripening. 3. Store the SLN dispersion at a recommended temperature, typically refrigerated (4°C), to minimize particle growth.[6]
Sterilization Issues 1. Clogging of sterilizing filters. 2. Degradation of SLNs during autoclaving.1. Use a pre-filter to remove any larger particles before the final sterilizing-grade filter (0.22 µm). Ensure the SLN particle size is well below the filter pore size.[1][3] 2. Autoclaving can be harsh on SLNs. If possible, opt for aseptic manufacturing. If autoclaving is necessary, include cryoprotectants like trehalose (B1683222) and optimize the cycle parameters.

Experimental Protocols

Preparation of this compound SLNs by Warm Microemulsion Method

This protocol is a generalized procedure based on methodologies described in the literature.[1][2][3][4]

Materials:

  • This compound

  • Epikuron 200 (or other suitable phosphatidylcholine)

  • Sodium glycocholate (or sodium taurocholate)

  • 2-phenylethanol (optional, as preservative)

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • Water bath

  • High-shear homogenizer or sonicator (optional, for pre-emulsion)

  • Tangential flow filtration (TFF) system or diafiltration setup

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh this compound and Epikuron 200.

    • Melt the lipids together in a glass vial at approximately 85°C using a water bath or heating block with stirring until a clear, homogenous lipid phase is obtained. The melting point of this compound is around 98°C, so a solvent like 2-phenylethanol may be added to facilitate melting at a lower temperature.[1]

  • Preparation of the Aqueous Phase:

    • In a separate vessel, dissolve sodium glycocholate in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (e.g., 85°C).

  • Formation of the Warm Microemulsion:

    • Slowly add the hot aqueous phase to the melted lipid phase under continuous stirring.

    • Continue stirring until a clear, transparent microemulsion is formed.

  • Formation of SLNs by Dispersion:

    • Prepare a cold aqueous solution (2-4°C) in a beaker placed in an ice bath.

    • Rapidly disperse the warm microemulsion into the cold water under vigorous stirring. A typical dispersion ratio of microemulsion to cold water is 1:10.[1]

    • The sudden temperature drop will cause the lipid to solidify, forming the SLNs.

  • Purification and Concentration:

    • Wash the resulting SLN dispersion to remove excess surfactant and other unencapsulated components. Tangential flow filtration (TFF) with a suitable molecular weight cut-off membrane (e.g., 100 kDa) is an effective method.[1][3]

    • The SLN dispersion can be concentrated using the same TFF system if required.

  • Sterilization:

    • Sterilize the final SLN dispersion by filtration through a 0.22 µm syringe filter. It's important to confirm that this process does not lead to a significant loss of the product.[1][3]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final SLN dispersion using a DLS instrument.

    • Quantify the concentration of this compound using a validated HPLC method.

Data Presentation

Table 1: Influence of Formulation and Process Parameters on SLN Characteristics

Parameter VariationEffect on Particle SizeEffect on PDIEffect on Zeta PotentialEffect on Stability
↑ Lipid Concentration IncreaseMay IncreaseNo significant changeMay decrease due to aggregation
↑ Surfactant Concentration DecreaseMay DecreaseMay become more negativeCan increase or decrease depending on the optimal ratio
↑ Homogenization Pressure/Time DecreaseDecreaseNo significant changeIncreases
↑ Temperature of Microemulsion May DecreaseMay DecreaseNo significant change-
↑ Cooling Rate DecreaseDecreaseNo significant changeIncreases

This table provides a generalized summary. The exact quantitative effects can vary based on the specific formulation and equipment used.

Mandatory Visualizations

Experimental Workflow

G cluster_prep SLN Preparation cluster_purify Purification & Sterilization cluster_char Characterization A 1. Prepare Lipid Phase (Chol-but + Epikuron 200) Heat to 85°C C 3. Form Warm Microemulsion (Mix A and B with stirring) A->C B 2. Prepare Aqueous Phase (Sodium Glycocholate in Water) Heat to 85°C B->C D 4. Disperse in Cold Water (2-4°C, 1:10 ratio) C->D E 5. Wash & Concentrate (Tangential Flow Filtration) D->E F 6. Sterilize (0.22 µm Filtration) E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (DLS) F->H I Quantification (HPLC) F->I

Caption: Workflow for this compound SLN Preparation and Characterization.

Signaling Pathways Affected by this compound SLNs

This compound SLNs have been shown to exert their anti-cancer effects in part by inhibiting key signaling pathways involved in cell proliferation, survival, and migration.

Inhibition of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway CholBut_SLN This compound SLN Akt Akt CholBut_SLN->Akt Inhibition of Phosphorylation PI3K PI3K PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Inhibition of Akt phosphorylation by this compound SLNs.

Down-modulation of the MAPK/ERK and p38 Signaling Pathways

MAPK_Pathway CholBut_SLN This compound SLN ERK ERK1/2 CholBut_SLN->ERK Inhibition of Phosphorylation p38 p38 MAPK CholBut_SLN->p38 Inhibition of Phosphorylation MAPKKK MAPKKK (e.g., Raf) MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK->ERK CellProlif Cell Proliferation & Migration ERK->CellProlif MAPKK_p38->p38 Inflammation Inflammation & Apoptosis p38->Inflammation

Caption: Down-modulation of ERK and p38 phosphorylation by Chol-but SLNs.

References

Technical Support Center: Cholesteryl Butyrate Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the particle size of Cholesteryl butyrate (B1204436) (CB) Solid Lipid Nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size range for Cholesteryl butyrate SLNs?

A1: this compound SLNs typically exhibit a particle size ranging from approximately 80 nm to 160 nm.[1][2][3][4][5] The specific size within this range is influenced by the preparation method and formulation parameters.

Q2: Which preparation method is most commonly used for this compound SLNs?

A2: The most frequently reported method for preparing this compound SLNs is the microemulsion technique.[1][2][3][4][5] This method involves the formation of a warm oil-in-water microemulsion containing this compound, which is then dispersed in cold water to solidify the lipid, forming the SLNs.

Q3: How does the concentration of this compound affect the particle size of the resulting SLNs?

A3: Increasing the concentration of the lipid, in this case, this compound, generally leads to an increase in the particle size of the SLNs.[6][7][8][9][10] This is attributed to the increased viscosity of the dispersed phase and the potential for coalescence of lipid droplets before solidification. At very high lipid concentrations, the surfactant may be insufficient to cover the entire surface area of the lipid droplets, leading to aggregation and larger particle sizes.[6]

Q4: What is the role of surfactants in controlling the particle size of this compound SLNs?

A4: Surfactants are crucial for stabilizing the lipid droplets during the formation of the nanoemulsion and preventing their aggregation. An increase in surfactant concentration generally leads to a decrease in particle size.[11][12][13] This is because a higher concentration of surfactant molecules can more effectively cover the surface of the lipid droplets, reducing interfacial tension and preventing coalescence. However, an excessively high surfactant concentration can lead to the formation of micelles, which may compete with the SLNs for the surfactant molecules.

Q5: Can the type of surfactant used influence the particle size?

A5: Yes, the choice of surfactant significantly impacts SLN particle size. Different surfactants have varying abilities to reduce interfacial tension and provide steric or electrostatic stabilization. The molecular weight and structure of the surfactant play a role; for instance, some studies suggest that surfactants with higher molecular weights may lead to larger particle sizes. The selection of a suitable surfactant is a critical step in the formulation design.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Particle size is too large (e.g., > 200 nm) 1. High Lipid Concentration: The concentration of this compound may be too high, leading to droplet coalescence.[6][7][8] 2. Insufficient Surfactant: The surfactant concentration may be too low to adequately stabilize the lipid droplets.[11][12][13] 3. Inadequate Homogenization/Sonication: The energy input from homogenization or sonication may not be sufficient to break down the lipid droplets into the desired size range.[15][16] 4. Inappropriate Temperature: The temperature of the hot emulsion or the cold dispersion medium may not be optimal.[17][18]1. Decrease Lipid Concentration: Systematically decrease the concentration of this compound in the formulation. 2. Increase Surfactant Concentration: Gradually increase the concentration of the surfactant. Consider using a co-surfactant to improve stability. 3. Optimize Homogenization/Sonication: Increase the homogenization speed or time. For sonication, increase the power or duration.[4][5][19] 4. Optimize Temperatures: Ensure the lipid phase is completely melted. The temperature difference between the hot emulsion and the cold aqueous phase can influence the cooling rate and subsequent particle size. A rapid cooling process is generally preferred.[18]
High Polydispersity Index (PDI > 0.3) 1. Non-uniform Homogenization/Sonication: Inconsistent energy input can lead to a wide particle size distribution. 2. Aggregation: The formulation may be unstable, leading to the aggregation of nanoparticles over time. 3. Suboptimal Formulation: The ratio of lipid to surfactant may not be ideal.1. Ensure Uniform Energy Input: Use a consistent and optimized homogenization or sonication protocol. 2. Optimize Zeta Potential: If aggregation is suspected, measure the zeta potential. A zeta potential of approximately
Batch-to-batch variability in particle size 1. Inconsistent Process Parameters: Minor variations in homogenization speed, time, sonication power, or temperature between batches. 2. Variability in Raw Materials: Differences in the quality or purity of this compound or surfactants.1. Standardize the Protocol: Strictly control and document all process parameters for each batch. 2. Quality Control of Raw Materials: Ensure consistent quality of all starting materials.

Data Presentation

Table 1: Influence of Formulation and Process Parameters on SLN Particle Size

Parameter Effect on Particle Size General Trend References
Lipid Concentration IncreaseLarger Particle Size[6][7][8][9][10]
Surfactant Concentration DecreaseSmaller Particle Size[11][12][13]
Homogenization Speed/Time DecreaseSmaller Particle Size[15][16]
Sonication Power/Time DecreaseSmaller Particle Size[4][5][19]
Temperature of Hot Emulsion VariableCan influence lipid viscosity and emulsification efficiency[17][18]
Cooling Rate VariableRapid cooling generally favors smaller particles[18][20]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Microemulsion Method

This protocol is a generalized procedure based on commonly used microemulsion techniques for SLN preparation.

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amount of this compound.

    • Melt the this compound by heating it to a temperature approximately 5-10 °C above its melting point.

  • Preparation of the Aqueous Phase:

    • Dissolve the selected surfactant (e.g., Polysorbate 80, Lecithin) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise while continuously stirring using a high-speed homogenizer (e.g., at 5,000 - 15,000 rpm) for a defined period (e.g., 5-15 minutes) to form a coarse oil-in-water emulsion.

  • High-Energy Homogenization (Choose one):

    • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).

    • Ultrasonication: Subject the pre-emulsion to ultrasonication using a probe sonicator at a specific power and for a defined duration. The sample should be kept in an ice bath to prevent overheating.

  • Solidification of SLNs:

    • Disperse the resulting hot nanoemulsion into a cold aqueous solution (e.g., 2-4 °C) under gentle stirring. The volume ratio of the hot nanoemulsion to the cold water is typically around 1:5 to 1:10.

  • Purification and Characterization:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant.

    • Characterize the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_solidify Solidification & Characterization A Melt this compound C High-Speed Homogenization (Pre-emulsion) A->C B Prepare Aqueous Surfactant Solution B->C D High-Energy Homogenization (HPH or Sonication) C->D E Dispersion in Cold Water D->E F SLN Formation E->F G Particle Size Analysis (DLS) F->G

Caption: Experimental workflow for this compound SLN preparation.

Parameter_Influence cluster_formulation Formulation Variables cluster_process Process Parameters Lipid_Conc Lipid Concentration Particle_Size Particle Size Lipid_Conc->Particle_Size + Surfactant_Conc Surfactant Concentration Surfactant_Conc->Particle_Size - Homogenization Homogenization (Speed/Time) Homogenization->Particle_Size - Sonication Sonication (Power/Time) Sonication->Particle_Size - Temperature Temperature Temperature->Particle_Size variable

Caption: Key parameters influencing SLN particle size.

References

Strategies to reduce the in vivo toxicity of Cholesteryl butyrate carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl butyrate (B1204436) (Chol-but) carriers, particularly Solid Lipid Nanoparticles (SLNs). Our goal is to help you overcome common experimental hurdles and minimize in vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Cholesteryl butyrate (Chol-but) SLN carrier system over free sodium butyrate?

A1: The primary advantage of using a Chol-but SLN carrier system is to enhance the therapeutic efficacy of butyrate while reducing its systemic toxicity.[1][2] Free sodium butyrate has a very short half-life in vivo due to rapid metabolism and excretion, necessitating continuous high-dose administration to maintain therapeutic concentrations.[1][3][4][5] This often leads to adverse effects such as abdominal cramps, nausea, and diarrhea.[1][5] Chol-but SLNs act as a prodrug delivery system, protecting the butyrate from premature degradation, enabling lower effective concentrations, and potentially improving its pharmacokinetic profile.[3][4] In vitro studies have consistently shown that Chol-but SLNs are more potent in inhibiting cancer cell growth and inflammation at significantly lower concentrations compared to free sodium butyrate.[1][4][6][7]

Q2: Is the this compound carrier itself toxic?

A2: Based on current research, the lipid matrix of the carrier, which is composed of cholesteryl esters, exhibits minimal to no intrinsic toxicity.[1][5] Control experiments using SLNs made from a similar lipid matrix, cholesteryl palmitate, showed no significant effect on cell growth or adhesion even at high concentrations.[1][5] This suggests that the observed in vivo effects are primarily due to the delivered butyrate, not the carrier itself.

Q3: What are the key parameters to monitor for ensuring the quality and stability of my Chol-but SLN formulation?

A3: To ensure the quality and stability of your Chol-but SLN formulation, you should monitor the following key parameters:

  • Particle Size and Polydispersity Index (PDI): These are critical for in vivo performance and are typically measured by Dynamic Light Scattering (DLS). Consistent size and a low PDI are desirable.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. A sufficiently high negative or positive zeta potential can prevent particle aggregation.[1]

  • Morphology: Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and surface characteristics of the SLNs.[1]

  • Drug Loading and Encapsulation Efficiency: This determines the amount of this compound successfully incorporated into the nanoparticles.

Q4: What signaling pathways are known to be affected by Chol-but SLNs, and could this contribute to off-target effects?

A4: Chol-but SLNs have been shown to inhibit the phosphorylation of Akt, ERK, and p38 MAPK in cancer cells.[1][2][5][8] Inhibition of these pathways is linked to the anti-proliferative and anti-migratory effects of the formulation. While these are desirable effects in cancer therapy, these signaling pathways are also involved in normal physiological processes. Therefore, off-target inhibition in healthy tissues could potentially lead to toxicity. However, the use of the SLN carrier system is intended to target the delivery of butyrate primarily to tumor or inflamed tissues, thereby minimizing systemic exposure and off-target effects.

Troubleshooting Guides

Issue 1: High In Vivo Toxicity or Unexpected Adverse Events

Possible Cause 1: Butyrate Overdosing Even when delivered via SLNs, high concentrations of butyrate can still be toxic. The enhanced delivery efficiency of SLNs means that lower doses are required compared to free butyrate.

  • Troubleshooting Steps:

    • Review Dosing Regimen: Compare your administered dose to those reported in the literature for similar in vivo models.

    • Dose-Ranging Study: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of your specific Chol-but SLN formulation in your animal model.

    • Monitor for Clinical Signs: Closely observe animals for signs of toxicity such as weight loss, lethargy, and changes in behavior.[9][10]

Possible Cause 2: Unstable Nanoparticle Formulation Particle aggregation can lead to altered biodistribution and potential emboli, causing toxicity.

  • Troubleshooting Steps:

    • Characterize Pre- and Post-Injection: Analyze the particle size, PDI, and zeta potential of your formulation immediately before injection to ensure it has not aggregated.

    • Optimize Formulation Stability: If aggregation is an issue, consider optimizing the surfactant concentration or adding a stabilizing agent like PEG to the surface of the nanoparticles.

Possible Cause 3: Off-Target Tissue Accumulation

  • Troubleshooting Steps:

    • Biodistribution Study: Conduct a biodistribution study using fluorescently labeled Chol-but SLNs to determine where the nanoparticles are accumulating in the body.

    • Histopathological Analysis: Perform a thorough histopathological examination of major organs (liver, spleen, kidneys, lungs, heart) to identify any signs of tissue damage or inflammation.[9][10][11]

Issue 2: Inconsistent Experimental Results In Vivo

Possible Cause 1: Batch-to-Batch Variability in Formulation Minor variations in the preparation of Chol-but SLNs can lead to significant differences in their in vivo behavior.

  • Troubleshooting Steps:

    • Standardize Protocol: Strictly adhere to a standardized protocol for the synthesis and purification of your Chol-but SLNs.

    • Quality Control Each Batch: Characterize each new batch for particle size, PDI, zeta potential, and drug concentration before in vivo administration.

Possible Cause 2: Aggregation of Nanoparticles Aggregation can lead to inconsistent dosing and altered pharmacokinetics.

  • Troubleshooting Steps:

    • Check for Aggregates: Visually inspect the formulation for any signs of precipitation or aggregation before each injection.

    • Re-disperse if Necessary: If slight aggregation is suspected, gentle sonication may be used to re-disperse the nanoparticles, but re-characterization of particle size is recommended afterward.

Data Presentation

Table 1: Physicochemical Properties of this compound SLNs

ParameterTypical ValueCharacterization MethodReference
Average Diameter (Z-average)80 - 160 nmDynamic Light Scattering (DLS)[1][4]
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)[1][4]
Zeta Potential-28 to -49.5 mVLaser Doppler Micro-electrophoresis[1][4]
MorphologySphericalScanning Electron Microscopy (SEM)[1]

Table 2: In Vitro Efficacy of Chol-but SLNs vs. Sodium Butyrate

Cell LineAssayChol-but SLN ConcentrationEffectSodium Butyrate Concentration for Similar EffectReference
NIH-H460 (Lung Carcinoma)Proliferation0.125 mMComplete Inhibition> 0.125 mM (38% inhibition)[6]
Human Leukemic CellsProliferation0.5 - 1.0 mMComplete BlockIneffective at same concentration[7][12]
HUVECAdhesion InhibitionIC50: 0.25 µM50% Inhibition> 100 µM[4]

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by the Microemulsion Method

This protocol is adapted from methodologies described in the literature.[1][3][4][5]

  • Preparation of the Microemulsion:

    • Melt this compound (12% w/w) and a phospholipid such as Epikuron 200 (15% w/w) at approximately 85°C.

    • In a separate container, prepare a warm aqueous solution (59% w/w) containing a surfactant like sodium taurocholate (3% w/w) and a co-surfactant like butanol (11% w/w).

    • Add the aqueous solution to the melted lipid mixture with stirring to form a clear, warm oil-in-water microemulsion. 2-phenylethanol (B73330) can be added as a preservative.[1][5]

  • Formation of SLNs:

    • Disperse the warm microemulsion into cold water (2-4°C) at a ratio of 1:10 (microemulsion:water). This rapid cooling causes the lipid to solidify, forming the SLNs.

  • Purification and Sterilization:

    • Wash the resulting SLN dispersion to remove excess surfactants and other components. This can be done by tangential flow filtration or dia-ultrafiltration.[1][4][5]

    • Sterilize the final Chol-but SLN dispersion by autoclaving (e.g., 121°C for 15 minutes) or by filtration through a 0.22 µm filter.[4][5]

Protocol 2: In Vivo Acute Toxicity Assessment in Mice

This is a general protocol for assessing the acute toxicity of a nanoparticle formulation.[9][10]

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6), with an adequate number of animals per group for statistical significance. Include a control group receiving the vehicle (e.g., saline or empty nanoparticles).

  • Administration: Administer a single dose of the Chol-but SLN formulation via the intended experimental route (e.g., intravenous, intraperitoneal).

  • Observation:

    • Monitor the mice for at least 24 hours post-injection for any signs of acute toxicity, including changes in behavior, grooming, activity, and any signs of distress.[9][10]

    • Record body weight before and 24 hours after administration.

  • Sample Collection:

    • At the 24-hour endpoint, euthanize the mice.

    • Collect blood via cardiac puncture for serum chemistry analysis (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).

    • Harvest major organs (liver, kidneys, spleen, lungs, heart, brain) for histopathological analysis.

  • Analysis:

    • Perform a complete blood count (CBC) and serum chemistry analysis.

    • Fix the organs in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, or necrosis.

Visualizations

G cluster_prep Preparation of Microemulsion cluster_form SLN Formation cluster_purify Purification and Sterilization Melt Melt this compound and Phospholipid (85°C) Mix Mix to form clear oil-in-water microemulsion Melt->Mix Aq_Sol Prepare Warm Aqueous Solution (Surfactant + Co-surfactant) Aq_Sol->Mix Disperse Disperse microemulsion in cold water (1:10) Mix->Disperse Wash Wash by Dia-ultrafiltration Disperse->Wash Sterilize Sterilize (Autoclave or Filter) Wash->Sterilize Final Final Chol-but SLN Dispersion Sterilize->Final

Caption: Workflow for the preparation of this compound SLNs.

G cluster_admin Administration and Observation cluster_collect Sample Collection (24h Post-Dose) cluster_analysis Toxicity Analysis Admin Administer single dose of Chol-but SLN to mice Observe Observe for clinical signs and measure body weight (24h) Admin->Observe Euthanize Euthanize Mice Observe->Euthanize Blood Collect Blood Euthanize->Blood Organs Harvest Major Organs Euthanize->Organs Serum Serum Chemistry (ALT, AST, BUN, Creatinine) Blood->Serum Histo Histopathology (H&E Staining) of Liver, Kidneys, Spleen, etc. Organs->Histo Result Toxicity Profile Serum->Result Histo->Result G cluster_pathways Inhibited Signaling Pathways cluster_outcomes Cellular Outcomes CholButSLN Chol-but SLN Akt Akt Phosphorylation CholButSLN->Akt ERK ERK Phosphorylation CholButSLN->ERK p38 p38 MAPK Phosphorylation CholButSLN->p38 Prolif Decreased Proliferation Akt->Prolif Mig Decreased Migration ERK->Mig Adhesion Decreased Adhesion p38->Adhesion

References

Technical Support Center: Enhancing the Oral Bioavailability of Cholesteryl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of Cholesteryl Butyrate (B1204436) (Chol-but). Cholesteryl Butyrate is a prodrug of butyric acid, a short-chain fatty acid with therapeutic potential in various diseases, including cancer and inflammatory conditions. However, the clinical use of butyric acid is limited by its short half-life and poor pharmacokinetic profile. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the formulation and evaluation of orally administered this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high oral bioavailability for this compound?

A1: The primary challenges for oral delivery of this compound stem from its lipophilic nature and susceptibility to degradation in the gastrointestinal (GI) tract. Key challenges include:

  • Low Aqueous Solubility: this compound is poorly soluble in water, which can limit its dissolution and subsequent absorption in the aqueous environment of the GI tract.

  • Enzymatic Degradation: Esterases present in the GI tract can hydrolyze this compound into cholesterol and butyric acid before it can be absorbed intact.

  • First-Pass Metabolism: Butyric acid, once released, is rapidly metabolized by colonocytes and the liver, leading to a short half-life and reduced systemic availability.[1][2][3]

  • Physicochemical Barriers of the GI Tract: The varying pH levels and presence of mucus in the GI tract can affect the stability and transport of this compound formulations.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Nanoformulations, particularly Solid Lipid Nanoparticles (SLNs), have shown significant promise for enhancing the oral bioavailability of this compound.[2][3][4] These systems offer several advantages:

  • Improved Solubility and Dissolution: Encapsulating this compound within a lipid matrix can improve its dispersion and dissolution in the GI fluids.

  • Protection from Degradation: The solid lipid core can protect the encapsulated this compound from enzymatic degradation in the stomach and small intestine.

  • Controlled Release: SLNs can be engineered to provide a sustained release of this compound, prolonging its therapeutic effect.

  • Enhanced Absorption: The small size of nanoparticles (typically 80-200 nm) can facilitate their uptake through the lymphatic system, bypassing first-pass metabolism in the liver.[4]

Q3: What are suitable in vitro models for assessing the permeability and absorption of this compound formulations?

A3: Several in vitro models can be used to predict the intestinal permeability of this compound formulations before proceeding to in vivo studies:

  • Caco-2 Cell Monolayers: This is a widely used model that mimics the human intestinal epithelium. It is used to assess the transport of drugs across the intestinal barrier.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput screening tool that evaluates the passive permeability of a compound across an artificial membrane.

  • Ex vivo intestinal tissue models: Using isolated segments of animal intestines in Ussing chambers allows for the study of drug transport across a more physiologically relevant tissue.

Q4: How can this compound and its metabolite, butyric acid, be accurately quantified in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS/MS) are the most common and reliable methods for the quantification of this compound and butyric acid in plasma and other biological matrices. These methods offer high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a suitable technique for the analysis of butyric acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation, characterization, and in vivo evaluation of this compound solid lipid nanoparticles (SLNs).

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading/Encapsulation Efficiency Poor solubility of this compound in the molten lipid. Drug expulsion during lipid recrystallization.Select a lipid in which this compound has high solubility. Optimize the homogenization speed and cooling rate to prevent premature drug expulsion. Consider using a mixture of lipids to create a less ordered crystalline structure.
Large Particle Size or High Polydispersity Index (PDI) Insufficient homogenization energy. Aggregation of nanoparticles. Inappropriate surfactant concentration.Increase the homogenization pressure or sonication time. Optimize the type and concentration of the surfactant to ensure adequate stabilization of the nanoparticle surface. Filter the formulation through a membrane with a defined pore size.
Instability of SLN Dispersion (e.g., aggregation, sedimentation) Insufficient surface charge (low zeta potential). Ostwald ripening. Changes in the crystalline structure of the lipid over time.Use a surfactant that imparts a higher surface charge to the nanoparticles (a zeta potential of at least ±30 mV is generally considered stable). Store the SLN dispersion at a low temperature (4°C) to minimize particle growth. Select a lipid with a stable crystalline form.
Poor In Vitro-In Vivo Correlation Rapid degradation of the formulation in the GI tract. Unforeseen interactions with GI components (e.g., bile salts, enzymes). Differences in GI transit times between in vitro models and in vivo conditions.Incorporate protective coatings (e.g., enteric polymers) to prevent premature drug release. Evaluate the stability of the SLNs in simulated gastric and intestinal fluids containing relevant enzymes. Use in vivo imaging techniques to track the transit of the formulation in real-time.
High Variability in Animal Studies Inconsistent dosing volumes or techniques. Stress-induced physiological changes in the animals. Inter-animal differences in GI physiology and metabolism.Ensure accurate and consistent administration of the formulation using gavage needles. Acclimatize animals to the experimental procedures to minimize stress. Increase the number of animals per group to improve statistical power and account for biological variability.

Data Presentation

Comparative Pharmacokinetics of Oral Butyrate Prodrugs
ProdrugCmax (µg/mL)Tmax (min)AUC (0-210 min) (µg/mL/min)Reference
Sodium Butyrate (NaB)2.51 ± 4.1322.5 ± 7.91144 ± 214[1][5][6]
Lysine Butyrate (LysB)4.53 ± 7.5620.0 ± 0.0189 ± 306[1][5][6]
Tributyrin (TB)0.91 ± 1.6551.5 ± 21.7108 ± 190[1][5][6]

Data presented as Mean ± SD.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound (as the lipid matrix and active prodrug)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Melt the this compound at a temperature approximately 5-10°C above its melting point.

  • Prepare an aqueous surfactant solution and heat it to the same temperature as the molten lipid.

  • Add the hot aqueous phase to the molten this compound under high-speed stirring to form a coarse pre-emulsion.

  • Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.

  • The resulting SLN dispersion can be further characterized for particle size, zeta potential, and encapsulation efficiency.

In Vitro Drug Release Study

Materials:

  • This compound-loaded SLN dispersion

  • Phosphate (B84403) buffered saline (PBS) at pH 7.4 and simulated gastric fluid (SGF) at pH 1.2

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

Procedure:

  • Place a known amount of the SLN dispersion into a dialysis bag.

  • Suspend the dialysis bag in a known volume of release medium (PBS or SGF) in a beaker.

  • Place the beaker in a shaking incubator maintained at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the withdrawn samples for the concentration of released this compound and/or butyric acid using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Quantification of this compound and Butyric Acid in Plasma by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

  • C18 analytical column.

Sample Preparation (Protein Precipitation):

  • To a plasma sample, add a precipitating agent (e.g., acetonitrile (B52724) or methanol) in a specific ratio (e.g., 1:3 v/v).

  • Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully collect the supernatant and inject a portion into the HPLC system for analysis.

Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or formic acid solution). The exact composition and gradient will need to be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection Wavelength (for UV): To be determined based on the UV absorbance spectrum of this compound and butyric acid.

  • Mass Spectrometry (for MS/MS): Specific parent and daughter ions for this compound and butyric acid will need to be identified and optimized for selective detection.

Mandatory Visualizations

Signaling Pathways of Butyrate

Butyrate, the active metabolite of this compound, exerts its cellular effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.

Butyrate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gpcrsignaling GPCR Signaling cluster_hdac_inhibition HDAC Inhibition Butyrate Butyrate GPCRs GPR41/GPR43 Butyrate->GPCRs HDACs HDACs Butyrate->HDACs Inhibits G_Protein G-protein Activation GPCRs->G_Protein Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Downstream_Effectors->Cellular_Response Histone_Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cellular_Response

Butyrate's dual signaling mechanisms.
Experimental Workflow for Enhancing Oral Bioavailability

This workflow outlines the key steps in developing and evaluating a nanoformulation of this compound to improve its oral bioavailability.

Workflow Start Start Formulation Formulation Development (e.g., SLNs) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization In_Vitro In Vitro Evaluation (Release, Permeability) Characterization->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Animal Model) In_Vitro->In_Vivo Promising Results Data_Analysis Data Analysis (Cmax, Tmax, AUC) In_Vivo->Data_Analysis End End Data_Analysis->End

Drug development and evaluation workflow.
Logical Relationships in Oral Bioavailability Enhancement

This diagram illustrates the key factors influencing the successful enhancement of oral bioavailability for this compound using nanoformulations.

Logical_Relationships cluster_formulation Formulation Factors cluster_physiological Physiological Barriers Lipid_Choice Lipid Selection GI_Stability GI Stability (pH, Enzymes) Lipid_Choice->GI_Stability influences Surfactant_Choice Surfactant Selection Surfactant_Choice->GI_Stability influences Particle_Size Particle Size Permeability Intestinal Permeability Particle_Size->Permeability influences Enhanced_Bioavailability Enhanced Oral Bioavailability GI_Stability->Enhanced_Bioavailability leads to Permeability->Enhanced_Bioavailability leads to

Factors affecting oral bioavailability.

References

Optimal long-term storage conditions for Cholesteryl butyrate SLNs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal long-term storage conditions for Cholesteryl Butyrate (B1204436) Solid Lipid Nanoparticles (SLNs). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your SLN formulations.

Troubleshooting Guide: Common Issues in Long-Term Storage

This guide addresses specific problems that may arise during the long-term storage of Cholesteryl Butyrate SLNs, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Increased Particle Size and Polydispersity Index (PDI) - Particle aggregation due to insufficient electrostatic repulsion. - Ostwald ripening. - Freeze-thaw stress without adequate cryoprotection.- Ensure zeta potential is sufficiently high (typically > |-30 mV|) to prevent aggregation.[1] - Store at refrigerated temperatures (2-8°C) to minimize particle growth.[2][3] - For frozen storage, use a suitable cryoprotectant (e.g., sucrose (B13894), trehalose) at an optimized concentration.[4][5] - Avoid repeated freeze-thaw cycles.[2]
Drug Leakage or Expulsion - Polymorphic transitions of the lipid matrix over time, leading to a more ordered crystal lattice that expels the drug.[6] - Storage at temperatures close to the lipid's melting point.- Lyophilization (freeze-drying) is a highly effective method to enhance the physical and chemical stability of SLNs and minimize drug leakage.[7] - Store well below the melting point of this compound.
Changes in Zeta Potential - Alterations in the pH of the SLN dispersion. - Degradation of surface-active agents.- Store SLNs in a buffered solution to maintain a stable pH.[2] - Monitor the stability of surfactants used in the formulation.
Microbial Growth - Contamination of the aqueous dispersion during preparation or storage.- Prepare SLNs under aseptic conditions. - Consider sterile filtration of the final SLN dispersion. - Autoclaving can be a sterilization method for some SLN formulations.[8][9]
Difficulty in Resuspending Lyophilized Powder - Irreversible aggregation during the freeze-drying process due to the absence or suboptimal concentration of a cryoprotectant.- Optimize the type and concentration of the cryoprotectant (e.g., sucrose, trehalose (B1683222), glucose) before lyophilization.[10][11][12] - Ensure proper lyophilization cycle parameters (freezing rate, primary and secondary drying times).[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound SLN aqueous dispersions?

For aqueous dispersions of SLNs, refrigeration at 2-8°C is generally recommended for storage up to several months.[2][3][13] This temperature range helps to minimize particle aggregation and drug leakage. Storage at room temperature (25°C) can lead to significant particle growth and drug loss.[7][10] For longer-term storage, lyophilization is the preferred method.[4][14]

Q2: Is freezing a suitable method for long-term storage of this compound SLNs?

Freezing can be a viable option for long-term storage, but it is critical to include a cryoprotectant to prevent irreversible aggregation upon thawing.[2] Without cryoprotectants, the formation of ice crystals can disrupt the nanoparticle structure. Sugars like sucrose and trehalose are commonly used cryoprotectants.[4][5]

Q3: What are the advantages of lyophilization for storing this compound SLNs?

Lyophilization, or freeze-drying, offers several advantages for the long-term storage of SLNs:

  • Enhanced Stability : It significantly improves the physical and chemical stability of the nanoparticles.[7]

  • Reduced Drug Leakage : By removing water, the mobility of the drug and the lipid matrix is reduced, minimizing drug expulsion.[6]

  • Extended Shelf-Life : Lyophilized products generally have a much longer shelf-life compared to aqueous dispersions.[4]

  • Ease of Transportation and Storage : Dry powders are lighter and can be stored at ambient temperatures, although refrigerated conditions are still recommended for optimal stability.[2]

Q4: Which cryoprotectants are recommended for the lyophilization of this compound SLNs and at what concentration?

Sucrose and trehalose are the most commonly used and effective cryoprotectants for SLNs.[4][5][10] The optimal concentration typically ranges from 5% to 20% (w/v), depending on the specific formulation.[4][15] It is crucial to experimentally determine the ideal cryoprotectant and its concentration for your specific this compound SLN formulation to ensure minimal particle size change upon reconstitution.

Q5: How does pH affect the stability of this compound SLNs during storage?

The pH of the storage medium can significantly influence the zeta potential of the SLNs. A zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally required for good electrostatic stabilization and to prevent particle aggregation.[1] It is advisable to store this compound SLNs in a buffer that maintains a pH where the zeta potential is maximal. For many lipid nanoparticle systems, storage at a physiologically appropriate pH of around 7.4 is suggested for ease of use in biological applications.[2][14]

Experimental Protocols

Protocol 1: Assessment of Long-Term Storage Stability

This protocol outlines the key steps to evaluate the stability of your this compound SLN formulation over time.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_characterization 4. Characterization cluster_evaluation 5. Data Evaluation prep Prepare multiple batches of This compound SLNs storage1 Aqueous Dispersion (2-8°C) prep->storage1 Divide and Store storage2 Aqueous Dispersion (25°C/60% RH) prep->storage2 Divide and Store storage3 Lyophilized Powder (with cryoprotectant) (2-8°C) prep->storage3 Divide and Store timepoint Analyze at T=0, 1, 3, 6 months storage1->timepoint storage2->timepoint storage3->timepoint dls Particle Size & PDI (DLS) timepoint->dls zeta Zeta Potential timepoint->zeta ee Entrapment Efficiency (e.g., HPLC) timepoint->ee morphology Morphology (TEM/SEM) timepoint->morphology evaluation Compare data across time points and storage conditions to determine optimal storage. dls->evaluation zeta->evaluation ee->evaluation morphology->evaluation

Caption: Workflow for assessing the long-term stability of this compound SLNs.

Methodology:

  • Preparation: Prepare several identical batches of your this compound SLN formulation.

  • Initial Characterization (T=0): Immediately after preparation, characterize the SLNs for:

    • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

    • Zeta Potential: To assess surface charge and colloidal stability.

    • Entrapment Efficiency (%EE) and Drug Loading (%DL): Quantify the amount of this compound encapsulated within the SLNs, typically using a validated HPLC method after separating the free drug from the nanoparticles.

  • Storage: Aliquot the SLN samples and store them under different conditions:

    • Refrigerated aqueous dispersion (2-8°C).

    • Room temperature aqueous dispersion (25°C).

    • Lyophilized powder stored at 2-8°C.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), withdraw samples from each storage condition.

  • Re-characterization: For aqueous samples, perform the characterization tests directly. For lyophilized samples, first, reconstitute the powder in the original volume of purified water and then perform the characterization tests.

  • Data Analysis: Compare the results over time to the initial T=0 data to identify any significant changes in the physicochemical properties of the SLNs.

Protocol 2: Lyophilization of this compound SLNs

This protocol provides a general procedure for freeze-drying SLNs to improve their long-term stability.

Lyophilization_Workflow start Start with fresh This compound SLN aqueous dispersion add_cryo Add cryoprotectant (e.g., 10% w/v sucrose) and gently mix start->add_cryo freezing Freeze the dispersion (e.g., -80°C overnight or snap-freeze in liquid nitrogen) add_cryo->freezing primary_drying Primary Drying (Sublimation) (e.g., -40°C, <100 mTorr) freezing->primary_drying secondary_drying Secondary Drying (Desorption) (Ramp to 25°C, <100 mTorr) primary_drying->secondary_drying end Store the lyophilized cake in a desiccator at 2-8°C secondary_drying->end

Caption: A typical workflow for the lyophilization of Solid Lipid Nanoparticles.

Methodology:

  • Cryoprotectant Addition: To the aqueous SLN dispersion, add the desired cryoprotectant (e.g., sucrose or trehalose) to the final optimized concentration (e.g., 5-20% w/v).[4] Gently mix until the cryoprotectant is fully dissolved.

  • Freezing: Transfer the mixture to lyophilization vials and freeze the samples. This can be done by placing them in a -80°C freezer overnight or by snap-freezing in liquid nitrogen.[4] Slower freezing rates can sometimes be beneficial.[10]

  • Primary Drying (Sublimation): Place the frozen samples in a freeze-dryer. The shelf temperature is typically set to a low value (e.g., -40°C) and the pressure is reduced (e.g., <100 mTorr) to allow the frozen water to sublimate directly into vapor.

  • Secondary Drying (Desorption): After the primary drying is complete, the shelf temperature is gradually increased (e.g., to 25°C) while maintaining a low pressure to remove any residual bound water.[10]

  • Storage: Once the cycle is complete, the vials are sealed under vacuum or inert gas and stored in a dry environment, preferably at 2-8°C.

Data Summary Table

The following table summarizes the typical stability of SLNs under various storage conditions based on published literature. These are general guidelines, and optimal conditions for this compound SLNs should be determined experimentally.

Storage Condition Temperature Typical Duration of Stability Key Considerations References
Aqueous Dispersion 2-8°CUp to 160 daysMinimizes aggregation and drug leakage.[2][14]
Aqueous Dispersion 25°C< 1 monthProne to significant particle growth and drug loss.[7][10][14]
Frozen Aqueous Dispersion (with cryoprotectant) -20°C to -80°CSeveral monthsCryoprotectant is essential to prevent aggregation.[2][16]
Lyophilized Powder (with cryoprotectant) 2-8°C> 1 yearConsidered the most stable form for long-term storage.[4][7][10]

References

Technical Support Center: Refining Lipid Extraction for Cholesteryl Butyrate Analysis from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction and analysis of Cholesteryl butyrate (B1204436) from tissue samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the lipid extraction and analysis of Cholesteryl butyrate.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to allow for complete solvent penetration. Standardize the homogenization procedure, including time, speed, and equipment settings.[1]
Inappropriate solvent choice or volume.For a broad range of lipids, including cholesteryl esters, a chloroform (B151607)/methanol mixture is effective.[1] Use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure complete extraction.[1] For non-polar lipids like cholesteryl esters, a hexane/isopropanol mixture can also be considered.[2][3]
Insufficient number of extractions.Perform at least two to three sequential extractions of the tissue homogenate to maximize the yield.[1]
High lipid content in the tissue.For tissues with high fat content (>2%), the Folch method is often preferred over the Bligh & Dyer method as it uses a higher solvent-to-sample ratio, which can improve recovery.[2][4][5] The Bligh & Dyer method can underestimate lipid content by up to 50% in high-lipid samples.[4][5]
Sample Degradation Enzymatic activity post-collection.Flash-freeze tissues in liquid nitrogen immediately after collection and store them at -80°C to prevent enzymatic degradation.[1] Perform all extraction steps on ice to minimize enzymatic activity.[1]
Oxidation of unsaturated fatty acids.Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[1] Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
Contaminants in solvents.Use high-purity solvents. Be aware that chloroform can decompose to form phosgene, a reactive molecule that can degrade lipids. Use fresh solvents and store them properly, protected from light.[6]
Emulsion Formation During Phase Separation Presence of emulsifying agents (phospholipids, proteins).Instead of vigorous shaking, use gentle inversions to mix the phases.[7] Centrifugation is a highly effective method for breaking emulsions; a speed of 3000 x g for 20 minutes is a good starting point.[7] The addition of a salt solution (e.g., 0.9% NaCl), as in the Folch wash, can improve phase separation.[1]
Co-extraction of Non-Lipid Contaminants Water-soluble contaminants carried over.A "Folch wash" with a salt solution is effective at removing many non-lipid contaminants.[1]
Complex lipid mixture interfering with analysis.For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[1] Aminopropyl-silica columns can be used to separate neutral lipids like cholesteryl esters from other lipid classes.[8][9][10]
Poor Chromatographic Resolution or Ionization in MS Presence of interfering compounds.Ensure the lipid extract is sufficiently clean. SPE can be used to isolate the cholesteryl ester fraction.[11]
Inherently poor ionization of cholesteryl esters.Chemical derivatization can improve the ionization efficiency of cholesterol and its esters for mass spectrometry analysis.[12]

Frequently Asked Questions (FAQs)

Q1: Which lipid extraction method is best for this compound from tissues?

A1: The optimal method depends on the tissue type and its lipid content.[1]

  • Folch Method: This is often the preferred method for solid tissues and those with high lipid content (>2%) due to its higher solvent-to-sample ratio, which ensures a more complete extraction.[2][4]

  • Bligh & Dyer Method: This is a more rapid method suitable for tissues with lower lipid content (<2%), where its efficiency is comparable to the Folch method.[4][5] It is also advantageous for biological fluids.[2]

  • Hexane/Isopropanol: This is a less toxic alternative, particularly effective for non-polar lipids like cholesteryl esters.[2][3]

Q2: How can I improve the purity of my this compound extract before analysis?

A2: Solid-Phase Extraction (SPE) is a highly effective technique for purifying lipid extracts. For isolating cholesteryl esters, you can use an aminopropyl-silica SPE column. The non-polar cholesteryl esters can be eluted with a non-polar solvent like hexane, while more polar lipids are retained on the column.[8][9][10]

Q3: What are the critical storage conditions for tissues and lipid extracts?

A3: To prevent degradation, tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] Lipid extracts should be stored at -20°C or lower in an airtight container, protected from light, and preferably under an inert atmosphere.[1]

Q4: I'm observing an emulsion between the organic and aqueous layers. How do I resolve this?

A4: Emulsions are common when working with biological samples due to the presence of phospholipids (B1166683) and proteins.[7] To break an emulsion, try the following:

  • Centrifugation: This is often the most effective method. Centrifuging at 3000-5000 rpm for 15-20 minutes will typically force the separation of the layers.[7]

  • Gentle Mixing: In subsequent extractions, avoid vigorous shaking and instead use gentle inversions.[7]

  • Let it Stand: Sometimes, simply letting the sample sit undisturbed can allow the phases to separate.[7]

Q5: How can I quantify this compound in my sample?

A5: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of specific lipid species like this compound.[13][14] A reverse-phase LC-MS method can be developed to separate and detect this compound.[13][14] Due to the challenges with the ionization of neutral lipids, chemical derivatization may be necessary to enhance sensitivity.[12]

Quantitative Data Summary

The choice of extraction method can significantly impact the lipid yield, especially in tissues with varying lipid content.

Table 1: Comparison of Lipid Extraction Method Efficiency

Tissue Lipid ContentFolch MethodBligh & Dyer MethodKey Finding
< 2% High RecoveryComparable to FolchBoth methods are equally efficient for low-lipid tissues.[4][5]
> 2% Significantly Higher RecoveryUnderestimates lipid content (up to 50% lower)The Folch method is superior for high-lipid tissues due to a larger solvent volume.[4][5]

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction

This protocol is recommended for solid tissues, especially those with high lipid content.

  • Homogenization:

    • Weigh approximately 1g of frozen tissue.

    • In a glass homogenizer, add the tissue and 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize thoroughly on ice.

  • Filtration:

    • Filter the homogenate through a Whatman No. 1 filter paper into a separatory funnel to remove solid debris.

  • Washing (Phase Separation):

    • Add 0.2 volumes of a 0.9% NaCl solution (4 mL for 20 mL of extract) to the separatory funnel.

    • Mix gently by inverting the funnel several times. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the phases to separate completely. The lower phase is the organic layer containing the lipids.

  • Collection:

    • Carefully drain the lower chloroform phase into a clean glass tube. Avoid collecting any of the upper aqueous phase or the interface.

  • Drying and Storage:

    • Evaporate the chloroform under a stream of nitrogen.

    • Resuspend the lipid extract in a small, known volume of chloroform:methanol (2:1) and store at -20°C or below under an inert atmosphere.[1]

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This is a rapid method suitable for tissues with lower lipid content.

  • Homogenization:

    • For 1g of tissue, add 1 mL of distilled water and 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Homogenize for 2 minutes.

  • Phase Separation:

    • Add 1.25 mL of chloroform and mix for 30 seconds.

    • Add 1.25 mL of distilled water and mix for another 30 seconds.

    • Centrifuge the sample to facilitate phase separation.

  • Collection:

    • Carefully collect the lower chloroform phase using a glass pipette.

  • Drying and Storage:

    • Dry the solvent and store the lipid extract as described in the Folch protocol.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_purification Purification (Optional) cluster_analysis Analysis tissue Tissue Sample homogenize Homogenize in Chloroform:Methanol tissue->homogenize wash Add Salt Solution & Mix Gently homogenize->wash separate Phase Separation wash->separate collect Collect Lower Organic Phase separate->collect spe Solid-Phase Extraction (SPE) collect->spe dry Dry Extract collect->dry If no SPE elute Elute Cholesteryl Butyrate spe->elute elute->dry resuspend Resuspend in Appropriate Solvent dry->resuspend lcms LC-MS Analysis resuspend->lcms

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_workflow cluster_extraction_check Extraction Efficiency cluster_method_check Method Selection cluster_degradation_check Sample Integrity start Low Cholesteryl Butyrate Yield homogenization Is Homogenization Complete? start->homogenization homogenization->homogenization solvent_ratio Is Solvent:Tissue Ratio > 20:1? homogenization->solvent_ratio Yes solvent_ratio->solvent_ratio extraction_num Were Multiple Extractions Performed? solvent_ratio->extraction_num Yes extraction_num->extraction_num lipid_content Is Tissue Lipid Content > 2%? extraction_num->lipid_content Yes folch Consider Folch Method lipid_content->folch Yes storage Was Sample Stored at -80°C? lipid_content->storage No folch->storage storage->storage antioxidants Were Antioxidants Used? storage->antioxidants Yes antioxidants->antioxidants

References

How to minimize in-source fragmentation of Cholesteryl esters in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing in-source fragmentation of cholesteryl esters (CEs) during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of in-source fragmentation of cholesteryl esters?

In-source fragmentation (ISF) of cholesteryl esters is primarily caused by excess energy being transferred to the analyte ions in the ion source and the intermediate pressure region of the mass spectrometer.[1][2] Key contributing factors include:

  • High Ion Source Temperature: Elevated temperatures can lead to thermal degradation of CEs.

  • High Cone/Fragmentor Voltage: These voltages accelerate ions, and excessive voltage can cause them to collide with gas molecules with enough energy to fragment.[3][4]

  • Choice of Ionization Technique: Some ionization methods are more "energetic" than others. For instance, Atmospheric Pressure Chemical Ionization (APCI) can sometimes cause more fragmentation than Electrospray Ionization (ESI) for certain molecules.[5]

  • Analyte Structure: The stability of the cholesteryl ester itself plays a role. For example, the introduction of double bonds in the fatty acyl chain can lower the degree of in-source fragmentation.[6][7]

Q2: How can I differentiate between an in-source fragment and a genuine metabolite or impurity?

Distinguishing between in-source fragments and true biological signals is critical for accurate analysis. Here are some strategies:

  • Varying In-Source Parameters: In-source fragments are highly dependent on the ion source conditions. By systematically varying parameters like the cone voltage or source temperature, you can observe the intensity of the suspected fragment ion change relative to the precursor ion. A true metabolite or impurity will not show this direct correlation.

  • Tandem Mass Spectrometry (MS/MS): Perform an MS/MS experiment on the suspected fragment ion. If it's an in-source fragment, it will not have a precursor ion in the MS1 scan corresponding to its mass. Conversely, a genuine metabolite will have its own distinct precursor ion.

  • Chromatographic Separation: If using liquid chromatography (LC-MS), in-source fragments will co-elute perfectly with the parent molecule. A true isomer or metabolite will likely have a different retention time.

Q3: What is the characteristic fragmentation pattern of cholesteryl esters?

Cholesteryl esters, particularly when ionized as ammonium (B1175870) adducts ([M+NH4]+), readily undergo collision-induced dissociation (CID) to produce a characteristic fragment ion at m/z 369.[8][9] This ion corresponds to the cholesteryl cation, resulting from the neutral loss of the fatty acid moiety. This predictable fragmentation is often exploited in precursor ion scanning experiments to selectively detect all CE molecular species in a complex sample.[9] When analyzing oxidized cholesteryl esters, the fragmentation pattern can help locate the modification. Oxidation on the fatty acyl chain will still produce the m/z 369 fragment, while oxidation on the cholesterol ring will result in fragment ions at m/z 367 and m/z 385.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of cholesteryl esters and provides step-by-step solutions to minimize in-source fragmentation.

Issue 1: High abundance of the m/z 369 fragment ion in the full scan (MS1) spectrum.

This indicates significant in-source fragmentation of your cholesteryl esters.

Root Cause Analysis and Solution Workflow:

cluster_voltage Voltage Optimization cluster_temp Temperature Optimization cluster_ionization Ionization Method start High m/z 369 in MS1 cone_voltage Reduce Cone/Fragmentor Voltage start->cone_voltage Primary Action rf_level Optimize Funnel RF Level cone_voltage->rf_level If applicable source_temp Lower Ion Source Temperature cone_voltage->source_temp Secondary Action end Minimized In-Source Fragmentation rf_level->end capillary_temp Adjust Capillary/Transfer Tube Temperature source_temp->capillary_temp ionization_choice Evaluate Ionization Technique (ESI vs. APCI) source_temp->ionization_choice Tertiary Action capillary_temp->end adduct_formation Promote Stable Adduct Formation ionization_choice->adduct_formation adduct_formation->end

Troubleshooting Workflow for High In-Source Fragmentation.

Solutions:

  • Reduce Cone/Fragmentor Voltage: This is often the most effective parameter to adjust.[4] Higher voltages increase the kinetic energy of ions, leading to more energetic collisions and fragmentation.[3] Systematically decrease the voltage in small increments (e.g., 5-10 V) while monitoring the intensity of the precursor ion and the fragment ion.

  • Optimize Ion Source Temperature: Lowering the source temperature can reduce thermal degradation. Be aware that excessively low temperatures may lead to inefficient desolvation and reduced signal intensity.

  • Adjust Gas Flow Rates: Optimize sheath and auxiliary gas flow rates. While their primary role is in desolvation, improper settings can sometimes contribute to fragmentation.

  • Promote Stable Adduct Formation: Cholesteryl esters have poor proton affinity. Promoting the formation of more stable adducts, such as sodiated ([M+Na]+) or lithiated ([M+Li]+) ions, can lead to less fragmentation compared to ammoniated adducts.[11] This can be achieved by adding small amounts of sodium or lithium salts to the mobile phase.

Issue 2: Poor signal intensity for cholesteryl ester precursor ions.

Low signal intensity can be due to inefficient ionization or excessive fragmentation.

Solutions:

  • Choice of Ionization Technique:

    • Electrospray Ionization (ESI): Generally considered a "softer" ionization technique and is often preferred for minimizing fragmentation of thermally labile molecules.[12] ESI is effective at ionizing a wide range of CEs, typically as sodium or ammonium adducts.[1][6]

    • Atmospheric Pressure Chemical Ionization (APCI): Can be more efficient for nonpolar molecules like CEs.[6] However, it can also be more energetic and may lead to more fragmentation.[5] If using APCI, careful optimization of source parameters is crucial.

  • Mobile Phase Composition:

    • Adduct Formation: As mentioned previously, the addition of salts can enhance ionization efficiency and stability. Ammonium acetate (B1210297) is commonly used to promote the formation of [M+NH4]+ adducts, which show a characteristic neutral loss of the fatty acid upon CID.[8][9] For reduced in-source fragmentation, consider using sodium or lithium salts to form [M+Na]+ or [M+Li]+ adducts.[11]

    • Solvent System: Ensure your solvent system is compatible with the chosen ionization technique and promotes efficient ionization. For reversed-phase chromatography, typical mobile phases include mixtures of methanol, acetonitrile, and isopropanol (B130326) with a small amount of an additive like ammonium formate (B1220265) or acetate.

Issue 3: Inconsistent fragmentation patterns across different runs.

This can be due to instrument contamination or fluctuating source conditions.

Solutions:

  • Instrument Cleaning and Calibration: Ensure the ion source, transfer optics, and mass analyzer are clean and properly calibrated. Contaminants can affect the stability of the spray and the energy of the ions.

  • Mobile Phase Preparation: Prepare fresh mobile phases for each run to avoid degradation and contamination.

  • System Equilibration: Allow the LC-MS system to equilibrate thoroughly before starting your analytical run to ensure stable source conditions.

Data and Experimental Protocols

Table 1: Effect of Ion Source Parameters on Cholesteryl Ester (CE 18:2) In-Source Fragmentation on an Orbitrap Fusion Lumos
Funnel RF Level (%)Ion Transfer Temperature (°C)In-Source Fragmentation (%)
15175~10
30250~30
50350>80

Data adapted from a study on lipid in-source fragmentation.[1] The percentage of fragmentation was estimated based on the relative intensity of the fragment ion to the precursor ion.

Table 2: Comparison of Ionization Techniques for Cholesteryl Ester Analysis
Ionization TechniqueTypical AdductsPrecursor Ion IntensityFragmentationBest For
ESI [M+Na]+, [M+NH4]+StrongGenerally lowerBroad range of CEs, minimizing fragmentation.[1][6]
APCI [M+H]+WeakCan be higherNonpolar molecules, but requires careful optimization.[1][5][6]
Experimental Protocol: Optimization of ESI Source Parameters for Minimal Fragmentation

This protocol provides a general framework for optimizing ESI source parameters on a quadrupole-Orbitrap mass spectrometer.

1. Sample Preparation:

  • Prepare a standard solution of a representative cholesteryl ester (e.g., CE 18:2) at a concentration of approximately 1 µM in a typical mobile phase, such as isopropanol/acetonitrile/water (60:35:5 v/v/v) with 0.1% formic acid and 0.5 mM ammonium formate.[1]

2. Initial Instrument Settings (Direct Infusion):

  • Flow Rate: 3 µL/min
  • Spray Voltage: 3.5 - 4.0 kV
  • Sheath Gas: 5-10 (arbitrary units)
  • Auxiliary Gas: 1-5 (arbitrary units)
  • Ion Transfer Tube/Capillary Temperature: 250 °C
  • Funnel RF Level: Start at a low value (e.g., 20%)
  • Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V)

3. Optimization Workflow:

cluster_infusion Direct Infusion Setup cluster_optimization Parameter Optimization Loop cluster_verification Verification start Start Optimization infuse_std Infuse CE Standard start->infuse_std initial_params Set Initial Low-Energy Parameters infuse_std->initial_params vary_voltage Systematically Decrease Cone/Fragmentor Voltage monitor_signal Monitor [M+NH4]+ and m/z 369 vary_voltage->monitor_signal find_optimal_voltage Identify Voltage with Max Precursor and Min Fragment monitor_signal->find_optimal_voltage find_optimal_temp Identify Optimal Temperature monitor_signal->find_optimal_temp vary_temp Vary Ion Transfer Temperature find_optimal_voltage->vary_temp vary_temp->monitor_signal analyze_sample Analyze Biological Sample with Optimized Method find_optimal_temp->analyze_sample confirm_reduction Confirm Reduction in In-Source Fragmentation analyze_sample->confirm_reduction end Optimized Method confirm_reduction->end

Workflow for Optimizing ESI Parameters.

4. Final Method:

  • Once the optimal parameters are determined, use these settings for the analysis of your biological samples.

This systematic approach will help you develop a robust method for cholesteryl ester analysis with minimized in-source fragmentation, leading to more accurate and reliable results.

References

Technical Support Center: Adjusting pH for Optimal Butyrate Release from Tributyrin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing butyrate (B1204436) release from tributyrin (B1683025) in vitro by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is tributyrin and why is it used as a source of butyrate?

Tributyrin is a triglyceride prodrug of butyrate, consisting of three butyrate molecules esterified to a glycerol (B35011) backbone. It serves as a more stable and bioavailable precursor to butyrate. Direct administration of butyrate salts is often inefficient as they are rapidly absorbed and metabolized in the upper gastrointestinal tract, limiting their delivery to the distal gut. Tributyrin, however, is hydrolyzed by lipases, enzymes found in the gastrointestinal tract and within cells, to release butyrate in a more sustained manner.[1][2][3]

Q2: How does pH influence the release of butyrate from tributyrin in vitro?

The release of butyrate from tributyrin is an enzymatic process catalyzed by lipases. Like most enzymes, lipase (B570770) activity is highly dependent on pH.[4] The optimal pH for tributyrin hydrolysis varies depending on the specific lipase being used. For instance, pancreatic lipase, often used in simulated intestinal fluid, exhibits optimal activity in a neutral to slightly alkaline pH range (typically pH 7.0-8.0).[5] Conversely, gastric lipase is more active in the acidic environment of the stomach (around pH 5.5-6.0).[6] Therefore, adjusting the pH of your in vitro system to match the optimal pH of the lipase you are using is critical for maximizing butyrate release.

Q3: What is the expected butyrate release from tributyrin in simulated gastrointestinal conditions?

In vitro digestion models simulating the gastrointestinal tract have shown that butyrate release from tributyrin is minimal in the acidic conditions of the stomach. Studies have reported less than 5% butyrate release during the gastric phase. However, upon entering the simulated small intestine with a more neutral to alkaline pH and the presence of pancreatic lipase, a significant increase in hydrolysis is observed, with approximately 75% of the total butyrate being released.[7][8]

Data Presentation

The following table summarizes the quantitative data on butyrate release from tributyrin in a simulated in vitro digestion model.

Gastrointestinal StageTypical pH RangeEnzyme PresentButyrate Release from Tributyrin (% of total)
Gastric1.5 - 3.5Gastric Lipase< 5%
Small Intestinal6.0 - 7.5Pancreatic Lipase~75%

Data synthesized from in vitro digestion studies.[7][8]

Troubleshooting Guides

Issue 1: Low Butyrate Yield in the Intestinal Phase

  • Possible Cause: Suboptimal pH for Pancreatic Lipase Activity.

    • Troubleshooting Tip: Verify the pH of your simulated intestinal fluid. Pancreatic lipase activity is significantly reduced in acidic conditions. A rapid release of butyric acid can cause a drop in pH, inhibiting further enzyme activity.[9] Ensure your buffer system is robust enough to maintain a pH between 7.0 and 8.0. Consider using a pH-stat system to automatically titrate and maintain a constant pH.[6][10][11]

  • Possible Cause: Insufficient Lipase Concentration or Activity.

    • Troubleshooting Tip: Increase the concentration of pancreatic lipase (pancreatin) in your assay. Ensure that the lipase used is of high quality and has not lost activity due to improper storage. Perform a lipase activity assay to confirm its efficacy.

  • Possible Cause: Inadequate Emulsification of Tributyrin.

    • Troubleshooting Tip: Lipase activity occurs at the oil-water interface. Poor emulsification of the oily tributyrin in the aqueous buffer will limit the surface area available for the enzyme to act upon. Ensure adequate mixing or sonication to create a stable emulsion. The inclusion of bile salts in the simulated intestinal fluid can also aid in emulsification.

Issue 2: High Variability in Butyrate Release Between Replicates

  • Possible Cause: Inconsistent pH Across Samples.

    • Troubleshooting Tip: Calibrate your pH meter before each experiment and ensure that the pH of each replicate is accurately adjusted. Small variations in pH can lead to significant differences in enzyme activity.

  • Possible Cause: Non-homogenous Sampling.

    • Troubleshooting Tip: Tributyrin and the released butyrate may not be evenly distributed in the reaction vessel. Ensure the reaction mixture is well-mixed before taking a sample for analysis.

Issue 3: Unexpectedly High Butyrate Release in the Gastric Phase

  • Possible Cause: Presence of Non-Gastric Lipase Contamination.

    • Troubleshooting Tip: Ensure that the pepsin or other components of your simulated gastric fluid are not contaminated with other lipases. Use high-purity reagents.

  • Possible Cause: Chemical Hydrolysis.

    • Troubleshooting Tip: While enzymatic hydrolysis is the primary mechanism, prolonged incubation at certain temperatures and pH values could lead to a low level of chemical hydrolysis. Include a control sample without any enzyme to quantify non-enzymatic butyrate release.

Experimental Protocols

In Vitro Digestion Model for Tributyrin Hydrolysis

This protocol simulates the digestion of tributyrin in the stomach and small intestine.

Materials:

  • Tributyrin

  • Simulated Gastric Fluid (SGF): 0.1 N HCl containing pepsin (e.g., 3.2 mg/mL), pH adjusted to 2.0.

  • Simulated Intestinal Fluid (SIF): Phosphate (B84403) buffer (e.g., 50 mM) containing pancreatin (B1164899) (e.g., 10 mg/mL) and bile salts (e.g., 5 mM), pH adjusted to 7.5.

  • pH meter

  • Incubator shaker (37°C)

  • Centrifuge

  • Reagents for butyrate quantification (e.g., by HPLC or GC).

Procedure:

  • Gastric Phase: a. Add a known amount of tributyrin to a vessel containing SGF. b. Incubate at 37°C with constant shaking for 1-2 hours. c. At the end of the incubation, take an aliquot for butyrate analysis.

  • Intestinal Phase: a. Adjust the pH of the gastric digest to 7.5 by adding a suitable buffer or base. b. Add SIF to the mixture. c. Incubate at 37°C with constant shaking for 2-3 hours. d. Take aliquots at different time points for butyrate analysis.

  • Sample Processing and Analysis: a. Stop the enzymatic reaction (e.g., by heat inactivation or addition of a chemical inhibitor). b. Centrifuge the samples to separate any solids. c. Analyze the supernatant for butyrate concentration using a validated method like HPLC or GC.

pH-Stat Titration Assay for Lipase Activity on Tributyrin

This method measures the rate of tributyrin hydrolysis by quantifying the release of butyric acid through titration with a base to maintain a constant pH.

Materials:

  • pH-stat system (including a titrator, pH electrode, and reaction vessel)

  • Tributyrin

  • Lipase solution (e.g., pancreatic lipase)

  • 0.1 M NaOH solution

  • Reaction buffer (e.g., 25 mM phosphate buffer), pH adjusted to the desired value (e.g., 7.5).

  • Thermostatic water bath (40°C).

Procedure:

  • Set up the pH-stat system and calibrate the pH electrode.

  • Add the reaction buffer and tributyrin to the reaction vessel, maintained at 40°C.

  • Stir the mixture for a few minutes to allow for temperature equilibration and emulsification.

  • Adjust the pH to the desired setpoint (e.g., 7.5) using the titrator.

  • Initiate the reaction by adding a known amount of the lipase solution.

  • The pH-stat will automatically add NaOH to the vessel to neutralize the released butyric acid and maintain the constant pH.

  • Record the volume of NaOH consumed over time.

  • Calculate the lipase activity based on the rate of NaOH consumption, where 1 µmol of NaOH consumed per minute corresponds to 1 unit (U) of lipase activity.[10]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Prepare SGF (pH 2.0)\n with Pepsin Prepare SGF (pH 2.0) with Pepsin Add Tributyrin to SGF Add Tributyrin to SGF Prepare SIF (pH 7.5)\n with Pancreatin & Bile Salts Prepare SIF (pH 7.5) with Pancreatin & Bile Salts Add SIF Add SIF Incubate (37°C, 1-2h) Incubate (37°C, 1-2h) Add Tributyrin to SGF->Incubate (37°C, 1-2h) Sample for Butyrate Analysis (Gastric) Sample for Butyrate Analysis (Gastric) Incubate (37°C, 1-2h)->Sample for Butyrate Analysis (Gastric) Adjust pH to 7.5 Adjust pH to 7.5 Sample for Butyrate Analysis (Gastric)->Adjust pH to 7.5 Adjust pH to 7.5->Add SIF Incubate (37°C, 2-3h) Incubate (37°C, 2-3h) Add SIF->Incubate (37°C, 2-3h) Sample for Butyrate Analysis (Intestinal) Sample for Butyrate Analysis (Intestinal) Incubate (37°C, 2-3h)->Sample for Butyrate Analysis (Intestinal) Stop Reaction Stop Reaction Sample for Butyrate Analysis (Intestinal)->Stop Reaction Quantify Butyrate\n (HPLC/GC) Quantify Butyrate (HPLC/GC) Stop Reaction->Quantify Butyrate\n (HPLC/GC)

Caption: Experimental workflow for in vitro digestion of tributyrin.

Butyrate_Signaling_Pathway cluster_cell Intestinal Epithelial Cell Butyrate Butyrate MCT1 MCT1/SMCT1 (Transporter) Butyrate->MCT1 Uptake HDAC HDAC (Histone Deacetylase) Butyrate->HDAC Inhibition MCT1->Butyrate Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Barrier Enhanced Barrier Function GeneExpression->Barrier AntiInflammatory Anti-inflammatory Effects GeneExpression->AntiInflammatory

Caption: Simplified signaling pathway of butyrate in intestinal epithelial cells.

Troubleshooting_Logic Start Low Butyrate Yield? CheckpH Is pH optimal (7.0-8.0)? Start->CheckpH CheckLipase Is lipase concentration and activity sufficient? CheckpH->CheckLipase Yes AdjustpH Adjust pH and use a robust buffer system. CheckpH->AdjustpH No CheckEmulsion Is tributyrin well-emulsified? CheckLipase->CheckEmulsion Yes IncreaseLipase Increase lipase concentration or use a new batch. CheckLipase->IncreaseLipase No ImproveEmulsion Improve mixing and/or add bile salts. CheckEmulsion->ImproveEmulsion No ReEvaluate Re-evaluate experiment. CheckEmulsion->ReEvaluate Yes AdjustpH->ReEvaluate IncreaseLipase->ReEvaluate ImproveEmulsion->ReEvaluate

Caption: Troubleshooting flowchart for low butyrate yield.

References

Technical Support Center: Optimizing Tangential Flow Filtration for Washing Cholesteryl Butyrate (Cholbut) SLN Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cholesteryl Butyrate (B1204436) (Cholbut) Solid Lipid Nanoparticle (SLN) dispersions using Tangential Flow Filtration (TFF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to streamline the optimization of their TFF washing processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of using Tangential Flow Filtration (TFF) for Cholbut SLN dispersions?

A1: The primary goal of using TFF for Cholbut SLN dispersions is to wash the nanoparticles, which involves removing unencapsulated drug, residual solvents (like ethanol), and other process-related impurities from the SLN suspension.[1][2][3] This is typically achieved through a process called diafiltration, which is a form of buffer exchange.[4][5] TFF can also be used to concentrate the final SLN dispersion to a desired target concentration.[6]

Q2: What are the critical process parameters to consider when optimizing TFF for Cholbut SLN washing?

A2: The critical process parameters for optimizing TFF include Transmembrane Pressure (TMP), Crossflow Rate (CFF), membrane selection (material and molecular weight cut-off), and the number of diafiltration volumes (DVs).[6][7][8] These parameters collectively influence the efficiency of impurity removal, processing time, and the stability of the Cholbut SLNs.

Q3: How do I select an appropriate TFF membrane for washing Cholbut SLN dispersions?

A3: Membrane selection is crucial for successful TFF. For Cholbut SLNs, which typically have a size around 80 nm, a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the nanoparticles is required to ensure their retention.[2] A common choice for lipid-based nanoparticles is a regenerated cellulose (B213188) (RC) membrane due to its low protein binding and fouling characteristics.[1][9] A starting point for Cholbut SLN washing is a 100,000 Da (100 kDa) MWCO RC membrane.[2] Polyethersulfone (PES) membranes are also used, but RC membranes often exhibit lower fouling with lipid-based nanoparticles.[1][9]

Q4: What is the difference between concentration and diafiltration in the context of TFF?

A4: Concentration involves reducing the volume of the SLN dispersion by removing the solvent through the membrane, thereby increasing the concentration of the Cholbut SLNs.[10] Diafiltration, or buffer exchange, is the process of washing the SLNs by adding a fresh buffer to the retentate at the same rate as the filtrate is being removed.[4][5][10] This process effectively removes impurities while maintaining a constant SLN concentration. For washing Cholbut SLNs, a series of diafiltration volumes are typically performed.

Q5: How many diafiltration volumes (DVs) are generally required for effective washing of SLN dispersions?

A5: The number of diafiltration volumes required depends on the initial purity of the SLN dispersion and the desired final purity. Typically, performing 5 to 7 diafiltration volumes can reduce the concentration of small molecule impurities by approximately 99% to 99.9%.[4] For some nanoparticle systems, as many as 12 diafiltration cycles may be necessary to effectively remove non-entrapped material.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Permeate Flux 1. Membrane Fouling: Accumulation of SLNs or other components on the membrane surface.[1][6][12] 2. Concentration Polarization: High concentration of retained molecules at the membrane surface.[9][13] 3. Inappropriate TMP: Transmembrane pressure may be too high, causing compaction of the gel layer.[14]1. Optimize Crossflow Rate: Increase the crossflow rate to enhance the sweeping action across the membrane surface.[5][8] 2. Adjust TMP: Lower the TMP to reduce the driving force for fouling.[13] 3. Membrane Cleaning: If fouling is severe, a proper cleaning protocol for the membrane may be necessary.
High Transmembrane Pressure (TMP) 1. High Retentate Viscosity: The SLN dispersion may be too concentrated. 2. Membrane Fouling: Blockage of membrane pores.[1][6] 3. High Crossflow Rate: Increased flow can lead to a larger pressure drop across the system.[14]1. Dilute the Feed: If possible, dilute the SLN dispersion to reduce viscosity. 2. Lower the Crossflow Rate: Decrease the crossflow rate to reduce the pressure drop.[14] 3. Check for Blockages: Ensure there are no kinks or obstructions in the tubing.
Loss of Cholbut SLNs in the Permeate 1. Inappropriate MWCO: The membrane's molecular weight cut-off is too large. 2. Membrane Integrity Issue: The membrane may be damaged or not properly sealed.1. Select a Smaller MWCO Membrane: Choose a membrane with a MWCO that is 3 to 6 times smaller than the molecular weight of the molecules to be retained.[5] 2. Perform an Integrity Test: Check the membrane and seals for any leaks or damage before use.
SLN Aggregation or Instability 1. Excessive Shear Stress: High crossflow rates can induce shear that may destabilize the SLNs.[8][15] 2. Incompatible Buffer: The diafiltration buffer may be causing changes in zeta potential, leading to aggregation.[16][17]1. Reduce Crossflow Rate: Operate at a lower crossflow rate to minimize shear stress.[8] 2. Optimize Diafiltration Buffer: Ensure the buffer has an appropriate pH and ionic strength to maintain SLN stability.[16][17]

Experimental Protocols

Protocol 1: General TFF Setup and Equilibration
  • System Assembly: Assemble the TFF system, including the pump, tubing, pressure gauges, retentate and permeate lines, and the appropriate TFF cassette or hollow fiber module.[5]

  • Membrane Installation: Install the selected regenerated cellulose membrane (e.g., 100 kDa MWCO) into the TFF holder, ensuring a proper seal.

  • System Flush: Flush the entire system with purified water to remove any storage agents from the membrane and tubing.

  • Buffer Equilibration: Equilibrate the system by circulating the chosen diafiltration buffer through the setup until the permeate and retentate have the same pH and conductivity.

Protocol 2: Diafiltration for Washing Cholbut SLN Dispersion
  • Loading the Dispersion: Load the Cholbut SLN dispersion into the feed reservoir.

  • Initiating Crossflow: Start the pump to establish the desired crossflow rate.

  • Setting TMP: Adjust the retentate valve to achieve the target Transmembrane Pressure (TMP). A low TMP (e.g., ≤ 5 psi) is often a good starting point for lipid nanoparticles to minimize fouling.[9]

  • Constant Volume Diafiltration: Begin adding the diafiltration buffer to the feed reservoir at the same rate as the permeate is being collected. This maintains a constant volume in the reservoir.[4]

  • Perform Diafiltration Cycles: Continue the diafiltration process for the predetermined number of diafiltration volumes (e.g., 5-7 DVs).

  • Monitoring: Throughout the process, monitor the TMP and permeate flux. A significant drop in flux may indicate membrane fouling.

  • Final Concentration (Optional): After washing, if a more concentrated dispersion is required, stop adding the diafiltration buffer and allow the system to concentrate the SLN dispersion to the target volume.

  • Product Recovery: Once the process is complete, stop the pump and recover the purified and concentrated Cholbut SLN dispersion from the retentate line and reservoir.

Data Presentation

Table 1: Key TFF Parameters for Cholbut SLN Washing

ParameterRecommended Starting RangeRationale
Membrane Type Regenerated Cellulose (RC)Low protein/lipid binding, reduced fouling potential.[1][9]
Molecular Weight Cut-Off (MWCO) 100 kDaTo effectively retain Cholbut SLNs (approx. 80 nm) while allowing smaller impurities to pass through.[2]
Transmembrane Pressure (TMP) 3 - 10 psiLower TMP minimizes membrane fouling and potential shear-induced damage to SLNs.[9][18]
Crossflow Rate (CFF) 3 - 7 L/min/m²Balances effective sweeping of the membrane surface with minimizing shear stress on the nanoparticles.[1]
Diafiltration Volumes (DVs) 5 - 7Sufficient to achieve >99% removal of small molecule impurities.[4]

Visualizations

TFF_Workflow cluster_prep Preparation cluster_process TFF Process cluster_recovery Recovery start Start setup Assemble and Equilibrate TFF System start->setup load Load Cholbut SLN Dispersion setup->load diafiltration Perform Constant Volume Diafiltration (5-7 DVs) load->diafiltration monitoring Monitor TMP and Permeate Flux diafiltration->monitoring concentration Concentrate SLN (Optional) monitoring->concentration recover Recover Purified Cholbut SLN Dispersion concentration->recover end End recover->end

Caption: Experimental workflow for washing Cholbut SLN dispersion using TFF.

Troubleshooting_Logic issue Low Permeate Flux? cause1 Check for Membrane Fouling issue->cause1 Yes cause2 Is TMP Too High? cause1->cause2 solution1 Increase Crossflow Rate cause1->solution1 solution2 Lower TMP cause2->solution2 Yes solution3 Clean/Replace Membrane cause2->solution3 No

Caption: Troubleshooting logic for low permeate flux during TFF of Cholbut SLNs.

References

Technical Support Center: Troubleshooting Fluorescence Assays for Cholesteryl Butyrate Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering high background in fluorescence-based cholesteryl butyrate (B1204436) uptake assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in a cholesteryl butyrate uptake assay?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, and collagen, or from components in the culture medium such as phenol (B47542) red and serum.[1]

  • Non-specific Binding: The fluorescent this compound analog may bind non-specifically to the cell surface, extracellular matrix, or plasticware.

  • Excess Probe: Residual, unbound fluorescent probe in the assay well after incubation contributes to background signal.[2]

  • Instrumental Noise: Background signal can be generated by the fluorescence reader or microscope itself, including detector noise and light source instability.[2]

Q2: Which fluorescent analog is best for this compound uptake studies?

Commonly used fluorescent lipid analogs include those tagged with BODIPY (boron-dipyrromethene) or NBD (nitrobenzoxadiazole).

  • BODIPY-cholesteryl esters are often preferred due to their high fluorescence quantum yield, photostability, and relatively low environmental sensitivity.[3]

  • NBD-cholesteryl esters are also used and can be valuable, but their fluorescence is more sensitive to the local environment, which can be a confounding factor.[3]

The choice of analog should be empirically validated for your specific cell type and experimental conditions.

Q3: How can I confirm that the signal I'm measuring is specific uptake and not just background?

To validate the specificity of your signal, include the following controls:

  • Unlabeled Cells: Measure the fluorescence of cells that have not been incubated with the fluorescent probe to determine the level of cellular autofluorescence.

  • No-Cell Control: Measure the fluorescence of wells containing only the assay medium and the fluorescent probe to quantify background from the medium and plasticware.

  • Cold Temperature Control: Perform the uptake assay at 4°C. At this temperature, active transport processes are significantly inhibited, so any remaining signal is likely due to non-specific binding or passive diffusion.

  • Competitive Inhibition: Co-incubate cells with the fluorescent probe and a high concentration of unlabeled this compound. A significant decrease in the fluorescent signal indicates specific uptake.

Troubleshooting High Background Fluorescence

High background can obscure the true signal from this compound uptake, leading to a low signal-to-noise ratio and inaccurate quantification. The following sections provide systematic troubleshooting strategies.

Problem 1: High Background Across All Wells (Including Controls)

This issue often points to problems with the assay components or general washing procedures.

Troubleshooting Steps & Quantitative Impact

Troubleshooting StepParameter ModifiedExample ChangeExpected Improvement in Signal-to-Background Ratio (S/B)
Optimize Probe Concentration BODIPY-Cholesteryl Butyrate ConcentrationDecrease from 10 µM to 2 µM2 to 5-fold increase
Increase Wash Steps Number of WashesIncrease from 2 to 4 washes with PBS1.5 to 3-fold increase
Modify Wash Buffer Wash Buffer CompositionAdd 0.1% BSA to PBS wash buffer1.2 to 2-fold increase
Use Phenol Red-Free Medium Assay MediumSwitch from standard DMEM to phenol red-free DMEMUp to 1.5-fold increase
Reduce Serum Concentration Serum Percentage in Assay MediumDecrease from 10% FBS to 2% FBS or serum-free medium1.5 to 4-fold increase

Note: The expected improvements are illustrative and will vary depending on the cell type, specific assay conditions, and initial background levels.

Problem 2: High Background Signal in "Cells Only" Lanes

This indicates a significant contribution from cellular autofluorescence.

Troubleshooting Steps & Quantitative Impact

Troubleshooting StepParameter ModifiedExample ChangeExpected Improvement in Signal-to-Background Ratio (S/B)
Spectral Unmixing Image/Data AnalysisApply computational correction to subtract autofluorescence spectrum2 to 10-fold increase (highly dependent on software and spectral overlap)
Use a Red-Shifted Fluorophore Fluorescent ProbeSwitch from a green-emitting (e.g., BODIPY FL) to a red-emitting analog2 to 6-fold increase
Background Subtraction Image/Data AnalysisSubtract the average fluorescence intensity of unstained control cells1.5 to 5-fold increase
Experimental Workflow for Troubleshooting High Background

The following diagram illustrates a logical workflow for diagnosing and mitigating high background fluorescence.

Troubleshooting_Workflow start High Background Observed q1 Is background high in no-cell controls? start->q1 sub_workflow1 Troubleshoot Assay Components & Washing q1->sub_workflow1 Yes q2 Is background high in 'cells only' controls? q1->q2 No a1_yes Yes a1_no No step1_1 Optimize Probe Concentration sub_workflow1->step1_1 step1_2 Increase Wash Steps step1_1->step1_2 step1_3 Use Phenol Red-Free/Low-Serum Medium step1_2->step1_3 step1_3->q2 sub_workflow2 Address Autofluorescence q2->sub_workflow2 Yes q3 Is signal low in positive controls? q2->q3 No a2_yes Yes a2_no No step2_1 Use Spectral Unmixing sub_workflow2->step2_1 step2_2 Switch to Red-Shifted Probe step2_1->step2_2 step2_3 Perform Background Subtraction step2_2->step2_3 step2_3->q3 sub_workflow3 Optimize Signal Detection q3->sub_workflow3 Yes end_node Optimized Assay q3->end_node No a3_yes Yes a3_no No step3_1 Increase Detector Gain/Exposure sub_workflow3->step3_1 step3_2 Check Filter Sets step3_1->step3_2 step3_2->end_node

A logical workflow for troubleshooting high background in fluorescence assays.

Experimental Protocols

Key Experiment: Cellular Uptake of BODIPY-Cholesteryl Butyrate

This protocol describes a plate reader-based assay to quantify the uptake of a fluorescent this compound analog.

Materials:

  • BODIPY-Cholesteryl Butyrate (or other fluorescent analog)

  • Cell line of interest (e.g., HeLa, HepG2)

  • Black, clear-bottom 96-well plates

  • Phenol red-free cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Lysis Buffer (e.g., RIPA buffer)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C, 5% CO2.

  • Preparation of Staining Solution: Prepare the BODIPY-cholesteryl butyrate staining solution in phenol red-free medium. The final concentration should be optimized (start with a range of 1-10 µM). If serum is required for cell health, use a low concentration (e.g., 1-2%).

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the staining solution to the experimental wells. Include control wells as described in the FAQs (e.g., staining solution without cells, cells with medium only).

    • Incubate for the desired time period (e.g., 1-4 hours) at 37°C. For a 4°C control, place the plate on ice during incubation.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 3-4 times with ice-cold PBS. For the final wash, consider using PBS supplemented with 0.1% BSA to help remove non-specifically bound probe.

  • Quantification:

    • Method A (Lysis):

      • Add lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

      • Transfer the lysate to a new black 96-well plate.

      • Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for the fluorophore (e.g., ~485/515 nm for BODIPY-FL).

    • Method B (Direct Measurement):

      • After the final wash, add 100 µL of PBS to each well.

      • Measure the fluorescence directly in the cell plate.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other readings.

    • Subtract the average fluorescence of the "cells only" (autofluorescence) control from the experimental wells.

    • The resulting fluorescence intensity is proportional to the amount of this compound uptake. Normalize to cell number or protein concentration if desired.

Signaling Pathways in Cholesteryl Ester Uptake

The uptake of cholesteryl esters is primarily mediated by scavenger receptors. Understanding these pathways can help in designing experiments and interpreting results.

Scavenger Receptor B1 (SR-B1) Mediated Uptake

SR-B1 is a key receptor for the selective uptake of cholesteryl esters from high-density lipoproteins (HDL).[4][5][6] The process does not involve the internalization of the entire lipoprotein particle.

SR_B1_Pathway cluster_membrane Plasma Membrane SRB1 SR-B1 PDZK1 PDZK1 SRB1->PDZK1 Interaction CE_uptake Selective Uptake of This compound SRB1->CE_uptake Signaling_Complex Signaling Complex Formation PDZK1->Signaling_Complex HDL HDL with This compound HDL->SRB1 Binding PI3K_Akt PI3K/Akt Pathway Signaling_Complex->PI3K_Akt Activation Cellular_Response Cellular Response (e.g., Steroidogenesis, Lipid Storage) PI3K_Akt->Cellular_Response

SR-B1 mediated selective uptake of cholesteryl esters.
CD36 Mediated Uptake

CD36 is another scavenger receptor that can mediate the uptake of various lipids, including oxidized LDL and fatty acids.[1][7] Its role in cholesteryl ester uptake often involves downstream signaling cascades that can influence cellular metabolism.

CD36_Pathway cluster_membrane Plasma Membrane CD36 CD36 Src_Kinase Src Family Kinases (Fyn, Lyn) CD36->Src_Kinase Recruitment & Activation Internalization Internalization of This compound CD36->Internalization Ligand Lipoprotein with This compound Ligand->CD36 Binding MAPK_Pathway MAPK Pathway (JNK, p38) Src_Kinase->MAPK_Pathway Activation Cellular_Response Inflammatory Response & Foam Cell Formation MAPK_Pathway->Cellular_Response Internalization->Cellular_Response

CD36 signaling pathway upon ligand binding.
NPC1L1 Mediated Uptake

Niemann-Pick C1-Like 1 (NPC1L1) is crucial for cholesterol absorption in the intestine and is the target of the drug ezetimibe (B1671841).[2][8][9] It mediates uptake via a clathrin-dependent endocytic pathway.

NPC1L1_Pathway cluster_membrane Plasma Membrane NPC1L1 NPC1L1 AP2 AP2 Complex NPC1L1->AP2 Interaction Endocytic_Vesicle Clathrin-Coated Vesicle NPC1L1->Endocytic_Vesicle Internalization Clathrin Clathrin Clathrin->Endocytic_Vesicle Formation AP2->Clathrin Recruitment Cholesterol This compound (in micelles) Cholesterol->NPC1L1 Binding Endosome Endosome Endocytic_Vesicle->Endosome Intracellular_Trafficking Intracellular Trafficking & Metabolism Endosome->Intracellular_Trafficking

References

Validation & Comparative

Cholesteryl Butyrate Eclipses Sodium Butyrate in Anticancer Efficacy, Experimental Data Reveals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data indicates that cholesteryl butyrate (B1204436), particularly when formulated as a solid lipid nanoparticle (SLN), demonstrates superior anticancer activity compared to sodium butyrate across a range of cancer models. This heightened efficacy is attributed to a distinct mechanism of action and an improved drug delivery profile that overcomes the pharmacological limitations of sodium butyrate.

Butyrate, a short-chain fatty acid, has long been recognized for its potential as a chemopreventive and therapeutic agent against cancer. It is known to induce apoptosis, inhibit cell proliferation, and promote differentiation in various cancer cells.[1][2][3] However, its clinical application has been hampered by a short half-life, requiring continuous high-dose administration to maintain therapeutic levels.[1][4] To address this, prodrugs such as cholesteryl butyrate have been developed.[4][5] This guide provides a detailed comparison of the anticancer effectiveness of this compound and its conventional salt form, sodium butyrate, supported by experimental findings.

Superior In Vitro Cytotoxicity of this compound

Experimental evidence consistently shows that this compound delivered via solid lipid nanoparticles (cholbut SLN) is more potent than sodium butyrate in inhibiting the growth of cancer cells.

In a comparative study using colon (HT29, HCT116, HCT15) and prostate (PC-3) cancer cell lines, cholbut SLN exhibited a more pronounced and rapid inhibition of cell viability in a concentration- and time-dependent manner.[1] For instance, after 72 hours of treatment, cholbut SLN achieved significant growth inhibition in all cell lines, whereas sodium butyrate was only notably effective against the HCT116 cell line at the highest concentrations.[1] The growth inhibition of HCT15, HT29, and PC-3 cells by sodium butyrate was minimal, reaching only 15%, 30%, and 20% respectively at 72 hours, while cholbut SLN was significantly more effective.[1]

Cell LineTreatmentConcentration (µM)Time (h)Growth Inhibition (%)Reference
HCT116Sodium Butyrate30048-72~45[1]
HCT116Cholbut SLN50-30024-72Significantly higher than NaB[1]
HCT15Sodium Butyrate3007215[1]
HT29Sodium Butyrate3007230[1]
PC-3Sodium Butyrate3007220[1]
HT29, HCT15, PC-3Cholbut SLN50-30024-72Strikingly decreased viability[1]

Divergent Mechanisms of Action

The enhanced efficacy of this compound is linked to a different molecular mechanism compared to sodium butyrate. Sodium butyrate is a well-established histone deacetylase (HDAC) inhibitor.[1][2] Its anticancer effects are largely attributed to the hyperacetylation of histones, leading to changes in gene expression that promote cell cycle arrest and apoptosis.[6]

Conversely, the anticancer activity of cholbut SLN appears to be independent of HDAC inhibition.[1] Studies have shown that cholbut SLN is equally effective in cancer cell lines that are both sensitive (HCT116) and resistant (HT29) to HDAC inhibitors.[1] The primary mechanism identified for cholbut SLN involves the inhibition of the Akt signaling pathway, a crucial mediator of cell growth, proliferation, and survival in many cancers.[1][7]

Furthermore, cholbut SLN has demonstrated anti-metastatic potential by inhibiting the adhesion and migration of cancer cells.[2][8] This is achieved through the downregulation of ERK and p38 MAPK phosphorylation.[2][8]

Signaling_Pathways cluster_CB This compound (SLN) cluster_SB Sodium Butyrate CB This compound (SLN) Akt Akt CB->Akt inhibits ERK_p38 ERK / p38 CB->ERK_p38 inhibits Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Adhesion_Migration Cell Adhesion & Migration ERK_p38->Adhesion_Migration SB Sodium Butyrate HDAC HDAC SB->HDAC inhibits Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation deacetylates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis_Arrest Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis_Arrest

Figure 1. Contrasting signaling pathways of this compound and Sodium Butyrate.

Enhanced In Vivo Antitumor Effects

The advantages of this compound are also evident in in vivo studies. In a xenograft model using PC-3 prostate cancer cells in mice, treatment with cholbut SLN significantly delayed tumor growth.[7] In a separate model of metastasis, mice treated with cholbut SLN showed no lung metastases, in stark contrast to untreated controls.[7] These findings highlight the potential of cholbut SLN to not only inhibit primary tumor growth but also to prevent metastatic dissemination.

Pharmacokinetic Advantages of the Prodrug Formulation

The formulation of this compound as a solid lipid nanoparticle serves as an effective delivery system for the active butyrate molecule.[1] This prodrug approach overcomes the rapid metabolism of sodium butyrate, allowing for sustained therapeutic concentrations.[1][4] The nanoparticle formulation facilitates rapid internalization into tumor cells, potentially bypassing the monocarboxylate transporters responsible for butyrate uptake.[1] Cancer cells can downregulate these transporters as a resistance mechanism, a limitation that cholbut SLN may overcome.[1]

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Lines Cancer Cell Lines (e.g., HT29, HCT116, PC-3) Treatment Treat with This compound (SLN) vs. Sodium Butyrate Cell_Lines->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (Akt, ERK, p38) Treatment->Western_Blot Mice_Model SCID/Beige Mice Xenograft Model (e.g., PC-3 cells) Treatment_In_Vivo Administer Cholbut SLN Mice_Model->Treatment_In_Vivo Tumor_Growth Measure Tumor Growth Treatment_In_Vivo->Tumor_Growth Metastasis_Analysis Analyze Metastasis (Optical Imaging, Histology) Treatment_In_Vivo->Metastasis_Analysis

Figure 2. General experimental workflow for comparing butyrate compounds.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used in the comparative studies.

Cell Viability (MTT) Assay:

  • Cancer cells (e.g., HT29, HCT116, HCT15, PC-3) are seeded in 96-well plates.

  • After cell attachment, they are treated with varying concentrations (e.g., 50–300 μM) of cholbut SLN or sodium butyrate for different time points (24, 48, 72 hours).

  • At the end of the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

Western Blot Analysis for Signaling Proteins:

  • Cells are treated with the compounds as described above.

  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt, ERK, p38).

  • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Growth Study:

  • Immuno-compromised mice (e.g., SCID/Beige) are subcutaneously injected with cancer cells (e.g., PC-3).

  • Once tumors reach a palpable size (e.g., 2 mm in diameter), the mice are randomly assigned to treatment and control groups.

  • The treatment group receives regular administration of cholbut SLN (e.g., via intravenous injection).

  • Tumor dimensions are measured periodically with calipers, and tumor volume is calculated.

  • The study continues for a predetermined period, and the tumor growth rates between the treated and control groups are compared.

Conclusion

References

A Comparative Analysis of Cholesteryl Butyrate and Tributyrin as Butyrate Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butyrate (B1204436), a short-chain fatty acid produced by gut microbial fermentation of dietary fiber, is a promising therapeutic agent with potent anti-inflammatory and anti-cancer properties. However, its clinical application is hindered by its rapid metabolism, short half-life, and unpleasant odor. To overcome these limitations, various prodrugs have been developed to enhance the systemic delivery and therapeutic efficacy of butyrate. This guide provides a detailed comparative analysis of two prominent butyrate prodrugs: Cholesteryl butyrate, typically formulated in solid lipid nanoparticles (SLNs), and tributyrin (B1683025).

Executive Summary

Both this compound and tributyrin are effective prodrugs designed to deliver butyrate to target tissues while bypassing the challenges associated with direct butyrate administration. Tributyrin, a triglyceride of butyrate, is rapidly hydrolyzed by lipases in the gastrointestinal tract, leading to a swift release of butyrate. In contrast, this compound is a cholesterol ester formulated into solid lipid nanoparticles (SLNs) that are taken up by cells, leading to a more targeted intracellular release of butyrate. The choice between these two prodrugs will largely depend on the desired pharmacokinetic profile and the specific therapeutic application.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and available pharmacokinetic data for this compound SLNs and tributyrin.

Table 1: General Characteristics and Butyrate Release Mechanisms

FeatureThis compoundTributyrin
Prodrug Type Cholesterol EsterTriglyceride
Formulation Solid Lipid Nanoparticles (SLNs)Oily liquid, can be encapsulated
Butyrate Release Intracellular, via esterases following cellular uptake of SLNs[1]Primarily in the small intestine via pancreatic lipases[2]
Key Advantage Targeted intracellular delivery, potentially overcoming drug resistance mechanisms[3]Rapid absorption and systemic distribution of butyrate

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound SLNsTributyrin
Cmax (Maximum Plasma Concentration) Data not available. Formulation as SLNs is reported to increase peak plasma concentration compared to sodium butyrate.[1]0.91 ± 1.65 µg/mL (from a human study with a 786 mg butyric acid equivalent dose)
Tmax (Time to Maximum Plasma Concentration) Data not available.51.5 ± 21.7 min (from a human study)
AUC (Area Under the Curve) Data not available. Formulation as SLNs is reported to increase the area under the concentration-time curve compared to sodium butyrate.[1]108 ± 190 µg/mL/min (from a human study, 0-210 min)
Half-life Reported to be increased compared to sodium butyrate due to SLN formulation.[1]Butyrate itself has a very short half-life of less than 10 minutes in plasma.[4]

Metabolic Pathways and Delivery Mechanisms

The distinct chemical structures of this compound and tributyrin dictate their different metabolic fates and mechanisms of butyrate delivery.

cluster_0 This compound (SLN) cluster_1 Tributyrin CB_SLN This compound SLN Cell_Uptake Cellular Uptake CB_SLN->Cell_Uptake Endocytosis Intracellular_Release Intracellular Esterases Cell_Uptake->Intracellular_Release Butyrate_CB Butyrate Intracellular_Release->Butyrate_CB Cholesterol Cholesterol Intracellular_Release->Cholesterol Tributyrin Tributyrin GI_Lipases Pancreatic Lipases (Small Intestine) Tributyrin->GI_Lipases Oral Administration Butyrate_TB Butyrate (3 molecules) GI_Lipases->Butyrate_TB Glycerol Glycerol GI_Lipases->Glycerol

Caption: Metabolic pathways of this compound SLN and Tributyrin.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the comparison.

In Vitro Butyrate Release Assay

This protocol is designed to simulate the enzymatic release of butyrate from its prodrugs in the gastrointestinal tract.

  • Materials: Simulated Gastric Fluid (SGF) with pepsin (pH 1.2), Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) (pH 6.8), the butyrate prodrug (tributyrin or this compound SLNs), and a pH-stat autotitrator.

  • Gastric Phase Simulation: The prodrug is incubated in SGF at 37°C with gentle agitation for a specified period (e.g., 1-2 hours). Samples are taken at intervals to quantify butyrate release.

  • Intestinal Phase Simulation: The pH of the mixture from the gastric phase is adjusted to 6.8, and SIF is added. The incubation continues at 37°C.

  • Quantification: The release of butyric acid is monitored by the pH-stat, which titrates the liberated acid with a standardized NaOH solution. The amount of NaOH consumed over time corresponds to the amount of butyrate released. Alternatively, samples can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Animal Pharmacokinetic Study

This protocol outlines a typical procedure for evaluating the in vivo pharmacokinetic profile of butyrate prodrugs.

  • Animal Model: A suitable animal model, such as mice or rats, is chosen. Animals are fasted overnight before the experiment.

  • Drug Administration: The butyrate prodrug is administered orally (gavage) or intravenously at a predetermined dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via a suitable method (e.g., tail vein or retro-orbital sinus).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Butyrate Quantification: Plasma butyrate concentrations are determined using a validated analytical method, typically GC-MS or LC-MS/MS, after appropriate sample preparation (e.g., protein precipitation and derivatization).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a butyrate prodrug.

Prodrug Butyrate Prodrug (this compound SLN or Tributyrin) InVitro In Vitro Studies Prodrug->InVitro InVivo In Vivo Animal Studies Prodrug->InVivo Stability Formulation Stability InVitro->Stability Release Butyrate Release Kinetics InVitro->Release CellCulture Cell Culture Efficacy (e.g., Anti-inflammatory, Anti-cancer) InVitro->CellCulture Stability->InVivo Release->InVivo CellCulture->InVivo PK Pharmacokinetics (Cmax, Tmax, AUC) InVivo->PK Efficacy Therapeutic Efficacy (Disease Model) InVivo->Efficacy Toxicity Toxicology Assessment InVivo->Toxicity Data Data Analysis & Comparison PK->Data Efficacy->Data Toxicity->Data

Caption: Preclinical evaluation workflow for butyrate prodrugs.

Conclusion

This compound, delivered via SLNs, and tributyrin represent two distinct and valuable strategies for overcoming the limitations of direct butyrate administration. Tributyrin offers a straightforward approach for achieving rapid systemic levels of butyrate. This compound SLNs, on the other hand, provide a sophisticated nanoparticle-based delivery system for targeted intracellular release, which may be particularly advantageous in applications such as cancer therapy where overcoming drug efflux pumps is crucial.[3]

The selection of an appropriate prodrug will depend on the specific therapeutic goal, the desired site of action, and the required pharmacokinetic profile. Further head-to-head comparative studies, particularly focusing on the quantitative pharmacokinetics of this compound SLNs, are warranted to provide a more definitive guide for researchers and drug developers in this promising field.

References

Validating the Anti-Inflammatory Effects of Cholesteryl Butyrate in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl butyrate (B1204436), a butyrate prodrug, is emerging as a promising therapeutic agent for inflammatory diseases. Butyrate, a short-chain fatty acid produced by gut microbiota, is well-documented for its anti-inflammatory properties. However, its clinical application is limited by its short half-life and unpleasant odor. Cholesteryl butyrate, particularly when formulated into solid lipid nanoparticles (SLNs), offers a novel delivery system to overcome these limitations and enhance its therapeutic efficacy.

This guide provides a comparative analysis of the anti-inflammatory effects of this compound versus its common alternative, sodium butyrate, in established mouse models of inflammation. We present supporting experimental data, detailed protocols, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in evaluating its potential.

Comparative Analysis of Anti-Inflammatory Effects in Mouse Models

The anti-inflammatory potential of this compound has been investigated in in vivo models, most notably in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. This model mimics the pathology of inflammatory bowel disease (IBD).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

In a key study, this compound was formulated as part of a solid lipid nanoparticle system combined with dexamethasone (B1670325) (DxCb-SLN) and its efficacy was compared to this compound (Cb) and dexamethasone (Dx) administered individually in a DSS-induced colitis mouse model. The study revealed a significant synergistic effect of the combined nanoformulation in mitigating inflammation.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from a study evaluating this compound solid lipid nanoparticles in a DSS-induced colitis mouse model. For comparison, data from a study using sodium butyrate in an atherosclerosis model is also included to provide a broader perspective on butyrate's anti-inflammatory effects.

Table 1: Comparison of this compound and Sodium Butyrate in Mouse Models of Inflammation

Parameter This compound (in DxCb-SLN) This compound (alone) Sodium Butyrate Mouse Model Key Findings Reference
Disease Activity Index (DAI) Significantly lower DAI compared to DSS groupNo significant reduction in DAINot ReportedDSS-Induced ColitisThe combined nanoformulation showed superior efficacy in reducing clinical signs of colitis.[1][2][1][2]
Plasma IL-1β (% of DSS control) 61.77% ± 3.19%91.40% ± 7.5%ReducedDSS-Induced Colitis / AtherosclerosisDxCb-SLN significantly reduced systemic IL-1β levels, indicating a potent anti-inflammatory effect.[1][2] Sodium butyrate also showed a reduction in pro-inflammatory cytokines in an atherosclerosis model.[3][1][2][3]
Plasma TNF-α (% of DSS control) 30.8% ± 8.9%71.1% ± 10.9%ReducedDSS-Induced Colitis / AtherosclerosisA marked reduction in TNF-α was observed with the DxCb-SLN treatment, significantly outperforming this compound alone.[1][2] Sodium butyrate also decreased TNF-α in atherosclerotic mice.[3][1][2][3]
Atherosclerotic Lesion Area Not ApplicableNot ApplicableSignificantly reducedAtherosclerosis (ApoE-/- mice)Oral administration of sodium butyrate for 14 weeks markedly reduced the development of atherosclerotic plaques.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

DSS-Induced Colitis Model with this compound Treatment
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Mice received 3% (w/v) Dextran Sulfate Sodium (DSS) in their drinking water for 7 days.

  • Treatment Groups:

    • Control group: Received regular drinking water.

    • DSS group: Received DSS in drinking water.

    • DxCb-SLN group: Received DSS and were treated with Dexamethasone this compound-solid lipid nanoparticles.

    • Cb group: Received DSS and were treated with this compound alone.

    • Dx group: Received DSS and were treated with Dexamethasone alone.

  • Drug Administration: Treatments were administered, presumably orally, though the exact route is not explicitly stated in the abstract.

  • Assessment:

    • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool.

    • Cytokine Analysis: Plasma levels of IL-1β and TNF-α were measured by ELISA 24 hours after the last drug treatment.[1][2]

Atherosclerosis Model with Sodium Butyrate Treatment
  • Animal Model: ApoE-/- mice on a high-fat diet.

  • Treatment: Mice were administered sodium butyrate (NaB) for 14 weeks.

  • Assessment:

    • Atherosclerotic Lesion Analysis: The extent of atherosclerotic lesions in the aorta was quantified.

    • Inflammatory Markers: Plasma and aortic levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-17A, TNF-α) and the anti-inflammatory cytokine IL-10 were measured.

    • Macrophage Polarization: The phenotype of macrophages within the atherosclerotic plaques was analyzed.[3]

Signaling Pathways

Butyrate exerts its anti-inflammatory effects through multiple signaling pathways. The diagram below illustrates the key mechanisms involved.

Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition GPRs G-Protein Coupled Receptors (GPR43, GPR109A) Butyrate->GPRs Activation NFkB_pathway NF-κB Signaling Pathway HDAC->NFkB_pathway Activation Anti_inflammatory_Effects Anti-inflammatory Effects HDAC->Anti_inflammatory_Effects Inhibition leads to GPRs->NFkB_pathway Inhibition GPRs->Anti_inflammatory_Effects Activation leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Upregulation Pro_inflammatory_Cytokines->Anti_inflammatory_Effects Reduction leads to

Caption: Anti-inflammatory signaling pathways of butyrate.

Experimental Workflow

The following diagram outlines the experimental workflow for the DSS-induced colitis mouse model used to validate the anti-inflammatory effects of this compound.

start Start: Acclimatization of C57BL/6 mice day0 Day 0: Induction of Colitis (3% DSS in drinking water) start->day0 treatment Treatment Administration (Daily for a specified period) day0->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding day0->monitoring groups Treatment Groups: - Control - DSS - DxCb-SLN - Cb alone - Dx alone treatment->groups day7 Day 7: End of DSS Administration endpoint Endpoint Analysis day7->endpoint monitoring->day7 dai_analysis DAI Calculation endpoint->dai_analysis cytokine_analysis Plasma Cytokine Measurement (IL-1β, TNF-α) endpoint->cytokine_analysis

Caption: Experimental workflow of the DSS-induced colitis model.

Conclusion

The available evidence from mouse models, particularly the DSS-induced colitis model, suggests that this compound, especially when delivered via solid lipid nanoparticles in combination with other anti-inflammatory agents like dexamethasone, holds significant promise as a potent anti-inflammatory therapeutic. The nanoformulation not only enhances the anti-inflammatory effects of butyrate but also demonstrates a synergistic action, leading to a more substantial reduction in inflammatory markers compared to the individual components. While more direct comparative studies between this compound and sodium butyrate in various inflammatory mouse models are warranted, the current findings strongly support the continued investigation and development of this compound formulations for the treatment of inflammatory conditions.

References

A Head-to-Head Comparison of Cholesteryl Butyrate Delivery Systems for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl butyrate (B1204436), a prodrug of the histone deacetylase inhibitor butyric acid, holds significant promise in anticancer and anti-inflammatory therapies. However, its clinical utility is hampered by a short half-life and unfavorable pharmacokinetic profile. To overcome these limitations, various drug delivery systems have been explored to enhance its therapeutic efficacy. This guide provides a detailed head-to-head comparison of different delivery systems for Cholesteryl butyrate, with a primary focus on Solid Lipid Nanoparticles (SLNs), for which the most extensive experimental data is available.

Executive Summary

Current research predominantly supports the use of Solid Lipid Nanoparticles (SLNs) for the delivery of this compound (Chol-but). Chol-but SLNs have demonstrated superior performance over free sodium butyrate in numerous in vitro and in vivo studies, exhibiting enhanced anticancer and anti-inflammatory effects. While other delivery platforms such as liposomes and micelles are theoretically applicable, there is a conspicuous lack of published research on their specific use for this compound, limiting a direct comparative analysis. This guide synthesizes the available data on Chol-but SLNs and provides a framework for evaluating potential alternative delivery strategies.

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the key characteristics and performance metrics of this compound delivery systems based on available literature.

Table 1: Physicochemical Properties of this compound Solid Lipid Nanoparticles (Chol-but SLNs)

ParameterReported Value(s)References
Average Diameter (nm) 70 - 200[1][2]
Polydispersity Index (PDI) 0.2 - 0.65[1]
Zeta Potential (mV) -28 to -49.5[1][2][3]
Morphology Spherical[1][4]

Table 2: In Vitro Efficacy of Chol-but SLNs vs. Sodium Butyrate (Na-but)

Cell LineAssayChol-but SLNsSodium Butyrate (Na-but)References
NIH-H460 (NSCLC) ProliferationComplete inhibition at 0.125 mM38% inhibition at 0.125 mM[5]
HT29, HCT15, HCT116 (Colon Cancer), PC-3 (Prostate Cancer) Viability & ProliferationSignificant decrease in a concentration- and time-dependent mannerWeaker inhibitory effect[3]
Jurkat, U937, HL-60 (Leukemia) Growth InhibitionComplete block of cell growth at 0.5 and 1.0 mMNo significant effect at the same concentrations[4]
Human Glioma Cells (U87, U373, Lipari, DF) Cytotoxicity (MTT)Significantly higher cytotoxicityLower cytotoxicity[6]
PC-3, HT29, HCT116 Cell MigrationInhibition of migration starting at 10 µMIneffective at any tested concentration[7]

Table 3: In Vivo Efficacy of Chol-but SLNs

Animal ModelTreatmentOutcomeReferences
PC-3 Xenografts in SCID/Beige Mice Chol-but SLNsSubstantial delay in tumor growth[3][8]
PC3-Luc Metastasis Model in SCID/Beige Mice Chol-but SLNsNo metastases observed in the lungs of treated mice[3][8]
DSS-induced Colitis in Mice Dexamethasone and this compound co-loaded SLNsSignificant relief and repair of colon inflammation[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature on this compound delivery systems.

Preparation of this compound Solid Lipid Nanoparticles (Chol-but SLNs) by Warm Microemulsion Method

This method is widely reported for the preparation of Chol-but SLNs.[1][3][7]

  • Preparation of the Lipid Phase: this compound and a suitable lipid excipient (e.g., Epikuron 200, which contains phosphatidylcholine) are melted together at a temperature above the melting point of the lipids (e.g., 85°C).

  • Preparation of the Aqueous Phase: A warm aqueous solution containing a surfactant (e.g., sodium taurocholate) and a co-surfactant (e.g., butanol) is prepared.

  • Formation of the Microemulsion: The warm aqueous phase is added to the melted lipid phase with continuous stirring to form a clear, thermodynamically stable oil-in-water microemulsion.

  • Dispersion and Nanoparticle Formation: The warm microemulsion is rapidly dispersed into cold water (e.g., 2-4°C) under magnetic stirring. This temperature gradient causes the lipid to solidify, forming the solid lipid nanoparticles.

  • Purification and Sterilization: The resulting SLN dispersion is washed to remove excess surfactants and other components, typically by dia-ultrafiltration. The final formulation can be sterilized by autoclaving or filtration.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound delivery system (e.g., Chol-but SLNs) and control formulations (e.g., free sodium butyrate, blank nanoparticles) for the desired time period (e.g., 24, 48, 72 hours).

  • Addition of MTT Reagent: After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of key signaling proteins.[3]

  • Protein Extraction: After treating cells with the delivery systems for the desired time, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system. The band intensities can be quantified to determine the relative levels of protein phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures relevant to the evaluation of this compound delivery systems.

experimental_workflow cluster_formulation Delivery System Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SLN Solid Lipid Nanoparticles (SLNs) Size Particle Size & PDI SLN->Size Lipo Liposomes Lipo->Size Micelle Micelles Micelle->Size Zeta Zeta Potential Morphology Morphology EE Encapsulation Efficiency CellLines Cancer Cell Lines EE->CellLines Viability Cell Viability (MTT Assay) CellLines->Viability Signaling Signaling Pathway Analysis (Western Blot) CellLines->Signaling Migration Cell Migration Assay CellLines->Migration AnimalModel Animal Models (e.g., Xenografts) Viability->AnimalModel Signaling->AnimalModel Migration->AnimalModel Efficacy Antitumor Efficacy AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity

Experimental workflow for evaluating this compound delivery systems.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Butyrate This compound (via Butyric Acid) Butyrate->Akt Inhibition

Simplified PI3K/Akt signaling pathway and the inhibitory role of this compound.

MAPK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (Cell Proliferation, Differentiation) ERK->TranscriptionFactors Activation Butyrate This compound (via Butyric Acid) Butyrate->ERK Inhibition

Simplified MAPK/ERK signaling pathway and the inhibitory role of this compound.

Discussion and Future Directions

The available evidence strongly indicates that Solid Lipid Nanoparticles are a highly effective delivery system for this compound, significantly enhancing its therapeutic potential compared to the free drug form. The prodrug nature of this compound encapsulated within SLNs allows for improved bioavailability and targeted delivery, leading to superior anticancer and anti-inflammatory outcomes in preclinical models.[1][4] The inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK appears to be a central mechanism of action for the enhanced efficacy of Chol-but SLNs.[3]

Despite the promising results with SLNs, the exploration of other nanocarriers for this compound remains an underexplored area. Liposomes, with their well-established clinical track record and ability to encapsulate both hydrophilic and hydrophobic drugs, could offer advantages in terms of biocompatibility and drug release profiles. Similarly, micelles, which are self-assembling nanosized colloidal particles, could be beneficial for solubilizing and delivering this compound.

Future research should focus on a direct, systematic comparison of this compound formulated in different delivery systems, including SLNs, liposomes, and micelles. Such studies should include comprehensive physicochemical characterization, in vitro evaluation in a panel of relevant cell lines, and in vivo assessment of pharmacokinetics, biodistribution, and therapeutic efficacy in appropriate animal models. This will enable a more complete understanding of the optimal delivery strategy for this promising therapeutic agent and pave the way for its clinical translation.

References

In Vivo Efficacy of Cholesteryl Butyrate Solid Lipid Nanoparticles Versus Free Butyric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Cholesteryl Butyrate (B1204436) Solid Lipid Nanoparticles (SLNs) and free butyric acid, supported by experimental data, for researchers, scientists, and drug development professionals.

The therapeutic potential of butyric acid, a short-chain fatty acid, in cancer treatment is well-documented, primarily attributed to its role as a histone deacetylase (HDAC) inhibitor, which can induce cell cycle arrest and apoptosis in tumor cells.[1][2] However, its clinical application is hampered by a short half-life due to rapid metabolism.[3] To overcome this limitation, novel delivery systems such as Cholesteryl Butyrate Solid Lipid Nanoparticles (SLNs) have been developed, encapsulating a prodrug of butyric acid to enhance its bioavailability and therapeutic efficacy. This guide provides a comparative overview of the in vivo efficacy of this compound SLNs and free butyric acid, focusing on their anti-tumor effects in prostate cancer models.

Comparative Efficacy in Prostate Cancer Xenograft Models

Direct in vivo comparative studies between this compound SLNs and free butyric acid are limited. However, by examining data from separate studies using similar prostate cancer xenograft models (PC-3 cell line), a comparative assessment can be made.

A key study on this compound SLNs demonstrated their potent anti-tumor activity in SCID/Beige mice with PC-3 cell xenografts.[1][3] Treatment with this compound SLNs significantly delayed tumor growth and prevented the formation of lung metastases.[1][3] In contrast, a study on free butyric acid (administered as sodium butyrate) and its prodrug tributyrin (B1683025) also showed significant tumor growth inhibition in a nude mouse xenograft model with PC-3 cells.[4]

Quantitative Comparison of In Vivo Anti-Tumor Effects
ParameterThis compound SLNsFree Butyric Acid (Sodium Butyrate) & Tributyrin
Animal Model SCID/Beige mice with PC-3 xenografts[1]Nude mice with PC-3 xenografts[4]
Treatment Regimen Intravenous injections[1]Subcutaneous injections[4]
Tumor Growth Inhibition Substantially delayed tumor growth compared to control.[1][3]Tumors in untreated animals were almost double the size after 4 weeks compared to treated groups.[4]
Effect on Metastasis No lung metastases observed in treated mice.[1][3]Not reported.
Cell Proliferation Marker (Ki-67) Not reported.Significantly lower percentage of Ki-67-positive nuclei in treated tumors.[4]
Apoptosis Not explicitly quantified in vivo, but pro-apoptotic effects observed in vitro.[1]Tributyrin-treated tumors showed 38% apoptotic nuclei in a chorioallantois membrane model.[4]

Note: The data presented is compiled from separate studies and not from a direct head-to-head comparison. Differences in experimental protocols, such as the mouse strain and route of administration, should be considered when interpreting these results.

Experimental Protocols

In Vivo Tumor Growth Study with this compound SLNs

This protocol is based on the methodology described by Minelli et al. (2013).[1]

1. Animal Model: Severe Combined Immunodeficient (SCID)/Beige mice were used. 2. Cell Line and Implantation: Human prostate cancer PC-3 cells were injected subcutaneously into the mice. 3. Treatment Group: When the tumor diameter reached 2 mm, mice were treated with this compound SLNs. 4. Control Group: A control group of mice received phosphate-buffered saline (PBS). 5. Administration: The route of administration was intravenous injection. 6. Outcome Measurement: Tumor dimensions were measured to assess tumor growth over time. 7. Metastasis Analysis: In a separate model, mice were injected intravenously with PC3-Luc cells (luciferase-expressing) and treated with this compound SLNs. Lung metastases were evaluated using in vivo optical imaging and histological analysis.[1][3]

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Analysis Animal_Model SCID/Beige Mice Cell_Implantation Cell_Implantation Animal_Model->Cell_Implantation Subcutaneous injection Cell_Line PC-3 Human Prostate Cancer Cells Cell_Line->Cell_Implantation Tumor_Growth Tumor diameter reaches 2 mm Cell_Implantation->Tumor_Growth Treatment_Group This compound SLNs (Intravenous) Tumor_Growth->Treatment_Group Control_Group PBS (Control) (Intravenous) Tumor_Growth->Control_Group Tumor_Measurement Measure Tumor Dimensions Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Metastasis_Model IV Injection of PC3-Luc Cells Metastasis_Analysis In Vivo Imaging & Histology of Lungs Metastasis_Model->Metastasis_Analysis G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt  Phosphorylation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Chol_But_SLN This compound SLNs Chol_But_SLN->Akt  Inhibits  Phosphorylation G cluster_mechanisms Mechanisms of Action cluster_effects Cellular Effects Butyric_Acid Butyric Acid HDAC_Inhibition HDAC Inhibition Butyric_Acid->HDAC_Inhibition GPR_Activation GPR Activation (GPR41, GPR43, GPR109A) Butyric_Acid->GPR_Activation Pathway_Modulation Modulation of Wnt, NF-κB, MAPK Butyric_Acid->Pathway_Modulation Gene_Expression Altered Gene Expression (e.g., ↑p21) HDAC_Inhibition->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest GPR_Activation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Pathway_Modulation->Apoptosis Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

References

A Comparative Guide: Cross-Validation of HPLC and LC-MS Methods for Cholesteryl Butyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Cholesteryl butyrate (B1204436). The selection of an analytical method is critical in drug development and research, directly impacting data quality and experimental outcomes. This document outlines the experimental protocols and performance data for both methodologies to aid in the selection of the most suitable technique for specific research needs.

Method Performance Comparison

The choice between HPLC and LC-MS often involves a trade-off between sensitivity, selectivity, and cost. LC-MS generally offers superior sensitivity and selectivity, while HPLC provides a cost-effective solution for routine analysis where high sensitivity is not a prerequisite. A summary of the key performance parameters for each method in the context of Cholesteryl butyrate quantification is presented below.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Selectivity ModerateHigh
Cost per Sample LowHigh
Throughput HighModerate

Experimental Workflow

The general workflow for the analysis of this compound by either HPLC or LC-MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method, which significantly influences the sensitivity and selectivity of the assay.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis extraction Lipid Extraction (e.g., Bligh & Dyer) reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc_separation HPLC Separation (C18 Column) reconstitution->hplc_separation Injection uv_detection UV Detection (~210 nm) hplc_separation->uv_detection HPLC Path ms_detection Mass Spectrometry (ESI-MS/MS) hplc_separation->ms_detection LC-MS Path quantification Quantification uv_detection->quantification ms_detection->quantification

Caption: A generalized workflow for this compound quantification.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of cholesteryl esters and short-chain fatty acids.[1][2][3][4]

Sample Preparation

A liquid-liquid extraction method is commonly employed for isolating lipids from biological matrices.[1][5]

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound at higher concentrations.

  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[4]

  • Run Time: 10 minutes.

LC-MS/MS Method

This highly sensitive and specific method is ideal for detecting low levels of this compound.[2][3]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. For example, the precursor ion would be the [M+NH₄]⁺ adduct of this compound, and a characteristic product ion would be monitored.

Concluding Remarks

The choice between HPLC and LC-MS for the quantification of this compound depends on the specific requirements of the study. For applications requiring high sensitivity and specificity, such as in biomarker discovery or detailed metabolic studies, LC-MS is the superior technique.[6][7] However, for routine analysis in quality control or when analyzing formulations with higher concentrations of the analyte, HPLC with UV detection offers a reliable and cost-effective alternative.[4] Cross-validation of these methods would involve analyzing the same set of samples by both techniques and comparing the quantitative results to ensure consistency and accuracy across different analytical platforms.

References

A Comparative Analysis of Cholesteryl Butyrate's HDAC Inhibition Profile Against Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer and neurodegenerative disorders. A comprehensive understanding of the specific inhibition profiles of these compounds is crucial for advancing targeted therapies. This guide provides a detailed comparison of the HDAC inhibition profile of Cholesteryl butyrate (B1204436), which is hydrolyzed to the active inhibitor sodium butyrate, against two well-characterized HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the potent natural product Trichostatin A (TSA).

This comparative guide is intended for researchers, scientists, and drug development professionals, offering a clear overview of the inhibitory activities, experimental methodologies, and affected signaling pathways of these compounds. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms.

Unveiling the HDAC Inhibition Spectrum

The efficacy and specificity of an HDAC inhibitor are defined by its half-maximal inhibitory concentration (IC50) against the various HDAC isoforms. Cholesteryl butyrate, upon hydrolysis to sodium butyrate, exhibits a distinct profile compared to the broad-spectrum inhibitors Vorinostat (SAHA) and Trichostatin A (TSA).

Sodium butyrate demonstrates preferential inhibition of Class I HDACs, with reported IC50 values in the millimolar range for HDAC1, HDAC2, and HDAC7. It has also been shown to inhibit HDAC3 and HDAC8.[1] Notably, it displays a lack of inhibition against Class IIb HDACs, specifically HDAC6 and HDAC10.[2][3] This profile suggests a more targeted approach compared to the pan-inhibitory nature of SAHA and TSA, which exhibit potent, low nanomolar to micromolar inhibition across most Class I and Class II HDAC isoforms.

Table 1: Comparative HDAC Inhibition Profile (IC50 Values)

HDAC IsoformThis compound (as Sodium Butyrate)Vorinostat (SAHA)Trichostatin A (TSA)
Class I
HDAC10.3 mM10 nM4.99 nM
HDAC20.4 mMInhibitsNot explicitly found
HDAC3Inhibits[1]20 nM5.21 nM
HDAC8Inhibits[1]InhibitsInhibits
Class IIa
HDAC4Not explicitly foundInhibits27.6 nM
HDAC5Not explicitly foundInhibitsNot explicitly found
HDAC70.3 mMInhibitsNot explicitly found
HDAC9Not explicitly foundInhibitsNot explicitly found
Class IIb
HDAC6No Inhibition[2][3]Inhibits16.4 nM
HDAC10No Inhibition[2][3]Inhibits24.3 nM
Class IV
HDAC11Not explicitly foundInhibitsNot explicitly found

Note: IC50 values can vary depending on the assay conditions. The data presented are compiled from various sources for comparative purposes. "Inhibits" indicates reported inhibitory activity where a specific IC50 value was not found in the initial search. "Not explicitly found" indicates that specific inhibitory data was not retrieved.

Delving into the Experimental Protocols

The determination of HDAC inhibitor potency is primarily achieved through in vitro enzymatic assays. A commonly employed method is the fluorometric assay, which provides a sensitive and high-throughput-compatible platform for measuring deacetylase activity.

Fluorometric HDAC Inhibition Assay Protocol

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific recombinant human HDAC isoform.

1. Reagent Preparation:

  • Prepare a stock solution of the test inhibitor (e.g., Sodium Butyrate, SAHA, TSA) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations.
  • Prepare a solution of the recombinant human HDAC enzyme in assay buffer.
  • Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
  • Prepare a developer solution containing a stop solution (e.g., Trichostatin A to halt the reaction) and a developing enzyme (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent signal.

2. Reaction Setup:

  • In a 96-well black microplate, add the test inhibitor at various concentrations to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
  • Add the diluted recombinant HDAC enzyme to all wells except the negative control.
  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

3. Enzymatic Reaction and Signal Development:

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction and initiate signal development by adding the developer solution to all wells.
  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes).

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The inhibition of HDACs by compounds like this compound triggers a cascade of downstream cellular events. One of the key pathways affected is the cell cycle regulation machinery.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibition HDAC_Inhibitor HDAC Inhibitor (e.g., Butyrate, SAHA, TSA) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Decreases (Negative Regulation) Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 CDK Cyclin-Dependent Kinases (CDKs) Inhibition p21->CDK Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) CDK->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.

The experimental workflow for determining HDAC inhibition can also be visualized to provide a clear, step-by-step understanding of the process.

HDAC_Assay_Workflow Experimental Workflow for Fluorometric HDAC Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Inhibitor Dilutions - HDAC Enzyme - Substrate - Developer Plate_Setup Plate Setup: Add inhibitor and enzyme to 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (37°C) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add fluorogenic substrate Pre_incubation->Reaction_Start Reaction_Incubation Incubation (37°C) Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction & Develop Signal: Add developer solution Reaction_Incubation->Reaction_Stop Signal_Incubation Incubation (Room Temp) Reaction_Stop->Signal_Incubation Fluorescence_Reading Measure Fluorescence (Plate Reader) Signal_Incubation->Fluorescence_Reading Data_Processing Calculate % Inhibition Fluorescence_Reading->Data_Processing IC50_Determination Determine IC50 Value (Dose-Response Curve) Data_Processing->IC50_Determination

Caption: Experimental workflow for a typical fluorometric HDAC inhibition assay.

References

Assessing the Reproducibility of Cholesteryl Butyrate Microemulsion Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the ability to consistently produce nanoparticles with specific physicochemical characteristics is paramount. This guide provides a comparative assessment of the reproducibility of cholesteryl butyrate (B1204436) (Chol-but) solid lipid nanoparticle (SLN) synthesis via the warm microemulsion method. It further contrasts this technique with alternative synthesis methodologies, offering insights into the factors that govern batch-to-batch consistency.

Data Presentation: A Comparative Analysis of Particle Characteristics

ParameterWarm Microemulsion Method (Cholesteryl Butyrate SLNs)Emulsion-Solvent Evaporation (General Cholesteryl Ester Nanoparticles)Nanoprecipitation (General Cholesteryl Ester Nanoparticles)
Mean Particle Size (nm) 70 - 200[1]Typically 150 - 500Typically 100 - 300
Polydispersity Index (PDI) 0.2 - 0.65[1]Often > 0.3Can achieve < 0.2
Zeta Potential (mV) Approx. -28 to -29[1]VariableVariable
Key Reproducibility Factors Temperature control (lipid melting and dispersion), component ratios, stirring speed.[2]Solvent evaporation rate, organic-to-aqueous phase ratio, surfactant concentration.Solvent and anti-solvent miscibility, polymer/lipid concentration, stirring speed.

Note: The data for emulsion-solvent evaporation and nanoprecipitation methods are generalized for cholesteryl ester nanoparticles due to the limited availability of specific data for this compound formulations using these techniques.

One specific study on Chol-but SLNs prepared by the microemulsion method reported a mean diameter of 160 ± 11 nm and a PDI of 0.2 ± 0.02, indicating a relatively uniform particle size distribution within that particular batch.[3]

Experimental Protocols: A Step-by-Step Guide

Warm Microemulsion Method for this compound SLN Synthesis

This method is the most frequently cited for the preparation of Chol-but SLNs and is lauded for its simplicity.

Materials:

  • This compound (Chol-but)

  • Phosphatidylcholine (e.g., Epikuron 200)

  • Co-surfactant (e.g., Sodium taurocholate, Butanol)

  • Purified water

  • Preservative (e.g., 2-phenylethanol) (optional)

Protocol:

  • Preparation of the Lipid Phase: Melt the this compound and phosphatidylcholine at approximately 85°C.[1]

  • Preparation of the Aqueous Phase: In a separate vessel, dissolve the co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of the Warm Microemulsion: Add the aqueous phase to the molten lipid phase with continuous, gentle stirring until a clear, homogenous microemulsion is formed.

  • Dispersion and Solidification: Rapidly disperse the warm microemulsion into cold water (2-4°C) at a ratio of approximately 1:10 (microemulsion to cold water) under continuous stirring. This rapid cooling causes the lipid to solidify, forming the SLNs.[4]

  • Washing and Purification: The resulting SLN dispersion is typically washed to remove excess surfactant and co-surfactant. A common method is diaultrafiltration.[3]

  • Sterilization: For biological applications, the final SLN dispersion can be sterilized, for example, by autoclaving (121°C for 15 minutes).[3]

Alternative Method 1: Emulsion-Solvent Evaporation (General Protocol)

This technique is a common alternative for producing lipid and polymer-based nanoparticles.

Materials:

  • Cholesteryl ester

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)

Protocol:

  • Dissolution: Dissolve the cholesteryl ester in a water-immiscible volatile organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously under reduced pressure or at an elevated temperature to evaporate the organic solvent.

  • Nanoparticle Formation: As the solvent evaporates, the cholesteryl ester precipitates, forming solid nanoparticles.

  • Purification: The nanoparticles are then collected by centrifugation or filtration and washed to remove residual surfactant.

Alternative Method 2: Nanoprecipitation (General Protocol)

Also known as the solvent displacement method, this technique is valued for its simplicity and the ability to produce small, uniform nanoparticles.

Materials:

  • Cholesteryl ester

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous non-solvent, typically containing a stabilizer (e.g., Poloxamer 188, Tween 80)

Protocol:

  • Dissolution: Dissolve the cholesteryl ester in a water-miscible organic solvent.

  • Injection: Inject the organic solution into the aqueous non-solvent under constant stirring.

  • Precipitation: The rapid diffusion of the organic solvent into the aqueous phase causes the cholesteryl ester to precipitate as nanoparticles.

  • Solvent Removal: The organic solvent is typically removed by evaporation under reduced pressure.

  • Purification: The nanoparticle suspension can be concentrated and purified by ultrafiltration.

Mandatory Visualization

experimental_workflow cluster_microemulsion Warm Microemulsion Method cluster_solvent_evaporation Emulsion-Solvent Evaporation Method me1 Melt Lipid Phase (Chol-but + Phosphatidylcholine) at 85°C me3 Mix Phases to Form Warm Microemulsion me1->me3 me2 Prepare Aqueous Phase (Co-surfactant in Water) at 85°C me2->me3 me4 Disperse in Cold Water (2-4°C) me3->me4 me5 Wash and Purify (Diaultrafiltration) me4->me5 me6 Final Chol-but SLN Dispersion me5->me6 se1 Dissolve Cholesteryl Ester in Organic Solvent se2 Emulsify in Aqueous Surfactant Solution se1->se2 se3 Evaporate Organic Solvent se2->se3 se4 Purify Nanoparticles (Centrifugation/Filtration) se3->se4 se5 Final Cholesteryl Ester Nanoparticles se4->se5

Caption: Experimental workflows for the synthesis of this compound SLNs.

Reproducibility Assessment

Warm Microemulsion Method: The reproducibility of this method is highly dependent on the precise control of several parameters. The temperature of both the lipid and aqueous phases before mixing is critical to ensure the formation of a stable microemulsion. The rate of cooling upon dispersion in the cold aqueous phase also influences the final particle size and distribution. While often cited as a reproducible method, slight variations in these parameters can lead to batch-to-batch differences in particle size and PDI. The wide range of reported PDI values (0.2 to 0.65) suggests that achieving a consistently narrow size distribution can be challenging without stringent process control.[1]

Emulsion-Solvent Evaporation: The reproducibility of this method is influenced by the efficiency of the emulsification step and the rate of solvent evaporation. The energy input during homogenization or sonication directly impacts the initial droplet size, which in turn affects the final nanoparticle size. The rate of solvent removal can influence the morphology and crystallinity of the resulting nanoparticles. Inconsistent evaporation rates can lead to broader particle size distributions.

Nanoprecipitation: This method is often considered highly reproducible due to its spontaneous nature. The key to reproducibility lies in maintaining a consistent and rapid mixing of the solvent and anti-solvent phases. The concentration of the lipid in the organic phase and the choice of stabilizer in the aqueous phase are critical parameters that must be precisely controlled to ensure consistent particle size and stability.

References

Cholesteryl Butyrate Demonstrates Superior Potency Over Sodium Butyrate in Inhibiting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New comparative analyses of experimental data reveal that cholesteryl butyrate (B1204436), particularly when formulated as solid lipid nanoparticles (cholbut SLN), exhibits significantly greater potency in inhibiting the proliferation of various cancer cell lines compared to sodium butyrate. This guide provides a detailed comparison of their anti-proliferative efficacy, supported by experimental data, methodologies, and an examination of their distinct mechanisms of action.

Comparative Efficacy in Cell Proliferation Inhibition

Cholesteryl butyrate consistently demonstrates a more potent anti-proliferative effect across multiple cancer cell lines, often at lower concentrations and with greater efficacy over time than sodium butyrate.

In a study comparing cholbut SLN and sodium butyrate on colon (HT29, HCT116, HCT15) and prostate (PC-3) cancer cells, cholbut SLN was found to be strikingly more effective at decreasing cell viability and proliferation.[1] The effects were concentration- and time-dependent, with cholbut SLN showing superior activity over free butyrate.[1] For instance, in HCT116 cells, sodium butyrate showed approximately 45% growth inhibition only at the highest concentration after 48-72 hours, whereas cholbut SLN was effective in all tested cell lines.[1] Clonogenic survival assays confirmed these findings, with all cell lines being sensitive to cholbut SLN, while only HCT116 and PC-3 cells showed partial sensitivity to sodium butyrate.[1]

Another study focusing on non-small-cell lung carcinoma (NIH-H460) found that a specific formulation of this compound SLN achieved complete inhibition of cell growth at a concentration of 0.125 mM.[2] In stark contrast, sodium butyrate at the same concentration only achieved a 38% inhibition.[2]

While direct IC50 values for cell proliferation are not always available in comparative studies, the data consistently points towards the higher potency of this compound formulations. For example, in inhibiting O₂⁻ production in neutrophils, the IC50 for chol-but SLN was 2.8 µM, a thousand times more potent than sodium butyrate's IC50 of 2.8 mM.[3] Although this is not a direct measure of anti-proliferative activity, it highlights the enhanced cellular activity of the this compound formulation.

Quantitative Data Summary
CompoundCell LineConcentrationTime (hours)% Inhibition of Cell ProliferationReference
This compound SLN HT29, HCT116, HCT15, PC-350-300 µM24, 48, 72Significantly higher than Sodium Butyrate[1]
NIH-H4600.125 mMNot Specified100%[2]
Sodium Butyrate HCT116300 µM48, 72~45%[1]
HT29300 µM72~30%[1]
HCT15300 µM72~15%[1]
PC-3300 µM72~20%[1]
NIH-H4600.125 mMNot Specified38%[2]
SW480IC50: 10 µmol/L24, 48, 7250%[4]
HCT116IC50: 20 µmol/L24, 48, 7250%[4]
AGSIC50: 1.76 mMNot Specified50%[5]
MCF-7IC50: 1.26 mMNot Specified50%[6]

Mechanisms of Action: A Tale of Two Butyrates

The enhanced potency of this compound, especially in its SLN formulation, can be attributed to its efficient delivery and distinct molecular targets compared to sodium butyrate.

This compound: Targeting the Akt Pathway

This compound SLN's anti-proliferative effects are linked to the inhibition of the Akt signaling pathway.[1][7][8] The Akt pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting Akt phosphorylation, this compound SLN can effectively arrest the cell cycle and induce apoptosis in cancer cells.[1][7][8] The solid lipid nanoparticle formulation facilitates the delivery of the lipophilic this compound into the cells, leading to a more potent effect at lower concentrations.[1][9]

Cholesteryl_Butyrate_Pathway CholBut This compound (SLN) Akt Akt CholBut->Akt Proliferation Cell Proliferation Akt->Proliferation

Caption: this compound inhibits cell proliferation via the Akt pathway.

Sodium Butyrate: A Histone Deacetylase Inhibitor with Broad Effects

Sodium butyrate is a well-known histone deacetylase (HDAC) inhibitor.[1][9][10] By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis.[6][10] Its anti-proliferative effects are mediated through various pathways, including the modulation of cell cycle-related proteins like p21 and cyclin D1, and the downregulation of pro-survival pathways such as mTOR/S6K1.[11][12][13][14] However, its clinical use is limited by a short half-life due to rapid metabolism.[9]

Sodium_Butyrate_Pathway NaBut Sodium Butyrate HDAC HDAC NaBut->HDAC Histone Histone Acetylation HDAC->Histone Gene Gene Expression (e.g., p21 up, Cyclin D1 down) Histone->Gene Proliferation Cell Proliferation Gene->Proliferation

Caption: Sodium Butyrate inhibits cell proliferation by inhibiting HDAC.

Experimental Protocols

The findings presented are based on established in vitro methodologies to assess cell proliferation and viability.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., HT29, HCT116, HCT15, PC-3) are seeded in 96-well plates at a density of approximately 800 cells per well and cultured.[1]

  • Treatment: Cells are treated with increasing concentrations (e.g., 50-300 µM) of either this compound SLN or sodium butyrate.[1]

  • Incubation: The cells are incubated for various time points, typically 24, 48, and 72 hours.[1] In some experimental setups, the treatment compounds are replenished every 24 hours.[1]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a spectrophotometer.[4] The percentage of inhibition is calculated relative to untreated control cells.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Seed Seed Cells in 96-well Plate Treat Add this compound or Sodium Butyrate Seed->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: Workflow of a typical MTT cell proliferation assay.

Clonogenic Survival Assay
  • Cell Seeding: Cells are seeded in 6-well plates.[1]

  • Treatment: Cells are treated with the respective compounds.[1]

  • Recovery: After 72 hours, the culture medium containing the compounds is removed, and fresh medium is added.[1]

  • Colony Formation: Cells are cultured for an additional 10 days to allow for colony formation.[1]

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted to determine the long-term survival and proliferative capacity of the cells after treatment.

Conclusion

The available evidence strongly suggests that this compound, particularly when formulated as solid lipid nanoparticles, is a more potent inhibitor of cancer cell proliferation than sodium butyrate. This enhanced efficacy is likely due to improved cellular uptake and a distinct mechanism of action involving the inhibition of the Akt signaling pathway. These findings position this compound as a promising candidate for further investigation in cancer therapy.

References

Comparing the effects of butyrate and statins on cholesterol metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Butyrate (B1204436) and Statins on Cholesterol Metabolism for Researchers and Drug Development Professionals.

This guide provides a detailed, data-driven comparison of the mechanisms and effects of butyrate, a short-chain fatty acid produced by gut microbiota, and statins, a class of HMG-CoA reductase inhibitors, on cholesterol metabolism. The information is intended for researchers, scientists, and professionals in drug development.

Overview of Mechanisms

Statins and butyrate modulate cholesterol metabolism through distinct molecular pathways. Statins are direct, competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition in the liver reduces intracellular cholesterol levels, which in turn triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[1][4]

Butyrate, on the other hand, primarily functions as a histone deacetylase (HDAC) inhibitor.[5][6] Its effect on cholesterol is a result of epigenetic modifications that alter gene expression. In stark contrast to statins, butyrate has been shown to downregulate the targets of a key transcription factor, Sterol Regulatory Element-Binding Protein 2 (SREBP-2), including the genes for HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).[6][7] This leads to a decrease in cholesterol synthesis and a reduction in the liver's capacity to take up LDL cholesterol from circulation.[7]

Signaling Pathways

The differential regulation of the SREBP-2 pathway is a critical distinction between statins and butyrate.

statin_pathway cluster_liver Hepatocyte (Liver Cell) LDL-C LDL Cholesterol statin Statins hmgcr HMG-CoA Reductase statin->hmgcr Inhibits (-) mevalonate Mevalonate Pathway hmgcr->mevalonate cholesterol Intracellular Cholesterol Pool mevalonate->cholesterol Synthesis srebp2 SREBP-2 (Active) cholesterol->srebp2 Low levels activate (+) ldlr_gene LDLR Gene Transcription srebp2->ldlr_gene Upregulates (+) ldlr LDL Receptor ldlr_gene->ldlr Translation ldlr->LDL-C Binds & Internalizes

Figure 1. Statin Mechanism of Action.

butyrate_pathway cluster_liver Hepatocyte (Liver Cell) LDL-C LDL Cholesterol butyrate Butyrate hdac HDACs butyrate->hdac Inhibits (-) srebp2 SREBP-2 (Active) hdac->srebp2 Modulates Expression ldlr_gene LDLR Gene Transcription srebp2->ldlr_gene Downregulates (-) hmgcr_gene HMGCR Gene Transcription srebp2->hmgcr_gene Downregulates (-) ldlr LDL Receptor ldlr_gene->ldlr Translation hmgcr HMG-CoA Reductase hmgcr_gene->hmgcr Translation ldlr->LDL-C Reduced Internalization

Figure 2. Butyrate Mechanism of Action.

Quantitative Data Presentation

The following tables summarize quantitative data from key in vivo and in vitro studies.

Table 1: In Vivo Effects on Serum Lipids (ApoE-/- Mice on High-Fat Diet)
Treatment GroupTotal Cholesterol (TC)LDL-Cholesterolnon-HDL-Cholesterol
High-Fat Diet (Control)~55 mmol/L~25 mmol/L~48 mmol/L
Butyrate (200 mg/kg)↓ (~40 mmol/L)↓ (~18 mmol/L)↓ (~35 mmol/L)
Butyrate (400 mg/kg)↓ (~38 mmol/L)↓ (~15 mmol/L)↓ (~32 mmol/L)
Atorvastatin (10 mg/kg)↓ (~30 mmol/L)↓ (~12 mmol/L)↓ (~25 mmol/L)
(Data adapted from Du et al., 2020. Note: Values are approximate based on graphical data.)[8]
Table 2: In Vitro Effects on Cellular Cholesterol and Gene/Protein Expression (HepG2 Cells)
Treatment (24h)Cellular CholesterolLDL Receptor (LDLR) ProteinHMG-CoA Reductase (HMGCR) ProteinCleaved SREBP-2 Protein
ControlBaselineBaselineBaselineBaseline
Atorvastatin (10 µM)↓ (~28% reduction)[7]↑ (Increased)[7]No significant change[7]No significant change[7]
Sodium Butyrate (5 mM)↓ (~20% reduction)[7]↓ (Decreased)[7]No significant change[7]No significant change[7]
Atorvastatin + Butyrate↓ (~33% reduction)[7]N/AN/AN/A
(Data sourced from Bridgeman et al., 2022)[7]

Experimental Protocols & Workflow

This section outlines a generalized methodology for comparing the effects of butyrate and statins on cholesterol metabolism in a hepatic cell line, based on protocols described in the literature.[7][9]

Cell Culture and Treatment
  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Conditions: Culture cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Lipid Depletion: Prior to treatment, switch cells to media containing 10% lipoprotein-deficient serum (LPDS) for 24 hours to upregulate cholesterol-related genes.

  • Treatment: Treat cells for 24 hours with the desired concentrations of compounds (e.g., 5 mM sodium butyrate, 10 µM atorvastatin) dissolved in the appropriate vehicle (e.g., water for butyrate, DMSO for atorvastatin). Include vehicle-only controls.

Cellular Cholesterol Quantification
  • Lipid Extraction: After treatment, wash cells with PBS and lyse. Extract total lipids using a chloroform:isopropanol:NP-40 (7:11:0.1) solvent.

  • Quantification: Air-dry the extracts and measure cholesterol using a fluorometric assay kit (e.g., Amplex Red Cholesterol Assay Kit). The assay typically involves cholesterol oxidase and cholesterol esterase reactions to produce H2O2, which reacts with a probe to generate a fluorescent product (e.g., resorufin).

  • Normalization: Normalize cholesterol measurements to the total protein content of the cell lysate, determined by a BCA assay.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., in 5% non-fat milk) and incubate with primary antibodies overnight at 4°C (e.g., anti-LDLR, anti-HMGCR, anti-SREBP-2, anti-GAPDH).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize band densities to a loading control like GAPDH.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_chol Cholesterol Analysis cluster_wb Protein Analysis culture 1. Culture HepG2 Cells deplete 2. Lipid Depletion (LPDS Media) culture->deplete treat 3. Treat with Butyrate, Statin, or Vehicle Control deplete->treat lyse 4. Lyse Cells treat->lyse After 24h Incubation protein_quant 5. BCA Protein Assay lyse->protein_quant chol_quant Cholesterol Quantification lyse->chol_quant wb Western Blotting lyse->wb extract 5a. Lipid Extraction chol_quant->extract sds 5b. SDS-PAGE wb->sds assay 6a. Fluorometric Assay extract->assay transfer 6b. PVDF Transfer sds->transfer immuno 7b. Immunoblotting transfer->immuno

Figure 3. Generalized Experimental Workflow.

Summary and Conclusion

FeatureStatinsButyrate
Primary Target HMG-CoA Reductase (Enzyme)Histone Deacetylases (HDACs)
Mechanism Competitive enzyme inhibitionEpigenetic modification
Effect on SREBP-2 Upregulates compensatory activityDownregulates target gene expression
Effect on LDLR Increases expression & activityDecreases expression
Hepatic LDL Uptake Increased Not increased / Decreased [7]
Primary Effect Lowers circulating LDL-CLowers cellular cholesterol
Clinical Evidence Extensive; proven to reduce cardiovascular events[10]Limited and mixed in humans[7]

References

Validating Cholesteryl Butyrate's Impact on SREBP-2 Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cholesteryl butyrate's active component, butyrate (B1204436), and its validated effects on the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling pathway. Experimental data is presented to compare its performance against other cholesterol-lowering alternatives.

This compound is a prodrug of butyrate, a short-chain fatty acid that has demonstrated a significant impact on cellular cholesterol metabolism.[1][2] Unlike statins, which are cornerstone therapies for hypercholesterolemia, butyrate employs a distinct mechanism centered on the modulation of the SREBP-2 signaling cascade. This guide will delve into the experimental validation of butyrate's effects, offering a comparative analysis with statins and other alternative therapies.

Mechanism of Action: Butyrate's Impairment of SREBP-2 Signaling

Butyrate has been shown to lower cellular cholesterol levels, and this effect is attributed to its activity as a histone deacetylase (HDAC) inhibitor.[1][3][4] This inhibition leads to the downregulation of SREBP-2 target genes, such as HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[3][4] The impairment of the SREBP-2 signaling pathway is the central mechanism through which butyrate exerts its cholesterol-lowering effects.[3][4][5]

In contrast, statins inhibit the HMGCR enzyme directly, which leads to a compensatory increase in the cleavage and activation of SREBP-2, subsequently upregulating the expression of the LDLR gene.[3][5] This fundamental difference in their interaction with the SREBP-2 pathway underscores the potential for butyrate and its derivatives as alternative or complementary therapeutic strategies.

Comparative Data on SREBP-2 Signaling Modulation

The following tables summarize quantitative data from studies on HepG2 human liver carcinoma cells, a standard model for studying cholesterol metabolism.

Table 1: Effect of Butyrate and Atorvastatin on Cellular Cholesterol Content in HepG2 Cells

Treatment (24h)Cellular Cholesterol Content (% of Control)
Control100%
Sodium Butyrate (5 mM)~75%
Atorvastatin (10 µM)~80%

Data is estimated from graphical representations in published studies.

Table 2: Impact of Butyrate and Atorvastatin on SREBP-2 Target Gene and Protein Expression in HepG2 Cells

TreatmentHMGCR mRNA ExpressionLDLR Protein ExpressionCleaved SREBP-2 Protein
Sodium Butyrate (5 mM, 16h)Reduced (p=0.05)DecreasedTended to decrease
Atorvastatin (10 µM, 24h)Not significantly alteredIncreasedNot significantly altered

Data derived from studies utilizing qPCR and Western blot analysis.

Signaling Pathway and Experimental Workflow Diagrams

SREBP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_pre Precursor SREBP-2 SCAP SCAP SREBP2_pre->SCAP Binds S1P S1P SREBP2_pre->S1P Cleavage INSIG INSIG SCAP->INSIG Binds (High Cholesterol) S2P S2P S1P->S2P Cleavage nSREBP2 nSREBP-2 (active) S2P->nSREBP2 Release SRE SRE nSREBP2->SRE Binds HMGCR_gene HMGCR gene SRE->HMGCR_gene Activates LDLR_gene LDLR gene SRE->LDLR_gene Activates Cholesterol Low Cellular Cholesterol Cholesterol->SREBP2_pre Promotes transport Butyrate Butyrate (HDACi) Butyrate->nSREBP2 Inhibits activity

SREBP-2 Signaling Pathway and Butyrate's Point of Intervention.

Experimental_Workflow cluster_assays Downstream Assays start HepG2 Cell Culture treatment Treatment with this compound, Sodium Butyrate, or Controls start->treatment harvest Cell Harvesting treatment->harvest chol_assay Cellular Cholesterol Quantification harvest->chol_assay rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr qPCR for HMGCR and LDLR mRNA rna_extraction->qpcr wb Western Blot for SREBP-2, HMGCR, LDLR protein_extraction->wb

Experimental Workflow for Validating Effects on SREBP-2 Signaling.

Experimental Protocols

HepG2 Cell Culture and Treatment
  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded and grown to near confluency. Before treatment, cells are often pre-incubated in serum-free medium. Test compounds (e.g., sodium butyrate, atorvastatin) are then added at various concentrations and incubated for specified durations (e.g., 16 or 24 hours).

Western Blot Analysis for SREBP-2, HMGCR, and LDLR
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk in TBST) and then incubated with primary antibodies specific for the N-terminal (cleaved) SREBP-2, HMGCR, and LDLR overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: Bands are visualized using a chemiluminescent substrate and an imaging system. A loading control, such as GAPDH or β-actin, is used to normalize protein levels.

Quantitative PCR (qPCR) for HMGCR and LDLR mRNA Expression
  • RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes. Specific primers for HMGCR, LDLR, and a reference gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.

Cellular Cholesterol Assay
  • Lipid Extraction: Cellular lipids are extracted from treated cells using a solvent mixture such as hexane:isopropanol (3:2, v/v).

  • Quantification: The total cellular cholesterol content is determined using a commercial cholesterol quantification kit, which is typically an enzyme-based colorimetric or fluorometric assay.

  • Normalization: Cholesterol levels are normalized to the total protein content of the cell lysate.

Alternatives to this compound for SREBP-2 Pathway Modulation

While butyrate impairs SREBP-2 signaling, other cholesterol-lowering agents interact with this pathway differently.

  • Statins (e.g., Atorvastatin): As previously mentioned, statins inhibit HMG-CoA reductase, leading to an upregulation of SREBP-2 processing and increased LDLR expression.

  • Ezetimibe: This drug inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. The resulting decrease in cellular cholesterol can lead to a secondary activation of SREBP-2.

  • PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab): These monoclonal antibodies prevent the PCSK9-mediated degradation of the LDL receptor, thereby increasing the number of LDL receptors on the cell surface. This mechanism does not directly inhibit SREBP-2 but enhances the effects of its downstream target.

  • Bempedoic Acid: This agent inhibits ATP citrate (B86180) lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway. Similar to statins, this can lead to the activation of SREBP-2.

Conclusion

The available evidence strongly supports the role of butyrate, the active component of this compound, as a modulator of SREBP-2 signaling. Its mechanism of action, characterized by the impairment of SREBP-2 activity and subsequent downregulation of target genes, distinguishes it from established therapies like statins. This comparative guide provides a foundation for researchers and drug development professionals to understand the experimental validation of butyrate's effects and its potential as a therapeutic agent in cholesterol management. Further research is warranted to directly investigate the effects of this compound on the SREBP-2 pathway to confirm if it recapitulates the actions of its active butyrate moiety.

References

A Comparative Guide to the Reproducibility of Thin-Layer Chromatography for Cellular Cholesterol Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for the quantification of cellular cholesterol esters. The following sections detail the experimental protocols and present supporting data to offer a comprehensive overview of the performance of each method, with a focus on reproducibility.

Introduction

Cholesterol esters are critical lipids involved in cellular cholesterol homeostasis, transport, and storage. Their accurate quantification is essential for research in various fields, including cardiovascular disease, metabolic disorders, and cancer. Thin-Layer Chromatography (TLC) has been a longstanding and widely used method for the separation and analysis of lipids, including cholesterol esters.[1][2][3] This guide evaluates the reproducibility of TLC in this context and compares it with alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Methods Overview and Performance Comparison

The choice of analytical method for cellular cholesterol ester analysis depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. While modern techniques like HPLC and GC-MS offer high sensitivity and specificity, TLC, particularly its high-performance version (HPTLC), remains a cost-effective and reproducible option.[1][4]

Table 1: Comparison of Analytical Methods for Cellular Cholesterol Ester Analysis

FeatureThin-Layer Chromatography (TLC/HPTLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assays
Principle Separation based on polarity on a stationary phase.[5]Separation based on polarity using a column and liquid mobile phase.[1][6]Separation of volatile derivatives based on boiling point and mass-to-charge ratio.[7][8][9]Enzymatic conversion of cholesterol esters to a detectable product.[10]
Reproducibility (%CV) Good to Excellent (<15%, often <5% with HPTLC and densitometry).[4][11][12]Excellent (<5%).[13]Excellent (<10%).[14]Good (<15%).
Sensitivity (LOD/LOQ) Nanogram range (e.g., 100 ng/spot LOD for cholesterol).[11]Picomole to nanogram range.[15]Picogram to nanogram range.[14]Microgram range.[4]
Linearity (R²) >0.99.[11]>0.99.>0.98.[14]Varies.
Throughput High (multiple samples on one plate).Moderate to High (with autosampler).Low to Moderate.High (plate-based assays).
Cost Low.[4]High.High.Moderate.
Advantages Simple, low cost, high throughput, good for separating lipid classes.[1][3][4]High resolution, high sensitivity, automated.[1]High sensitivity and specificity, structural information.[7][16]High throughput, simple procedure.[10]
Disadvantages Lower resolution than HPLC/GC, manual operation can introduce variability.[1]Higher cost, more complex instrumentation.[1]Requires derivatization, expensive instrumentation.[15][16]Indirect measurement, potential for interference.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for each of the discussed analytical techniques.

This protocol is a standard method for the separation and quantification of cellular lipids.

  • Lipid Extraction:

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.[17]

  • TLC Plate Preparation and Sample Application:

    • Use pre-coated silica (B1680970) gel 60 TLC plates.

    • Activate the plate by heating at 110°C for 20 minutes.[12]

    • Dry the lipid extract under a stream of nitrogen and redissolve in a small volume of chloroform.

    • Spot the samples and a cholesterol ester standard onto the TLC plate.[5][17]

  • Chromatogram Development:

    • Place the TLC plate in a developing chamber saturated with a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1.5, v/v/v).[1]

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.[17]

    • Remove the plate and allow it to dry completely.[5]

  • Visualization and Quantification:

    • Visualize the separated lipid spots using iodine vapor or by spraying with a reagent like 0.2% (w/v) 2',7'-dichlorofluorescein (B58168) in ethanol.[17][18]

    • Identify the cholesterol ester spots by comparing their migration distance (Rf value) to the standard.

    • Scrape the silica corresponding to the cholesterol ester spots into a tube.

    • Quantify the cholesterol esters using a suitable method, such as gas chromatography after transesterification, or densitometry for HPTLC plates.[1][4] A study re-evaluating TLC with laser densitometry reported this method to be highly reproducible and at least ten-fold more sensitive than common TLC-based techniques.[4]

HPLC offers higher resolution and sensitivity for lipid analysis.[1]

  • Lipid Extraction: Perform as described in the TLC protocol.

  • Sample Preparation: Dry the lipid extract and redissolve in the mobile phase.

  • HPLC Analysis:

    • Use a reversed-phase column (e.g., C18).

    • Employ an isocratic mobile phase, for instance, acetonitrile/isopropanol (50:50, v/v).[6]

    • Detect cholesterol esters using a UV detector at 210 nm.[6]

    • Quantify by comparing the peak area to a standard curve.

GC-MS provides high sensitivity and specificity for the analysis of cholesterol esters.[7][16]

  • Lipid Extraction and Saponification: Extract lipids as previously described. Saponify the sample to hydrolyze cholesterol esters to free cholesterol and fatty acids.

  • Derivatization: Convert the free cholesterol and fatty acids to volatile derivatives (e.g., trimethylsilyl (B98337) ethers) to make them suitable for GC analysis.[8]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on a suitable capillary column.

    • Detect and quantify the cholesterol and fatty acid derivatives by mass spectrometry.

Enzymatic assays offer a high-throughput method for cholesterol ester quantification.[10]

  • Lipid Extraction: Extract lipids as described in the TLC protocol.

  • Enzymatic Reaction:

    • Dry the lipid extract and resuspend in an assay buffer.

    • Add cholesterol esterase to hydrolyze cholesterol esters to free cholesterol.

    • Add cholesterol oxidase to convert cholesterol to cholest-4-en-3-one and hydrogen peroxide.

    • Use a peroxidase-based reaction to generate a colored or fluorescent product from the hydrogen peroxide.

  • Quantification: Measure the absorbance or fluorescence of the final product and determine the cholesterol ester concentration from a standard curve.

Visualizations

The following diagrams illustrate the experimental workflow of TLC for cellular cholesterol ester analysis and a comparison of the different analytical methods.

TLC_Workflow cluster_sample_prep Sample Preparation cluster_tlc Thin-Layer Chromatography cluster_quantification Quantification cell_harvest Cell Harvesting & Washing lipid_extraction Lipid Extraction (Chloroform:Methanol) cell_harvest->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation extract_drying Drying of Organic Extract phase_separation->extract_drying resuspension Resuspension in Chloroform extract_drying->resuspension spotting Sample Spotting on TLC Plate resuspension->spotting development Chromatogram Development (Hexane:Diethyl Ether:Acetic Acid) spotting->development visualization Visualization (Iodine Vapor) development->visualization scraping Scraping of Cholesterol Ester Spot visualization->scraping quant_method Quantification (Densitometry or GC) scraping->quant_method

TLC Experimental Workflow

Method_Comparison cluster_TLC TLC/HPTLC cluster_HPLC HPLC cluster_GCMS GC-MS cluster_Enzymatic Enzymatic Assays TLC Reproducibility: Good Sensitivity: Moderate Cost: Low Throughput: High HPLC Reproducibility: Excellent Sensitivity: High Cost: High Throughput: Moderate TLC->HPLC vs GCMS Reproducibility: Excellent Sensitivity: Very High Cost: High Throughput: Low TLC->GCMS vs Enzymatic Reproducibility: Good Sensitivity: Low Cost: Moderate Throughput: High TLC->Enzymatic vs HPLC->GCMS vs HPLC->Enzymatic vs GCMS->Enzymatic vs

Method Comparison Overview

Conclusion

Thin-Layer Chromatography, particularly when coupled with modern quantification techniques like densitometry, offers a reproducible and cost-effective method for the analysis of cellular cholesterol esters. While HPLC and GC-MS provide higher sensitivity and resolution, the simplicity, low cost, and high throughput of TLC make it a valuable tool, especially for routine analysis and screening purposes. The choice of method should be guided by the specific requirements of the research question and the resources available.

References

Correlating Cholesteryl Butyrate Cellular Uptake with Downstream Biological Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cholesteryl Butyrate (B1204436) (Chol-but), particularly when delivered via Solid Lipid Nanoparticles (SLNs), with other butyrate alternatives. It aims to objectively assess its performance based on cellular uptake and subsequent biological responses, supported by experimental data.

Introduction

Butyric acid, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor with promising anti-cancer and anti-inflammatory properties. However, its clinical utility is hampered by a short half-life and rapid metabolism.[1][2] Cholesteryl butyrate, a prodrug of butyric acid, has been developed to overcome these limitations. This guide focuses on the efficacy of this compound, especially when formulated as Solid Lipid Nanoparticles (Chol-but SLNs), in comparison to sodium butyrate and other butyrate prodrugs. Chol-but SLNs are designed to enhance cellular uptake and provide a sustained release of the active compound, leading to improved therapeutic outcomes.[2][3][4]

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound SLNs with sodium butyrate and other alternatives.

Table 1: Inhibition of Cancer Cell Proliferation
CompoundCell LineConcentration (µM)Time (h)% Inhibition of Cell ProliferationReference
Chol-but SLN HT2930072~80%[3]
HCT11630072~75%[3]
HCT1530072~60%[3]
PC-330072~55%[3]
Sodium Butyrate HT2930072~30%[3]
HCT11630072~60%[3]
HCT1530072~15%[3]
PC-330072~50%[3]
Tributyrin HT-291000 (1 mM)14450% (IC50)[5]
Sodium Butyrate HT-292200 (2.2 mM)14450% (IC50)[5]
Tributyrin HCT1164940 (4.94 mM)2450% (IC50)[6]
Indole-3-butyric acid HCT1166280 (6.28 mM)2450% (IC50)[6]
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Chol-but SLN in PC-3 Cells
TreatmentConcentration (µM)Time (h)% Viable CellsCell Cycle Phase Distribution (%)Reference
G0/G1 S
Control -48~100%6525
Chol-but SLN 30048~60%4030
Control -72~100%6822
Chol-but SLN 30072~30%2520
Table 3: Physicochemical Properties of this compound SLNs
ParameterValueReference
Average Diameter (Zave) 70 - 200 nm[4]
Polydispersity Index (PI) 0.2 - 0.65[4]
Zeta Potential -28 to -49.5 mV[1][3][4]

Signaling Pathways and Mechanisms of Action

This compound, upon cellular uptake and hydrolysis to butyrate, exerts its biological effects through multiple signaling pathways.

HDAC Inhibition Pathway

Butyrate is a well-established inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and increases the transcription of certain genes, including those involved in cell cycle arrest and apoptosis, such as p21.[7][8][9]

HDAC_Inhibition Butyrate Butyrate HDAC HDAC Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription (e.g., p21) Gene Transcription (e.g., p21) Chromatin Relaxation->Gene Transcription (e.g., p21) Cell Cycle Arrest Cell Cycle Arrest Gene Transcription (e.g., p21)->Cell Cycle Arrest

Butyrate's Inhibition of HDAC Pathway.

ERK/p38 MAPK Signaling Pathway

Butyrate has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK and p38 MAPK. The activation of p38 MAPK and inhibition of ERK have been linked to butyrate-induced apoptosis and cell differentiation.[10][11][12]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Butyrate Butyrate p38 MAPK p38 MAPK Butyrate->p38 MAPK Activates ERK ERK Butyrate->ERK Inhibits Apoptosis Apoptosis p38 MAPK->Apoptosis Cell Differentiation Cell Differentiation p38 MAPK->Cell Differentiation Cell Proliferation Cell Proliferation ERK->Cell Proliferation Promotes

Butyrate's Modulation of ERK/p38 MAPK Pathway.

Intrinsic Apoptosis Pathway

Butyrate induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bak and the downregulation of anti-apoptotic proteins like Bcl-xL, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[13][14]

Apoptosis_Pathway Butyrate Butyrate Bak Bak (Pro-apoptotic) Butyrate->Bak Upregulates Bcl-xL Bcl-xL (Anti-apoptotic) Butyrate->Bcl-xL Downregulates Mitochondrion Mitochondrion Bak->Mitochondrion Bcl-xL->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Butyrate-induced Intrinsic Apoptosis Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Culture medium

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., Chol-but SLNs, sodium butyrate) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-600 nm using a microplate reader.

MTT_Workflow Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with Compounds Treat with Compounds Seed Cells in 96-well plate->Treat with Compounds Add MTT Solution Add MTT Solution Treat with Compounds->Add MTT Solution Incubate (4h, 37°C) Incubate (4h, 37°C) Add MTT Solution->Incubate (4h, 37°C) Add Solubilization Solution Add Solubilization Solution Incubate (4h, 37°C)->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cells in culture

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the test compounds for the desired time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow Induce Apoptosis Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, dark)->Analyze by Flow Cytometry

Annexin V/PI Apoptosis Assay Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cells in culture

  • PBS

  • 70% Ethanol (B145695) (cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by slowly adding cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Cell_Cycle_Workflow Harvest & Wash Cells Harvest & Wash Cells Fix with Cold 70% Ethanol Fix with Cold 70% Ethanol Harvest & Wash Cells->Fix with Cold 70% Ethanol Wash with PBS Wash with PBS Fix with Cold 70% Ethanol->Wash with PBS Resuspend in PI/RNase Solution Resuspend in PI/RNase Solution Wash with PBS->Resuspend in PI/RNase Solution Incubate (30 min, RT, dark) Incubate (30 min, RT, dark) Resuspend in PI/RNase Solution->Incubate (30 min, RT, dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (30 min, RT, dark)->Analyze by Flow Cytometry

References

Safety Operating Guide

Navigating the Disposal of Cholesteryl Butyrate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. Cholesteryl butyrate (B1204436), a cholesterol ester utilized in research, including the development of lipid nanoparticles for drug delivery, requires careful consideration for its disposal.[1] Although not classified as a hazardous substance under the Globally Harmonized System (GHS), its potential environmental impact necessitates a structured disposal protocol.[2] This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of cholesteryl butyrate waste, reinforcing our commitment to being your trusted partner in laboratory safety.

Understanding this compound's Properties for Disposal

While this compound is not federally regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its Safety Data Sheet (SDS) indicates it is "slightly hazardous for water."[2] This characteristic is the primary driver for its specialized disposal procedure, prohibiting its release into the sewer system or regular trash.[2][3] Adherence to proper disposal protocols is crucial to prevent environmental contamination.

Below is a summary of key data relevant to the handling and disposal of this compound:

PropertyDataReference
GHS Classification Not classified as a hazardous substance[2]
CAS Number 521-13-1[2]
Physical State Solid
Environmental Hazards Water hazard class 1 (Self-assessment): slightly hazardous for water[2]
Primary Disposal Concern Prevention of entry into sewers, surface water, or ground water[2]

Step-by-Step Disposal Protocol for this compound

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste from your laboratory.

Step 1: Waste Characterization and Segregation

  • Identify as Non-Hazardous Chemical Waste: Treat all this compound waste—including pure substance, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials—as non-hazardous chemical waste.

  • Segregate from Other Waste Streams: Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive acids).[4][5] This prevents cross-contamination and avoids the unnecessary and costly disposal of non-hazardous material as hazardous waste. Keep it separate from regular trash and biohazardous waste.[6]

Step 2: Proper Containerization

  • Select a Compatible Container: Collect solid this compound waste in a durable, leak-proof container with a secure lid. A wide-mouth plastic or glass jar is suitable. Ensure the container is chemically compatible with this compound.

  • Avoid Overfilling: Fill the container to no more than 80% of its capacity to prevent spills.[4]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][7]

Step 3: Accurate Labeling

  • Label Immediately: As soon as you begin collecting waste in the container, affix a "Non-Hazardous Waste" label.[3]

  • Complete Information: The label must clearly state the following:

    • The words "Non-Hazardous Waste"

    • The full chemical name: "this compound"

    • The date when waste was first added to the container (Accumulation Start Date)[3]

    • The name of the principal investigator and the laboratory location.

Step 4: Safe Storage in the Laboratory

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[6][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[4]

  • Store Away from Incompatibles: Although non-hazardous, it is good practice to store chemical waste away from incompatible materials.

Step 5: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Do not dispose of the container in the regular trash. Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a pickup for your non-hazardous chemical waste.[3]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve submitting an online form or calling the EHS office directly.

  • Professional Disposal: Your institution's EHS will ensure the waste is transported and disposed of by a licensed chemical waste management company in accordance with local and state regulations.[2][9]

Experimental Protocol: Small-Scale Spill Cleanup

In the event of a small spill of solid this compound, follow this protocol for safe cleanup.

Materials:

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves

  • Scoop or dustpan and brush

  • Sealable plastic bags

  • Non-hazardous waste container and label

Procedure:

  • Restrict Access: Cordon off the spill area to prevent further contamination.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Collect the Material: Carefully sweep or scoop the solid this compound into a dustpan.

  • Transfer to Waste Bag: Transfer the collected material into a sealable plastic bag.

  • Wipe the Area: Use a damp paper towel to wipe the spill area to remove any remaining residue. Place the used paper towel in the same plastic bag.

  • Seal and Dispose: Seal the plastic bag and place it into your designated, labeled "Non-Hazardous Waste" container for this compound.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for this compound disposal.

By adhering to these structured procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem, reinforcing the trust you place in us as your preferred source for laboratory safety and chemical handling information.

References

Personal protective equipment for handling Cholesteryl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cholesteryl butyrate (B1204436) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective handling of this compound.

Chemical Profile: Cholesteryl butyrate is a cholesterol ester. According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard laboratory safety practices is crucial to minimize any potential risks.

Key Safety Information

Below is a summary of the primary safety data for this compound.

Hazard ClassificationGHS ClassificationNFPA RatingsHMIS Ratings
Physical and Health Hazards Not Classified[1]Health: 0, Fire: 0, Reactivity: 0[1]Health: 0, Fire: 0, Reactivity: 0[1]

Personal Protective Equipment (PPE) and Handling

While this compound is not classified as hazardous, the following PPE and handling procedures are recommended as part of good laboratory practice.

Control LevelRecommendations
Engineering Controls - Work in a well-ventilated area. - Use of a fume hood is recommended when handling powders to minimize inhalation of dust particles.
Administrative Controls - Follow standard laboratory safety protocols. - Ensure all personnel are trained on the handling of chemicals. - Keep the work area clean and organized.
Personal Protective Equipment (PPE) - Eye Protection: Wear safety glasses with side shields or goggles.[2] - Hand Protection: While the SDS for this compound does not specify glove material, nitrile gloves are generally recommended for handling non-hazardous chemicals to prevent skin contact.[3] - Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[3]

Spillage, First Aid, and Disposal

Proper procedures for accidental exposure and disposal are critical for maintaining a safe laboratory environment.

ProcedureAction
Spill Response - For small spills, sweep up the solid material and place it in a suitable container for disposal.[2] - Avoid generating dust.
First Aid: Inhalation - Move the individual to fresh air.[1] - If respiratory symptoms develop, consult a physician.[1]
First Aid: Skin Contact - The product is generally not irritating to the skin.[1] - Wash the affected area with soap and water.
First Aid: Eye Contact - Rinse opened eyes for several minutes under running water.[1]
First Aid: Ingestion - If symptoms persist, consult a doctor.[1]
Waste Disposal - Smaller quantities can be disposed of with household waste.[1] - For larger quantities, disposal must be made according to official regulations.[1] - Do not allow the product to enter drains.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Substance Weigh Substance Prepare Workspace->Weigh Substance Perform Experiment Perform Experiment Weigh Substance->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl butyrate
Reactant of Route 2
Reactant of Route 2
Cholesteryl butyrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.